molecular formula C4H7ClO B075090 trans-4-Chloro-2-butene-1-OL CAS No. 1576-93-8

trans-4-Chloro-2-butene-1-OL

Cat. No.: B075090
CAS No.: 1576-93-8
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
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Description

trans-4-Chloro-2-butene-1-OL is a versatile and valuable chiral allylic alcohol intermediate in advanced organic synthesis. Its primary research utility stems from the strategic placement of two key functional groups: the nucleophilic, derivatizable primary alcohol and the electrophilic allylic chloride. This bifunctionality allows it to serve as a pivotal building block for the construction of more complex molecular architectures, particularly in medicinal chemistry for the development of novel pharmaceutical candidates. The compound is extensively used in nucleophilic substitution reactions (SN2 and SN1), where the chloride is an excellent leaving group, and in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-4-Chlorobut-2-en-1-ol: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Reactivity, and Protocol

Compound Identification and Structure

(E)-4-chlorobut-2-en-1-ol is a bifunctional organic molecule featuring both an allylic alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile synthon, or building block, in organic chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-4-chlorobut-2-en-1-ol .[1] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (a "trans" configuration).

Key Identifiers:

  • IUPAC Name: (E)-4-chlorobut-2-en-1-ol[1]

  • Synonyms: trans-4-Chloro-2-buten-1-ol, (2E)-4-Chloro-2-buten-1-ol[1][2]

  • Molecular Formula: C₄H₇ClO[1][2]

  • CAS Number: 1775-39-9[1][2]

Molecular Structure:

Figure 1: 2D chemical structure of (E)-4-chlorobut-2-en-1-ol.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in experimental design. These properties dictate appropriate storage conditions, solvent choices, and reaction workup procedures.

PropertyValueSource
Molecular Weight 106.55 g/mol [1][2]
Density 1.097 ± 0.06 g/cm³ (Predicted)[3]
Boiling Point 83-89 °C at 14 Torr[3]
Flash Point 83.2 ± 19.4 °C[3][4]
Refractive Index 1.469[3]
Storage 2-8°C Refrigerator[2]

Synthesis and Reactivity Profile

The synthetic utility of (E)-4-chlorobut-2-en-1-ol stems from its two distinct functional groups, which can be addressed with high selectivity.

  • The Allylic Alcohol: This group can undergo reactions typical of alcohols, such as oxidation to an aldehyde, esterification, or conversion into a better leaving group (e.g., a tosylate). The proximity of the double bond influences its reactivity.

  • The Primary Alkyl Chloride: This site is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles like amines, alkoxides, or cyanide.

This dual reactivity allows for sequential modifications, making it a valuable intermediate in multi-step syntheses. For instance, one functional group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation.

Below is a conceptual workflow for a typical nucleophilic substitution reaction, a common application for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent (E)-4-chlorobut-2-en-1-ol + Nucleophile (Nu⁻) solvent Choose appropriate aprotic solvent (e.g., DMF, THF) reagent->solvent 1. Dissolve mix Combine reactants under inert atmosphere (N₂ or Ar) solvent->mix heat Stir at specified temperature (e.g., Room Temp to 60°C) mix->heat 2. React monitor Monitor reaction progress (TLC, GC-MS) heat->monitor 3. Control quench Quench reaction (e.g., add water) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract 4. Isolate purify Purify via column chromatography extract->purify 5. Purify final_product final_product purify->final_product Yields (E)-4-(Nu)-but-2-en-1-ol

A typical workflow for nucleophilic substitution.

Applications in Drug Development and Organic Synthesis

The structure of (E)-4-chlorobut-2-en-1-ol is a recurring motif in various bioactive molecules and serves as a key starting material for more complex structures. Its bifunctionality is particularly prized in medicinal chemistry for building molecules with defined spatial arrangements and functional group diversity.

Key applications include:

  • Precursor for Pharmaceuticals: The reactive handles allow for its incorporation into larger, more complex molecular scaffolds, which is a core activity in the synthesis of novel drug candidates.[5]

  • Synthesis of Heterocycles: The compound can be used to construct heterocyclic rings, which are prevalent in many pharmaceuticals, through intramolecular cyclization reactions after one of the functional groups has been modified.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial binding interactions with biological targets.

Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a self-validating method for the O-alkylation of a phenol using (E)-4-chlorobut-2-en-1-ol. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Objective: To synthesize (E)-4-(4-nitrophenoxy)but-2-en-1-ol.

Reaction Scheme: 4-Nitrophenol + (E)-4-chlorobut-2-en-1-ol ---(K₂CO₃, Acetone)--> (E)-4-(4-nitrophenoxy)but-2-en-1-ol

Materials:

  • 4-Nitrophenol

  • (E)-4-chlorobut-2-en-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Methodology:

  • Reaction Setup (The "Why"):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess is used to drive the reaction to completion. Anhydrous conditions are critical to prevent side reactions with water.

    • Add anhydrous acetone (approx. 10 mL per gram of 4-nitrophenol). Causality: Acetone is a polar aprotic solvent that readily dissolves the reactants but does not interfere with the Sₙ2 reaction.

  • Addition of Electrophile:

    • Dissolve (E)-4-chlorobut-2-en-1-ol (1.1 eq) in a minimal amount of anhydrous acetone.

    • Add the solution dropwise to the stirring suspension at room temperature. Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and stir.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting phenol spot should diminish. Trustworthiness: TLC is a crucial self-validation step. By comparing the reaction mixture to spots of the starting materials, you can definitively track the formation of the product and determine the reaction's endpoint.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Causality: The water wash removes residual K₂CO₃ and other inorganic salts. The brine wash helps to break up emulsions and remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Trustworthiness: Full characterization provides unequivocal proof of the product's identity, validating the entire experimental process.

This detailed protocol, grounded in the principles of organic reactivity, provides a reliable method for utilizing (E)-4-chlorobut-2-en-1-ol as a versatile building block in synthetic chemistry.

References

  • Pharmaffiliates. (n.d.). (E)-4-Chlorobut-2-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

Sources

trans-4-Chloro-2-butene-1-OL chemical properties and physical data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans-4-Chloro-2-butene-1-ol, with its bifunctional nature, represents a versatile building block in modern organic synthesis. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the compound's behavior, offering insights into the causality behind its reactivity and practical, field-tested knowledge for its application. As Senior Application Scientists, we recognize that true mastery of a chemical entity lies not just in knowing its properties, but in understanding how to manipulate them to achieve complex synthetic goals. This document is structured to empower researchers by providing a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties

This compound, systematically named (E)-4-chlorobut-2-en-1-ol, is a C4 allylic alcohol containing a chlorine substituent.[1] This unique arrangement of functional groups—a primary alcohol, a trans-alkene, and a primary alkyl chloride—confers upon it a distinct reactivity profile, making it a valuable intermediate in multi-step syntheses.

The trans or E configuration of the double bond is a key structural feature, minimizing steric hindrance and contributing to greater thermal stability compared to its cis isomer.[2] The molecule's planarity around the C=C bond influences its interactions in both synthetic and biological contexts.[2]

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning reactions, purification procedures, and for ensuring safe handling.

PropertyValueSource(s)
IUPAC Name (E)-4-chlorobut-2-en-1-ol[1]
CAS Number 1576-93-8[2][3]
Molecular Formula C₄H₇ClO[1][3]
Molecular Weight 106.55 g/mol [1][3]
Appearance Colorless to light yellow clear liquid
Boiling Point 182.8 ± 28.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 83.2 ± 19.4 °C[4]
Solubility Moderately soluble in polar solvents like ethanol and water.[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient strategy involves the selective monochlorination of trans-but-2-ene-1,4-diol. This approach is favored due to the ready availability of the starting diol and the potential for high selectivity under controlled conditions.

Conceptual Workflow: Selective Monochlorination

The conversion of a diol to a monochlorinated alcohol requires a reagent that can selectively react with one of the two hydroxyl groups. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Alternatively, the Appel reaction provides a mild and effective method for converting alcohols to alkyl chlorides.[5][6][7] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The key is to control the stoichiometry to favor monochlorination.

G cluster_synthesis Synthesis Workflow start trans-But-2-ene-1,4-diol reagent SOCl₂ / Pyridine or PPh₃ / CCl₄ start->reagent Selective Monochlorination product This compound reagent->product G cluster_reactivity Reactivity Profile start This compound nucleophile Nucleophile (e.g., N₃⁻) start->nucleophile SN2 Reaction oxidation Oxidizing Agent start->oxidation Oxidation of Alcohol product Substituted Product (e.g., trans-4-Azido-2-buten-1-ol) nucleophile->product aldehyde trans-4-Chloro-2-butenal oxidation->aldehyde

Sources

Molecular weight and formula of trans-4-Chloro-2-butene-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-4-Chloro-2-butene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 1576-93-8), a bifunctional organochlorine compound of significant interest in organic synthesis. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and critical applications, particularly its role as a versatile intermediate in the pharmaceutical and chemical industries. This document further outlines key reaction pathways, analytical characterization techniques, and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Physicochemical Properties

This compound is a four-carbon chain featuring a hydroxyl (-OH) group at one terminus and a chlorine atom at the other, connected by a trans-configured double bond.[1] This specific stereochemistry, also denoted by the IUPAC name (E)-4-chlorobut-2-en-1-ol, minimizes steric hindrance, which contributes to greater thermal stability compared to its cis isomer.[1] Its bifunctional nature, possessing both an electrophilic chlorinated carbon and a nucleophilic hydroxyl group, makes it a valuable and reactive building block in complex molecule synthesis.[1]

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO[2][3][4][5]
Molecular Weight 106.55 g/mol [2][3][4][5][6]
CAS Number 1576-93-8[2][3][4][5]
Appearance Colorless liquid[3]
Boiling Point 83-89 °C at 14 Torr[2][3]
Density ~1.097 g/cm³ (Predicted)[2][3]
Flash Point 83.2 °C[2]
Solubility Moderately soluble in polar solvents like water and ethanol[1]
Refractive Index 1.469[2][3]

Synthesis and Purification Workflow

The primary synthetic route to this compound often starts from commercially available diols, such as 2-butene-1,4-diol. The selective monochlorination of the diol is a key challenge, often requiring careful control of stoichiometry and reaction conditions to prevent the formation of dichlorinated byproducts. A common approach involves the use of a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: 2-Butene-1,4-diol reagents Chlorinating Agent (e.g., SOCl₂) Controlled Temperature start->reagents reaction Monochlorination Reaction reagents->reaction quench Reaction Quenching (e.g., with NaHCO₃ solution) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying of Organic Phase (e.g., with Na₂SO₄) extraction->drying distillation Vacuum Distillation drying->distillation product Final Product: This compound distillation->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Laboratory Protocol: Synthesis from 4-Hydroxy-2-butanone (Illustrative)

While direct synthesis from 2-butene-1,4-diol is common, related structures provide insight into the chlorination of hydroxy-butanones. The following protocol is adapted from a method for a similar compound, 4-chloro-2-butanone, which illustrates the conversion of a hydroxyl group to a chloride using thionyl chloride.[7]

Objective: To synthesize a chlorinated butanol derivative via hydroxyl group substitution.

Materials:

  • 4-Hydroxy-2-butanone solution (or analogous butenol)

  • Thionyl chloride (SOCl₂)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Four-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble a four-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.

  • Cooling: Charge the flask with the starting hydroxyl-containing butene derivative and cool the vessel to below 0°C using an ice-salt bath.

  • Addition of Reagent: Slowly add thionyl chloride dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Heating: Gently heat the reaction mixture to 60°C for approximately 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice and 5% NaHCO₃ solution to quench excess SOCl₂ and neutralize the acidic byproducts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Filtration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure this compound.

Causality Note: The use of thionyl chloride is effective for converting alcohols to alkyl chlorides. The initial low temperature controls the reaction rate, while the final heating step drives the reaction to completion. The bicarbonate wash is crucial for neutralizing HCl and SO₂ byproducts, which is essential for preventing degradation of the product during distillation.

Key Reactions and Mechanistic Insights

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable synthon.

  • Nucleophilic Substitution: The chlorine atom is at an allylic position, making it susceptible to Sₙ2 or Sₙ2' reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, cyanides) to build more complex molecular scaffolds.

  • Hydroxyl Group Reactions: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

  • Cyclization Reactions: The compound can be used as a precursor for synthesizing heterocyclic compounds like furans or pyrroles, which are common motifs in pharmaceuticals.[8]

The diagram below illustrates the compound's primary reaction sites.

G cluster_nuc Nucleophilic Attack Site cluster_oh Hydroxyl Reactivity main This compound (HO-CH₂-CH=CH-CH₂-Cl) nuc_site C-Cl Bond (Electrophilic Carbon) main->nuc_site Nucleophiles (Nu⁻) attack here oh_site O-H Bond (Nucleophilic Oxygen) main->oh_site Esterification, Etherification, Oxidation

Caption: Dual reactivity sites of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2]

  • Pharmaceutical Intermediates: Its structure is a building block for more complex molecules in drug discovery. While specific drug pathways are often proprietary, its utility as a precursor for cardiovascular drugs has been noted.[1]

  • Agrochemicals: The compound is utilized in the synthesis of active ingredients for pesticides and herbicides.

  • Specialty Chemicals: Its reactivity is harnessed to create heterocyclic compounds and functionalized alkenes used in materials science and other specialized fields.[8]

Analytical Characterization

Confirming the identity and purity of this compound is critical. High-performance liquid chromatography (HPLC) is a standard method for purity assessment, with specifications often requiring ≥98% purity.[5] Spectroscopic methods are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons on the double bond, the methylene group adjacent to the chlorine, and the methylene group adjacent to the hydroxyl group. The coupling constants between the vinyl protons will confirm the trans stereochemistry.

    • ¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (106.55 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

  • Classification: The related compound, 4-chloro-2-butyn-1-ol, is classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Similar precautions should be taken.

  • Pictograms: GHS pictograms for acute toxicity, skin/eye irritation, and health hazard are relevant.

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

  • Store locked up.[9]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

References

  • Axios Research. (n.d.). This compound - CAS - 1576-93-8. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-2-butyn-1-ol. American Chemical Society. Retrieved from [Link]

  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.

Sources

Spectroscopic Data of trans-4-Chloro-2-butene-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-4-Chloro-2-butene-1-ol (CAS No: 1576-93-8), a versatile bifunctional molecule of interest in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on high-quality predicted spectroscopic data, offering a detailed interpretation valuable for researchers, scientists, and drug development professionals. The methodologies for obtaining such spectra are also detailed to provide a complete analytical context.

Molecular Structure and Spectroscopic Overview

This compound, with the IUPAC name (2E)-4-chlorobut-2-en-1-ol, possesses a C4 backbone containing a hydroxyl group, a trans-configured double bond, and a primary chloride. This unique combination of functional groups makes it a useful building block in the synthesis of more complex molecules. Spectroscopic analysis is crucial for confirming its structure and purity.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 C1 C1 C2 C2 C1->C2 O O C1->O H1 H C1->H1 H2 H C1->H2 C3 C3 C2->C3 = H4 H C2->H4 C4 C4 C3->C4 H5 H C3->H5 Cl Cl C4->Cl H6 H C4->H6 H7 H C4->H7 H3 H O->H3

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted NMR data was generated using advanced computational algorithms.[1][2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the protons in different chemical environments.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-OH~1.5 - 2.5Singlet (broad)-
-CH₂OH (H-1)~4.1 - 4.3Doublet~5
=CH- (H-2)~5.7 - 5.9Doublet of Triplets~15, ~5
=CH- (H-3)~5.9 - 6.1Doublet of Triplets~15, ~6
-CH₂Cl (H-4)~4.0 - 4.2Doublet~6

Interpretation:

  • The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.

  • The methylene protons adjacent to the oxygen (H-1) are diastereotopic and would ideally appear as a doublet due to coupling with the adjacent vinyl proton (H-2).

  • The vinyl protons (H-2 and H-3) are expected in the downfield region due to the deshielding effect of the double bond. Their trans configuration would result in a large coupling constant (J ≈ 15 Hz). Each would be a doublet of triplets, coupling to each other and to the adjacent methylene protons.

  • The methylene protons adjacent to the chlorine (H-4) are also diastereotopic and are expected to be a doublet due to coupling with the adjacent vinyl proton (H-3). The electronegative chlorine atom causes a downfield shift.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (ppm)
-C H₂OH (C-1)~62 - 65
=C H- (C-2)~128 - 132
=C H- (C-3)~132 - 136
-C H₂Cl (C-4)~45 - 48

Interpretation:

  • C-1 , the carbon bearing the hydroxyl group, is expected to appear around 62-65 ppm.

  • The two sp² carbons of the double bond (C-2 and C-3) will be in the vinylic region, typically between 120 and 140 ppm.

  • C-4 , the carbon attached to the chlorine atom, will be shifted downfield to approximately 45-48 ppm due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted IR spectrum would show characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 - 3400 (broad)O-H stretchAlcohol
~3020 - 3050C-H stretch (sp²)Alkene
~2850 - 2960C-H stretch (sp³)Alkane
~1670 - 1680C=C stretchAlkene (trans)
~1050 - 1150C-O stretchPrimary Alcohol
~960 - 970=C-H bend (out-of-plane)trans-Alkene
~650 - 750C-Cl stretchAlkyl Halide

Interpretation:

  • A broad peak around 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

  • The presence of the C=C double bond is confirmed by the stretching vibration at ~1670-1680 cm⁻¹ and the characteristic out-of-plane C-H bending for a trans-alkene at ~960-970 cm⁻¹ .

  • The C-O stretch of the primary alcohol is expected in the 1050-1150 cm⁻¹ region.

  • The C-Cl stretch will appear in the fingerprint region, typically around 650-750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound under electron ionization (EI) would yield several key fragments.

m/zProposed Fragment
106/108[M]⁺ (Molecular Ion)
77[M - CH₂OH]⁺
71[M - Cl]⁺
57[C₄H₅O]⁺
49/51[CH₂Cl]⁺
31[CH₂OH]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) would appear as a pair of peaks at m/z 106 and 108 with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 71.

  • Loss of the hydroxymethyl radical (•CH₂OH) would give a fragment at m/z 77.

  • Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of the [CH₂OH]⁺ fragment at m/z 31.

  • The chloromethyl cation ([CH₂Cl]⁺) would also show the characteristic isotopic pattern at m/z 49 and 51.

G M [C4H7ClO]⁺˙ m/z 106/108 F1 [C3H5O]⁺ m/z 57 M->F1 - •CH2Cl F2 [C4H7O]⁺ m/z 71 M->F2 - •Cl F3 [CH2Cl]⁺ m/z 49/51 M->F3 - •C3H5O F4 [CH2OH]⁺ m/z 31 M->F4 - •C3H4Cl

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy[4][5]
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy[6][7][8]
  • Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)[9][10]
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. While specific safety data is not extensively published, related compounds suggest that it may be an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide provides a detailed overview of the predicted spectroscopic data for this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided standard experimental protocols, offers a robust framework for the characterization of this important synthetic intermediate. Researchers utilizing this compound are encouraged to acquire their own experimental data and use this guide as a reference for interpretation.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Boston University. Basic NMR Concepts. Retrieved from [Link]

  • University of California, Irvine. Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • University of Washington. 4406 GC-MS procedure and background.docx. Retrieved from [Link]

  • University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • University of California, Irvine Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Pennsylvania State University. fourier transform infrared spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • PROSPRE. 1 H NMR Predictor. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • ChemAxon. NMR Predictor. Retrieved from [Link]

  • PubChem. (2Z)-4-chlorobut-2-en-1-ol. Retrieved from [Link]

  • ACD/Labs. NMR Prediction. Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Pearson+. Predict the masses and the structures of the most abundant fragme.... Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • CASPRE. 13 C NMR Predictor. Retrieved from [Link]

  • CFM-ID. Spectra Prediction. Retrieved from [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • ResearchGate. (2021, August 21). How to predict IR spectra of a compound?. Retrieved from [Link]

  • Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. 4-Chloro-buten-2-one. Retrieved from [Link]

  • PubChem. (Z)-2-chlorobut-2-en-1-ol. Retrieved from [Link]

  • NMRium. Predict. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Chloro-2-butene-1-ol, with the IUPAC name (E)-4-chlorobut-2-en-1-ol, is a bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic molecules, including specialty chemicals and chiral pharmaceuticals.[1] Its chemical structure, featuring a hydroxyl group, a carbon-carbon double bond in the trans configuration, and a primary alkyl chloride, imparts a unique combination of physical and chemical properties.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This guide provides a detailed analysis of the solubility characteristics of this compound, the underlying chemical principles, a practical methodology for solubility determination, and its implications for laboratory and industrial applications.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (in this case, this compound) and the solvent. The adage "like dissolves like" is the guiding principle, meaning substances with similar polarities and intermolecular forces tend to be miscible.[2][3][4][5][6]

Molecular Structure and Polarity of this compound:

  • Polar Groups: The molecule possesses two polar functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group.

  • Hydrogen Bonding: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its solubility in protic solvents like water and alcohols.[1]

  • Dipole-Dipole Interactions: The electronegativity difference between carbon and chlorine, and carbon and oxygen, creates permanent dipoles, leading to dipole-dipole interactions.

  • Nonpolar Region: The four-carbon backbone is a nonpolar hydrocarbon chain, contributing to its solubility in less polar organic solvents.

The overall polarity of this compound is a balance between its polar functional groups and its nonpolar carbon chain. This amphiphilic nature suggests it will exhibit a broad range of solubilities in various organic solvents.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, its structural features allow for reliable predictions and qualitative assessments. It is described as having moderate solubility in polar solvents.[1]

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)HighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.[1]
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))Moderate to HighThese solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighThe polarity of these solvents is compatible with the chloro- and hydroxyl- functionalities of the solute.
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF))ModerateEthers can act as hydrogen bond acceptors for the hydroxyl group of the solute.
Aromatic Hydrocarbons (e.g., Toluene, Benzene)Low to ModerateThe nonpolar carbon chain of the solute will interact favorably with these nonpolar solvents via London dispersion forces.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)LowThe significant difference in polarity between the solute and these nonpolar solvents limits miscibility.

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is essential. The Shake-Flask method is a reliable technique for establishing equilibrium solubility.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the selected organic solvent in a sealed, airtight container (e.g., a 20 mL screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled, leaving a clear supernatant. Centrifugation can be employed to expedite this process.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Diagram: Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 quant1 Withdraw clear supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via GC/HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the Shake-Flask method of solubility determination.

Factors Influencing Solubility

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for specific solvent systems, especially when developing crystallization processes.

  • Purity of Solute and Solvent: Impurities can alter the solubility of a compound. The presence of water in organic solvents can be particularly influential.

  • pH (in aqueous or protic systems): While this compound does not have strongly acidic or basic groups, extreme pH values could potentially lead to degradation, affecting solubility measurements.

Applications in Research and Drug Development

  • Reaction Solvent Selection: The choice of solvent is critical for controlling reaction rates, pathways, and yields. A solvent that fully dissolves the reactants at the desired temperature is typically required.

  • Purification by Crystallization: The differential solubility of this compound and any impurities in a given solvent system at different temperatures is the basis for purification by crystallization.

  • Formulation: For applications where this compound is part of a final product, its solubility in acceptable carrier solvents is a key formulation parameter.

Safety Considerations

This compound and many organic solvents are hazardous.[8][9][10][11] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10][11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9][10][11]

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility characteristics. Its amphiphilic nature, arising from the presence of both polar hydroxyl and chloro groups and a nonpolar hydrocarbon backbone, allows for at least moderate solubility in a wide range of organic solvents. While qualitative predictions can be made based on the "like dissolves like" principle, precise quantitative data, best obtained through standardized experimental methods like the Shake-Flask protocol, is crucial for process optimization and the development of robust synthetic and formulation procedures.

References

  • Khan Academy. Solubility of organic compounds. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Chemsrc. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

  • The Fountain Magazine. Like Dissolves Like. [Link]

  • Chemistry LibreTexts. 6.3: Intermolecular Forces in Solutions. [Link]

  • YouTube. 38: Using "like dissolves like" to predict solubility. [Link]

Sources

trans-4-Chloro-2-butene-1-OL safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of trans-4-Chloro-2-butene-1-OL

Foreword: A Paradigm of Reactive Safety

In the landscape of modern organic synthesis, particularly within pharmaceutical development, the utility of a reagent is often directly proportional to its reactivity. This compound is a prime exemplar of this principle. Its bifunctional nature, featuring a highly reactive allylic chloride and a versatile primary alcohol, makes it an invaluable synthon for constructing complex molecular architectures. However, this same reactivity profile necessitates a rigorous and intelligent approach to its handling. This guide is structured not as a mere list of prohibitions, but as a technical deep-dive into the why behind each safety protocol. By understanding the chemical causality of the hazards, we empower ourselves, as scientists, to build self-validating and inherently safer workflows.

Chemical & Hazard Profile

This compound (CAS No. 1576-93-8) is a colorless to light yellow liquid that serves as a critical intermediate in organic synthesis.[1] Its molecular architecture is the key to both its synthetic power and its inherent risks.

  • Allylic Chloride: The C-Cl bond at the 4-position is activated by the adjacent C=C double bond. This electronic arrangement makes the chloride an excellent leaving group for nucleophilic substitution, but it also confers significant alkylating potential. This reactivity is the primary source of its toxicological profile, as it can readily alkylate biological macromolecules like proteins and DNA.

  • Primary Alcohol: The hydroxyl group at the 1-position provides a secondary site for synthetic modification, such as oxidation, esterification, or etherification.

  • Stereochemistry: The trans or (E) configuration is noted for its greater thermal stability compared to the cis isomer due to minimized steric hindrance.[2]

Core Hazards

The primary hazards are a direct consequence of its chemical structure and reactivity. It is classified as:

  • Acutely Toxic & Corrosive: The compound is toxic if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and serious eye damage.[3][5] This is due to its ability to act as an alkylating agent and hydrolyze to form hydrochloric acid upon contact with moisture on tissues.

  • Lachrymator: It is a potent lachrymator, causing immediate and severe tearing upon exposure to vapors.[3][4] This is an important physiological warning sign of exposure that should never be ignored.

  • Respiratory Irritant: Inhalation of vapors can cause chemical burns to the respiratory tract.[4][5]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₄H₇ClO[2][6][7]
Molecular Weight 106.55 g/mol [2][6]
CAS Number 1576-93-8[1][7][8]
Boiling Point 83-89 °C @ 14 Torr[1][8]
Flash Point ~83 °C[2][9]
Density ~1.1 g/cm³[2][8]

The Pillars of Safe Handling: A Self-Validating System

A truly robust safety protocol is not a static checklist but a dynamic system where each component validates the others. The system for handling this compound is built on three pillars: Engineering Controls, Personal Protective Equipment (PPE), and Standardized Procedures.

Pillar 1: Engineering Controls - The Primary Barrier

The fundamental principle is to isolate the chemical from the operator.

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified, properly functioning chemical fume hood.[10][11]

    • Causality & Validation: The hood provides a controlled negative pressure environment that continuously removes toxic and corrosive vapors. The sash acts as a physical shield against splashes. Before any work, the functionality of the hood must be validated by checking the airflow monitor and ensuring the certification is current. Never work with the sash above the indicated maximum height.

  • Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the work area.[11][12]

    • Causality & Validation: In case of a significant spill or splash, immediate and copious flushing with water is the only effective first aid measure to mitigate severe tissue damage.[13] The accessibility of this equipment validates the feasibility of the emergency response plan.

Pillar 2: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not prevent accidents, but it can prevent injury. The selection of PPE must be based on the specific hazards of this compound.

  • Hand Protection: A double-gloving protocol is mandatory.

    • Inner Glove: Nitrile. Provides splash protection and maintains dexterity.

    • Outer Glove: Heavy-duty butyl rubber or Viton®.

    • Causality & Validation: Standard nitrile gloves provide poor protection against chlorinated solvents and reactive alkylating agents. The robust outer glove provides the primary chemical barrier. The inner glove ensures that in the process of removing the contaminated outer glove, the user's skin is not exposed. Gloves must be inspected for integrity before each use and removed promptly after handling the chemical.[14]

  • Eye & Face Protection:

    • Primary: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[15]

    • Secondary: A full-face shield must be worn over the goggles during procedures with a high splash potential (e.g., transfers of >50 mL, quenching reactions).[12]

    • Causality & Validation: The corrosive and lachrymatory nature of the vapors and liquid requires a complete seal around the eyes. A face shield protects the rest of the face from splashes that could cause severe burns.

  • Body Protection: A flame-resistant laboratory coat should be worn, fully fastened. For larger-scale work, a chemically resistant apron is also required.

Pillar 3: Standardized Workflow for Reagent Transfer

The following workflow is designed to minimize exposure risk during a common laboratory procedure: transferring the reagent to a reaction vessel.

prep 1. Pre-Operation Validation - Verify Fume Hood Certification & Airflow - Confirm Eyewash/Shower Accessibility - Don Full PPE (Double Gloves, Goggles) setup 2. Secure Setup - Place Reagent in Secondary Containment (e.g., Beaker) - Assemble & Inert Reaction Glassware - Prepare Quench Solution (e.g., Sodium Bicarbonate) prep->setup System Check OK transfer 3. Controlled Transfer - Use Syringe or Cannula for Liquid Transfer - Keep Sash at Lowest Possible Working Height - Add Reagent Sub-surface or Dropwise setup->transfer Ready for Transfer cleanup 4. Immediate Decontamination - Rinse Syringe/Cannula with a suitable solvent - Quench any residual reagent in the source vessel - Wipe down work surface transfer->cleanup Transfer Complete waste 5. Segregated Waste Disposal - Dispose of contaminated consumables in Halogenated Waste - Label waste container clearly - Store in designated Satellite Accumulation Area cleanup->waste Decontamination Complete

Caption: A five-stage, self-validating workflow for the safe transfer of this compound.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure Scenarios
Exposure RouteImmediate Action Protocol
Skin Contact Immediately proceed to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Do not delay flushing to remove clothing. Seek immediate medical attention.[13][16]
Eye Contact Immediately proceed to the eyewash station. Forcibly hold eyelids open and flush for a minimum of 15 minutes. Seek immediate medical attention.[13][16]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical services. Provide artificial respiration if trained to do so.[16][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][14]
Spill Response Decision Logic

The appropriate response is dictated by the scale and location of the spill.

spill Spill Detected assess Assess: 1. Quantity? 2. Location? 3. Vapors? spill->assess small small assess->small All Conditions Met large large assess->large Any Condition Met contain Lab Personnel Response: - Alert others in the lab - Neutralize with sodium bicarbonate - Absorb with inert material (e.g., vermiculite) - Package as hazardous waste small->contain evacuate Emergency Response: - EVACUATE the area - Pull fire alarm if necessary - Call Emergency Services / EH&S - Close lab doors large->evacuate

Caption: Decision matrix for responding to a chemical spill based on quantity, location, and vapor spread.[18][19]

Storage & Waste Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14] Keep refrigerated and away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled and secured.

  • Waste Disposal: All materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers, reaction residues) must be treated as hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant, following all local and federal regulations for halogenated organic waste.[20] Never pour this chemical down the drain.[12]

References

  • A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS.
  • This compound | C4H7ClO | CID 11446299. PubChem, National Center for Biotechnology Information. [Link]

  • ALLYL CHLORIDE Safety Data Sheet. Gelest, Inc. [Link]

  • ALLYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Hazchem. [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

  • This compound - CAS - 1576-93-8. Axios Research. [Link]

  • (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Chemsrc. [Link]

  • Material Safety Data Sheet - trans-1,4-Dichloro-2-butene, 95%. Cole-Parmer. [Link]

Sources

The Bifunctional Lure: A Technical Guide to the Reactivity Profile of trans-4-Chloro-2-butene-1-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C4 Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-4-Chloro-2-butene-1-ol, with its unique arrangement of a primary alcohol, a trans-alkene, and a primary alkyl chloride, presents itself as a highly versatile and reactive C4 building block. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the subtle interplay of its functional groups is key to unlocking its synthetic potential, enabling precise control over reaction pathways to yield desired pharmaceutical intermediates.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for its effective application in synthesis.

Structural Features

This compound, systematically named (E)-4-chlorobut-2-en-1-ol, possesses a simple yet functionally rich structure. The trans configuration of the double bond minimizes steric hindrance, contributing to greater thermal stability compared to its cis isomer.[1] This stereochemical arrangement is crucial as it influences the conformational preferences of the molecule, which in turn dictates the feasibility of certain intramolecular reactions.

Data Presentation: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₇ClO[2][3]
Molecular Weight 106.55 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point 182.8 ± 28.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 83.2 ± 19.4 °C[3]
Solubility Moderately soluble in polar solvents[1]

The presence of the hydroxyl group allows for hydrogen bonding, conferring moderate solubility in polar solvents like water and ethanol.[1] The electrophilic nature of the carbon bearing the chlorine atom is a key driver of its reactivity.[1]

The Dichotomy of Reactivity: Substitution vs. Elimination

The core of this compound's synthetic utility lies in the competitive nature of nucleophilic substitution and elimination reactions. The choice of reagents and reaction conditions allows for the selective favoring of one pathway over the other. The study of the closely related saturated analog, 4-chloro-2-butanol, provides significant insights into the probable reaction mechanisms.

Intramolecular Nucleophilic Substitution (SNi): The Favored Pathway to Epoxides

In the presence of a base, such as sodium hydroxide, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon bearing the chlorine atom, leading to the formation of a cyclic ether. For this compound, this would result in the formation of the corresponding vinyl epoxide, a valuable synthetic intermediate.

A study on 4-chloro-2-butanol revealed that intramolecular substitution (SNi) is the dominant reaction pathway (74% of the product mixture) when treated with aqueous sodium hydroxide.[4][5][6] This is attributed to the favorable conformation of the intermediate chloroalkoxy anion, which facilitates the backside attack of the oxygen on the carbon-chlorine bond.[4][5] Given the structural similarities, a similar preference for intramolecular cyclization can be anticipated for this compound.

SNi_Mechanism

Bimolecular Nucleophilic Substitution (SN2)

While intramolecular substitution is often favored, intermolecular SN2 reactions can also occur, particularly with strong, external nucleophiles. In this scenario, a nucleophile directly displaces the chloride ion. The choice of a nucleophile that is stronger than the internal alkoxide can promote this pathway. For instance, reactions with amines can lead to the formation of amino alcohols.[7]

SN2_Mechanism

Elimination Reactions: A Competing Pathway

Elimination reactions, both 1,2- and 1,4-elimination, are potential side reactions, particularly under conditions that favor elimination over substitution (e.g., stronger, bulkier bases and higher temperatures).

  • 1,2-Elimination: This would involve the removal of the chlorine and a proton from the adjacent carbon, leading to the formation of a conjugated diene.

  • 1,4-Elimination (Fragmentation): In the case of the analogous 4-chloro-2-butanol, 1,4-elimination was observed to be a significant competing reaction, leading to fragmentation of the molecule.[4][5] A similar fragmentation could be possible for this compound.

The trans-configuration of the double bond in the starting material will influence the stereochemistry of the products in these reactions.

Strategic Application in Pharmaceutical Synthesis

The dual functionality of this compound makes it a valuable precursor for a variety of pharmaceutical intermediates. The ability to selectively manipulate the chloro and hydroxyl groups is a key synthetic advantage.

Protecting Group Strategies

To achieve selective reactions at one functional group while the other remains intact, the use of protecting groups is essential.

  • Protection of the Hydroxyl Group: The primary alcohol can be protected with a variety of standard protecting groups, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. This allows for nucleophilic substitution or other modifications at the carbon-chlorine bond without interference from the hydroxyl group. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

  • Protection of the Chloro Group (Indirectly): While direct protection of the chloro group is not common, converting it to another functional group that can be later reverted or modified serves a similar purpose.

Protection_Strategy

Case Study: Synthesis of a Vinyl Epoxide Intermediate

Vinyl epoxides are valuable intermediates in organic synthesis, as they can undergo a variety of stereospecific transformations. The intramolecular cyclization of this compound provides a direct route to such a compound.

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of (E)-4-(benzyloxy)-1-chloro-2-butene is a representative example of a protecting group strategy followed by a nucleophilic substitution.

Protocol 1: Synthesis of (E)-4-(benzyloxy)-1-chloro-2-butene

This protocol details the protection of the hydroxyl group as a benzyl ether.

Step 1: Benzyl Ether Protection

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-4-(benzyloxy)-1-chloro-2-butene.

Trustworthiness: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: A Strategic Asset in Drug Development

This compound is a bifunctional molecule with a well-defined and predictable reactivity profile. The competition between intramolecular substitution, intermolecular substitution, and elimination can be effectively controlled through the judicious choice of reaction conditions and the implementation of protecting group strategies. Its ability to serve as a precursor to valuable synthetic intermediates, such as vinyl epoxides and functionalized C4 chains, makes it a strategic asset for researchers and scientists in the field of drug development. A comprehensive understanding of its reactivity is the key to harnessing its full synthetic potential.

References

  • PubChem. This compound. Available at: [Link]

  • Pihlaja, K., Aaljoki, K., Lyytinen, M.-R., Huusko, M.-L., & Hotokka, M. (2011). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2011(5), 188-202. Available at: [Link]

  • ResearchGate. The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine. Available at: [Link]

Sources

An In-depth Technical Guide to the Key Functional Groups of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Chloro-2-butene-1-ol, with the IUPAC name (E)-4-chlorobut-2-en-1-ol, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its value as a synthetic precursor stems from the distinct and synergistic reactivity of its three core functional groups: a primary allylic alcohol, a trans-configured carbon-carbon double bond, and a primary allylic chloride. This guide provides an in-depth analysis of each functional group, detailing their structural importance, characteristic reactivity, and spectroscopic signatures. By understanding the causality behind the molecule's behavior, researchers can effectively leverage its properties for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Introduction: A Versatile Building Block

In the landscape of drug discovery and fine chemical synthesis, the demand for versatile and reactive starting materials is paramount. This compound emerges as a critical precursor, enabling the sequential or chemo-selective functionalization required to build complex target molecules.[1] The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic/modifiable center (the hydroxyl group) on a rigid alkene backbone makes it a powerful tool for introducing specific structural motifs. Chlorine-containing compounds are integral to a vast number of FDA-approved drugs, highlighting the importance of synthons like this in medicinal chemistry.[3] This guide will dissect the molecule's constituent parts to provide a comprehensive understanding of its synthetic potential.

Molecular Structure and Stereochemistry

The defining features of this compound are a four-carbon chain containing a hydroxyl (-OH) group at carbon 1, a chlorine (-Cl) atom at carbon 4, and a double bond between carbons 2 and 3.[1] The "(E)" or "trans" designation specifies that the higher priority substituents on each carbon of the alkene are on opposite sides, which minimizes steric hindrance and confers greater thermal stability compared to its cis-isomer.[1]

Caption: Molecular structure of this compound.

In-Depth Analysis of Key Functional Groups

The unique reactivity of this molecule is not merely the sum of its parts, but a result of the electronic interplay between the functional groups. The allylic system, where a C=C double bond is adjacent to a carbon bearing another group, is central to this behavior.

The Allylic Alcohol Moiety

The allylic alcohol is a structural motif distinguished by a hydroxyl group attached to a carbon adjacent to a C=C double bond.[4] This arrangement leads to enhanced and sometimes unique reactivity compared to simple alcohols.

  • Hydroxyl Group (-OH):

    • Reactivity: The -OH group undergoes typical alcohol reactions such as oxidation (to form aldehydes or carboxylic acids), esterification, and etherification.[4] Its position adjacent to the double bond makes it susceptible to specialized reactions. For instance, in the presence of transition metal catalysts, allylic alcohols can be isomerized into carbonyl compounds, effectively acting as latent enolates.[5] Furthermore, the hydroxyl group can direct the stereochemistry of reactions on the adjacent alkene, such as epoxidation. The hydrogen bonding capability of the -OH group can influence the facial selectivity of oxidizing agents like m-CPBA.[6]

    • Synthetic Utility: The -OH group can be used as a handle for attaching other molecular fragments or can be converted into a better leaving group (e.g., tosylate) to facilitate substitution reactions. It also allows for the molecule's moderate solubility in polar solvents like water and ethanol.[1]

  • Alkene Group (C=C):

    • Reactivity: The double bond is a site of high electron density, making it susceptible to electrophilic addition reactions (e.g., with halogens or hydrogen halides). It can also undergo epoxidation, dihydroxylation, and polymerization.[1] The trans configuration is generally more stable and can influence the stereochemical outcome of addition reactions.

    • Synergy with -OH: The presence of the allylic hydroxyl group can significantly influence the alkene's reactivity. Vanadium-based catalysts, for example, show high selectivity for the epoxidation of allylic alcohols, often with excellent diastereoselectivity.[6]

The Allylic Chloride Moiety

The combination of a chlorine atom and an allylic system creates a highly reactive electrophilic site. Allylic halides are excellent substrates for nucleophilic substitution reactions.

  • Chloro Group (-Cl):

    • Reactivity as a Leaving Group: The chloride ion is a good leaving group. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and prone to attack by nucleophiles.[1][7]

    • Influence of the Allylic System: The reactivity of the chloro group is significantly enhanced because it is in an allylic position. Nucleophilic substitution can proceed via several mechanisms:

      • Sₙ2 Mechanism: A direct, single-step displacement of the chloride by a nucleophile.[7]

      • Sₙ1 Mechanism: Dissociation of the chloride to form a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by a nucleophile at either end (C1 or C3 of the allyl system), potentially leading to a mixture of products.[8][9][10]

      • Sₙ2' Mechanism: A concerted mechanism where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) with simultaneous rearrangement of the double bond and displacement of the leaving group.[8][10]

The stability of the intermediate allylic carbocation makes Sₙ1 pathways more accessible for allylic halides compared to their saturated alkyl halide counterparts.[9][10]

Caption: Major nucleophilic substitution pathways for the allylic chloride.

Experimental Protocols for Characterization

Accurate characterization of this compound and its reaction products is critical. The following are standard methodologies for confirming the presence and electronic environment of its key functional groups.

Spectroscopic Analysis Data

The following table summarizes the expected spectroscopic data for the primary functional groups.

Functional GroupTechniqueExpected SignatureCausality
Hydroxyl (-OH) IR SpectroscopyBroad absorption at ~3300-3400 cm⁻¹O-H stretching vibration, broadened by hydrogen bonding.
¹H NMRBroad singlet, chemical shift variable (typically ~1.5-4.0 ppm). Disappears upon D₂O shake.Labile proton exchange.
Alkene (-CH=CH-) IR SpectroscopyAbsorption at ~1670 cm⁻¹ (C=C stretch) and a strong band at ~965 cm⁻¹ (C-H bend)The ~965 cm⁻¹ band is highly characteristic of a trans-disubstituted alkene.
¹H NMRTwo protons in the vinylic region (~5.7-5.9 ppm) with a large coupling constant (J ≈ 15 Hz).The large J-coupling confirms the trans stereochemistry.
¹³C NMRTwo signals in the sp² region (~125-135 ppm).Characteristic of alkene carbons.
Chloromethyl (-CH₂Cl) ¹H NMRDoublet at ~4.1 ppm.Protons are deshielded by the adjacent electronegative chlorine atom.
¹³C NMRSignal at ~45-50 ppm.Carbon attached to an electronegative atom.
Mass SpectrometryIsotopic pattern for chlorine (M+ and M+2 peaks in an ~3:1 ratio).Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Step-by-Step Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and stereochemistry of this compound.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Set the spectrometer to acquire a proton spectrum (e.g., at 400 MHz).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Analysis:

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Chemical Shift: Correlate the chemical shifts (ppm) of the signals to the expected values for each proton environment (vinylic, allylic, etc.).

    • Multiplicity & Coupling: Analyze the splitting patterns (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values in Hz) to determine proton connectivity and the trans configuration of the alkene (J ≈ 15 Hz).

Sources

Methodological & Application

Application Note: trans-4-Chloro-2-butene-1-ol as a Versatile C4 Synthon for Chiral Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chirality of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their biological effects, with one enantiomer providing the desired therapeutic action while the other may be inactive or even toxic[1][2]. Consequently, the synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development[3][4]. A key strategy in achieving this is the use of versatile chiral building blocks—small, enantiopure molecules that can be elaborated into complex drug targets.

trans-4-Chloro-2-butene-1-ol is a highly valuable C4 synthon in this context[5][6]. Its structure features multiple reactive sites: a primary allylic alcohol, a double bond, and an allylic chloride. This unique combination allows for a variety of stereoselective transformations, making it a powerful starting material for the synthesis of a wide range of chiral pharmaceutical intermediates. This application note provides an in-depth guide to two primary strategies for generating chiral synthons from racemic this compound: Sharpless Asymmetric Epoxidation and Enzymatic Kinetic Resolution.

Sharpless Asymmetric Epoxidation (SAE) of this compound

Principle of the Method The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that enables the highly enantioselective epoxidation of primary and secondary allylic alcohols[7][8]. The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)4] and a chiral diethyl tartrate (DET) ligand. The choice of (+)-DET or (–)-DET dictates which face of the alkene is epoxidized, allowing for predictable and controlled synthesis of either epoxide enantiomer[9][10]. The oxidant is typically tert-butyl hydroperoxide (TBHP)[9]. For this compound, this reaction creates a chiral 2,3-epoxyalcohol, a versatile intermediate for further synthesis[11].

Diagram of the Sharpless Asymmetric Epoxidation Mechanism

G Ti_cat Ti(OiPr)4 Active_cat [Ti(DET)(OiPr)2]2 Dimeric Active Catalyst Ti_cat->Active_cat Ligand Exchange DET Chiral DET ((+)- or (-)-tartrate) DET->Active_cat Loaded_cat Loaded Catalyst Complex Active_cat->Loaded_cat Ligand Exchange Allyl_OH trans-4-Chloro- 2-butene-1-ol Allyl_OH->Loaded_cat TBHP t-BuOOH (Oxidant) TBHP->Loaded_cat Loaded_cat->Active_cat Catalyst Regeneration Product Chiral (2,3)-Epoxyalcohol Loaded_cat->Product Oxygen Transfer (Enantioselective) tBuOH t-BuOH Loaded_cat->tBuOH

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Detailed Experimental Protocol: Asymmetric Epoxidation

Materials:

  • This compound (1.0 eq)

  • Titanium(IV) isopropoxide (0.1 eq)

  • (+)-Diethyl L-tartrate ((+)-DET) (0.12 eq)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves, powdered

Procedure:

  • Activate powdered 4Å molecular sieves by heating under vacuum.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Add anhydrous DCM and activated molecular sieves to the flask. Cool the mixture to -20°C in a cryocool bath.

  • To the cooled suspension, add (+)-Diethyl L-tartrate (0.12 eq) followed by the dropwise addition of Titanium(IV) isopropoxide (0.1 eq). Stir the mixture for 30 minutes at -20°C to form the chiral catalyst complex.

  • Add this compound (1.0 eq) dissolved in a small amount of DCM to the reaction mixture.

  • Add TBHP (2.0 eq) dropwise, ensuring the internal temperature does not rise above -15°C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake with DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the enantiomerically enriched (2S, 3S)-4-chloro-2,3-epoxybutan-1-ol.

Enzymatic Kinetic Resolution (EKR) of (±)-trans-4-Chloro-2-butene-1-ol

Principle of the Method Enzymatic Kinetic Resolution (EKR) is a powerful biocatalytic technique for separating enantiomers of a racemic mixture. Lipases are the most commonly used enzymes for this purpose due to their stability, broad substrate specificity, and high enantioselectivity[12][13]. The process relies on the enzyme's ability to selectively catalyze the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.

In a typical procedure, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is used to catalyze transesterification between the racemic alcohol and an acyl donor (e.g., vinyl acetate) in an organic solvent[12][14]. This results in a mixture of the acylated, fast-reacting enantiomer and the unreacted, slow-reacting enantiomer, which can then be easily separated by standard chromatographic methods.

Diagram of the Enzymatic Kinetic Resolution Workflow

G Racemic Racemic (±)-trans-4-Chloro-2-butene-1-ol (R-enantiomer + S-enantiomer) Reaction Enzymatic Acylation (Kinetic Resolution) Racemic->Reaction Lipase Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) Lipase->Reaction Mixture Product Mixture Reaction->Mixture Selective acylation of one enantiomer Separation Chromatographic Separation Mixture->Separation Product1 (S)-4-Chloro-2-buten-1-yl acetate (Fast-reacting enantiomer) Separation->Product1 High e.e. Product2 (R)-4-Chloro-2-butene-1-ol (Unreacted enantiomer) Separation->Product2 High e.e.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-trans-4-Chloro-2-butene-1-ol (1.0 eq)

  • Novozym® 435 (immobilized Candida antarctica lipase B) (20-40 mg per mmol of substrate)

  • Vinyl acetate (2.0-3.0 eq)

  • Hexane or Methyl tert-butyl ether (MTBE), anhydrous

Procedure:

  • To a dry flask, add (±)-trans-4-chloro-2-butene-1-ol (1.0 eq), anhydrous solvent (e.g., hexane), and vinyl acetate (2.0 eq).

  • Add Novozym® 435 (e.g., 30 mg/mmol) to the mixture.

  • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The target is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining substrate.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • The resulting mixture of the acetylated product and the unreacted alcohol can be separated by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Data Presentation: Comparison of Chiral Synthesis Methods

MethodProduct(s)Typical YieldTypical Enantiomeric Excess (e.e.)Key Advantages
Sharpless Epoxidation (2S,3S)- or (2R,3R)-epoxyalcohol70-90%>95%Predictable stereochemistry, high e.e.
Enzymatic Resolution (R)-alcohol & (S)-acetate~45% (each)>99% (at 50% conv.)Mild conditions, reusable catalyst, high e.e.

Application: Synthesis of L-Carnitine

A prominent example demonstrating the utility of these chiral building blocks is the synthesis of L-Carnitine (Vitamin BT), an essential compound for fatty acid metabolism[15]. The chiral intermediate, (R)-4-chloro-3-hydroxybutyrate, can be derived from the chiral synthons generated from this compound. This intermediate is then converted to L-carnitine.

A common industrial route involves the enantioselective reduction of an alkyl 4-chloro-3-oxobutyrate to obtain the key chiral alcohol, ethyl (+)-(R)-4-chloro-3-hydroxybutyrate[16][17]. This chiral alcohol is then reacted with trimethylamine, which displaces the chloride and forms the quaternary ammonium salt, followed by hydrolysis to yield L-carnitine[15].

Diagram of a Synthetic Route to L-Carnitine

G Start Alkyl 4-chloro-3-oxobutyrate Reduction Asymmetric Reduction Start->Reduction Intermediate Ethyl (R)-4-chloro- 3-hydroxybutyrate Reduction->Intermediate High e.e. Amination Reaction with Trimethylamine (TMA) Intermediate->Amination Quat_Salt Quaternary Ammonium Intermediate Amination->Quat_Salt Hydrolysis Hydrolysis Quat_Salt->Hydrolysis LCarnitine L-Carnitine Hydrolysis->LCarnitine

Caption: Key steps in an industrial synthesis of L-Carnitine.

This synthetic pathway highlights how a C4 chiral building block, created through methods like those described above, serves as a critical precursor for producing complex, enantiomerically pure active pharmaceutical ingredients.

Conclusion

This compound is a demonstrably versatile and cost-effective starting material for the synthesis of valuable chiral intermediates. Through well-established and highly reliable methods such as Sharpless Asymmetric Epoxidation and Enzymatic Kinetic Resolution, researchers can access enantiopure C4 building blocks with high stereochemical fidelity. These synthons are instrumental in the development of complex chiral pharmaceuticals, enabling more efficient and selective manufacturing processes. The protocols and principles outlined in this note provide a solid foundation for scientists and developers to leverage this important molecule in their drug discovery and development pipelines.

References

  • Title: Sharpless Epoxidation - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. Source: PubMed. URL: [Link]

  • Title: Kinetic resolution of allylic alcohols via stereoselective acylation catalyzed by lipase PS30. Source: Chinese Chemical Letters. URL: [Link]

  • Title: Sharpless Asymmetric Epoxidation. Source: Dalal Institute. URL: [Link]

  • Title: Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Source: Pearson. URL: [Link]

  • Title: Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Source: Wayne State University. URL: [Link]

  • Title: Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Source: ElectronicsAndBooks. URL: [Link]

  • Title: Sharpless epoxidation. Source: Wikipedia. URL: [Link]

  • Title: Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Source: PMC - NIH. URL: [Link]

  • Title: this compound | C4H7ClO | CID 11446299. Source: PubChem. URL: [Link]

  • Title: INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. Source: European Patent Office. URL: [Link]

  • Title: New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Source: Kanazawa University. URL: [Link]

  • Title: Practical and Efficient Utilisation of (R)-3-chloro-1,2-Propanediol in Synthesis of L-Carnitine. Source: ResearchGate. URL: [Link]

  • Title: Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. Source: ResearchGate. URL: [Link]

  • Title: Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Source: PubMed Central. URL: [Link]

  • Title: Advancing Chiral Chemistry in Pharmaceutical Synthesis. Source: Pharmaceutical Technology. URL: [Link]

  • Title: Chiral Drugs Through Asymmetric Synthesis | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase. Source: Springer Nature Experiments. URL: [Link]

  • Title: Synthesis of Chiral Pharmaceutical Intermediates by Oxidoreductases | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE. Source: Google Patents.
  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Source: PMC - PubMed Central. URL: [Link]

Sources

Application Notes & Protocols: trans-4-Chloro-2-butene-1-ol as a Versatile Bifunctional Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional C4 Building Block

In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures often hinges on the strategic selection of starting materials. trans-4-Chloro-2-butene-1-ol, systematically named (E)-4-chlorobut-2-en-1-ol, stands out as a preeminent C4 building block.[1] Its value lies in its bifunctional nature, possessing both a primary allylic alcohol and a primary allylic chloride. This arrangement of orthogonally reactive functional groups on a simple four-carbon chain allows for selective, sequential transformations, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3]

The molecule's trans (or E) configuration of the double bond imparts greater thermal stability compared to its cis counterpart, a direct consequence of minimized steric hindrance.[1] This guide provides an in-depth exploration of the core reactivity principles of this compound and delivers detailed protocols for its application in key synthetic transformations.

Physicochemical Properties Value Source(s)
CAS Number 1576-93-8[2][4]
Molecular Formula C₄H₇ClO[4]
Molecular Weight 106.55 g/mol [4][5]
Appearance Colorless liquid[6]
Boiling Point 83-89 °C @ 14 Torr[2][6]
Density ~1.1 g/cm³[1][2]
Flash Point ~83.2 °C[1][7]
Solubility Moderate in polar solvents (e.g., ethanol, water)[1]

Core Reactivity Principles: A Tale of Two Functional Groups

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The C1 hydroxyl group behaves as a typical primary alcohol, capable of acting as a nucleophile or undergoing oxidation. Conversely, the C4 carbon, bonded to a chlorine atom, is an electrophilic center, primed for nucleophilic substitution.[1] The allylic nature of both the alcohol and the chloride significantly influences their reactivity.

The chlorine atom at the C4 position is an excellent leaving group, and its allylic position makes the carbon highly susceptible to nucleophilic attack. Such reactions can proceed via an S_N2 mechanism, typical for primary halides, or exhibit S_N1 characteristics due to the resonance stabilization of the resulting allylic carbocation.[8][9] This dual reactivity allows chemists to anchor the molecule through one functional group while leaving the other available for subsequent elaboration.

Williamson_Ether_Synthesis_Workflow start Start: Prepare Sodium Ethoxide Solution react React with this compound (0°C to RT) start->react quench Quench Reaction with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol (approx. 0.5 M) at 0°C. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use commercially available sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Substrate Addition: Add this compound (1.0 eq.) dropwise to the stirred ethoxide solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography), typically for 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-4-ethoxybut-2-en-1-ol.

Expected Outcome & Data Value
Yield 75-85%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~5.8 (m, 2H), ~4.1 (d, 2H), ~3.9 (d, 2H), 3.5 (q, 2H), 1.2 (t, 3H)
Purity (by GC) >98%

Application II: Intramolecular Cyclization for Heterocycle Synthesis

The dual functionality of the precursor is elegantly exploited in intramolecular reactions. By activating the alcohol as a nucleophile with a base, it can attack the electrophilic C4 center within the same molecule to form a cyclic product. This strategy is a powerful method for synthesizing valuable heterocyclic intermediates like epoxides.

Protocol 2: Phase-Transfer Catalyzed Synthesis of (±)-Vinylglycidol

This protocol describes the epoxidation of this compound. The causality is based on an intramolecular S_N2 reaction. A strong aqueous base (NaOH) deprotonates the hydroxyl group. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is crucial for transporting the resulting alkoxide from the aqueous phase to the organic phase (the substrate itself or an optional organic solvent), where it can cyclize to displace the chloride and form the epoxide ring.

Mechanism Diagram:

Epoxidation_Mechanism cluster_legend Legend key1 Reactant/Intermediate key2 Reagent key3 Product Start This compound Alkoxide Intermediate Alkoxide Start->Alkoxide Deprotonation Base NaOH (aq) Product (±)-Vinylglycidol Alkoxide->Product Intramolecular SN2 (Chloride displacement) PTC PTC PTC->Alkoxide Phase Transfer

Caption: Mechanism of phase-transfer catalyzed epoxidation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the flask.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction is typically exothermic; maintain the temperature between 25-35°C using a water bath if necessary.

  • Monitoring: Follow the reaction's progress by GC (Gas Chromatography) or TLC analysis of small aliquots from the organic phase. The reaction is usually complete within 3-5 hours.

  • Workup - Dilution & Separation: After completion, dilute the mixture with deionized water and diethyl ether. Transfer to a separatory funnel and separate the layers.

  • Workup - Extraction: Extract the aqueous layer with additional diethyl ether (2 x 30 mL).

  • Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (<30°C) to avoid loss of the volatile product.

  • Purification: The crude vinylglycidol can often be used directly or further purified by vacuum distillation.

Reaction Parameters & Outcome Value
Stoichiometry (Base) 2.0-3.0 eq. NaOH
Catalyst Loading (PTC) 5 mol%
Temperature 25-35 °C
Typical Yield 80-90%
Purity (crude, by GC) >95%

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. [10]

  • Hazards:

    • Toxicity: Toxic if swallowed. [11] * Irritation: Causes severe skin and serious eye irritation. [11]May cause respiratory irritation. [11] * Lachrymator: The substance is a lachrymator, causing tearing upon exposure.

  • Mandatory Handling Procedures:

    • Ventilation: Always handle in a well-functioning chemical fume hood. [11] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield at all times. [11][12] * Avoid Inhalation: Avoid breathing mist, vapors, or spray. [11] * Emergency: Have an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12] * It is recommended to keep the material refrigerated and in a locked cabinet or area accessible only to authorized personnel. [11]

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its value is derived from its bifunctional chemical nature, which enables a diverse array of synthetic strategies including nucleophilic substitutions and intramolecular cyclizations. The protocols detailed herein provide a practical framework for researchers to leverage this building block for the efficient construction of more complex and valuable molecules. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.

References

  • Vulcanchem. (n.d.). This compound () for sale.
  • MSDS of this compound. (2016). BOC Sciences.
  • Axios Research. (n.d.). This compound - CAS - 1576-93-8.
  • ECHEMI. (n.d.). This compound | 1576-93-8.
  • Guidechem. (n.d.). This compound 1576-93-8.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (2024). SAFETY DATA SHEET.
  • Chemsrc. (n.d.). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • ECHEMI (Amitychem). (n.d.). Buy this compound Different Grade.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Quality (2E)-4-Chloro-2-buten-1-ol.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions.
  • Khan Academy. (n.d.). Nucleophilic substitution reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Chloro-1-Butene: A Versatile Fine Chemical Intermediate for Synthesis and Applications.

Sources

Application Note: Regiocontrol in Nucleophilic Substitution Reactions of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-4-Chloro-2-butene-1-ol is a versatile C4 building block in organic synthesis, notable for its bifunctional nature, possessing both a primary allylic chloride and a primary allylic alcohol. This structure allows for a rich variety of nucleophilic substitution reactions. However, the allylic system introduces a significant challenge: controlling the regioselectivity of the incoming nucleophile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and controlling the outcomes of nucleophilic substitution reactions with this substrate. We will explore the mechanistic dichotomy between direct (SN2) and allylic-rearranged (SN2') pathways, as well as their ionization-based counterparts (SN1/SN1'), and provide experimentally grounded protocols to favor the desired constitutional isomer.

Introduction: The Synthetic Versatility of a Bifunctional Allylic Chloride

This compound, with its molecular formula C4H7ClO, is a valuable reagent characterized by two key functional groups positioned in an allylic relationship.[1] This arrangement—a primary chloride at the C4 position and a primary alcohol at the C1 position—makes it a powerful precursor for a wide range of molecular architectures. The alkene's trans (or E) configuration is a crucial structural feature influencing its reactivity.

The true synthetic power of this molecule lies in the ability to selectively address either the chloride or the alcohol, and to control the position of nucleophilic attack. Allylic halides are excellent substrates for nucleophilic substitution.[2] However, unlike simple alkyl halides, they can react at two distinct positions: the α-carbon (C4, bearing the leaving group) and the γ-carbon (C2, at the other end of the double bond). This duality necessitates a robust understanding of the underlying reaction mechanisms to achieve predictable and high-yielding transformations.

The Mechanistic Crossroads: SN1/SN1' vs. SN2/SN2' Pathways

Nucleophilic substitution on allylic systems is complicated by the potential for allylic rearrangement. The reaction can proceed through four main pathways, broadly categorized as concerted (bimolecular) or stepwise (unimolecular). The choice of nucleophile, solvent, and reaction conditions dictates which pathway dominates, thereby controlling the regiochemical outcome.

  • SN2 (Direct Substitution): A strong nucleophile directly attacks the carbon atom bearing the leaving group (C4) in a single, concerted step. This results in the α-product.

  • SN2' (Allylic Rearrangement): A nucleophile attacks the γ-carbon (C2) of the double bond, also in a concerted step, causing the double bond to migrate and the leaving group to be expelled from the α-position. This yields the γ-product.

  • SN1/SN1' (Stepwise): The reaction proceeds through a common resonance-stabilized allylic carbocation intermediate formed upon the departure of the leaving group. The nucleophile can then attack either electrophilic carbon of this intermediate, leading to a mixture of α- and γ-products. Polar protic solvents and weak nucleophiles favor this pathway.[3][4][5][6]

The interplay between these pathways is visualized below.

G cluster_0 Bimolecular Pathways cluster_1 Unimolecular Pathways Substrate This compound SN2_TS SN2 Transition State (Nu attacks C4) Substrate->SN2_TS Strong Nu (SN2) SN2_Prime_TS SN2' Transition State (Nu attacks C2) Substrate->SN2_Prime_TS Soft Nu (SN2') Alpha_Product α-Product (Direct Substitution) SN2_TS->Alpha_Product Gamma_Product γ-Product (Allylic Rearrangement) SN2_Prime_TS->Gamma_Product Substrate_ion This compound Carbocation Resonance-Stabilized Allylic Carbocation Substrate_ion->Carbocation Rate-determining (SN1/SN1') Alpha_Product_ion α-Product Carbocation->Alpha_Product_ion Nu attack @ C4 Gamma_Product_ion γ-Product Carbocation->Gamma_Product_ion Nu attack @ C2

Caption: Competing nucleophilic substitution pathways for an allylic halide.

Factors Influencing the Reaction Pathway

2.1.1 Nature of the Nucleophile (Hard vs. Soft Nucleophiles) The Hard-Soft Acid-Base (HSAB) principle is a powerful predictor of regioselectivity.

  • Hard Nucleophiles (e.g., H₂O, ROH, R₂NH, OH⁻): These are typically species of high charge density and low polarizability. They tend to attack the more sterically accessible and electronically deficient α-carbon (C4), favoring the SN2 pathway or, under solvolytic conditions, the SN1 pathway .[7]

  • Soft Nucleophiles (e.g., RSH, RS⁻, CN⁻, organocuprates): These species are larger, more polarizable, and have a lower charge density. They preferentially attack the "softer" electrophilic center at the γ-carbon (C2) of the π-system, strongly favoring the SN2' pathway .[8][9][10]

2.1.2 Solvent Effects The choice of solvent plays a critical role in stabilizing transition states and intermediates.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at stabilizing both the departing leaving group and any carbocation intermediate. Consequently, they strongly promote the SN1/SN1' mechanism , often leading to a mixture of regioisomers.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents are unable to donate hydrogen bonds. They are ideal for SN2 and SN2' reactions , as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.

2.1.3 Temperature Higher reaction temperatures can provide the necessary activation energy to favor elimination pathways (E1/E2) or to overcome the barrier to ionization, potentially increasing the proportion of SN1/SN1' products. For selective SN2/SN2' reactions, it is often advisable to maintain lower temperatures.

Experimental Protocols for Controlled Nucleophilic Substitution

3.1 General Considerations & Safety Precautions

Safety: this compound and similar allylic chlorides can be irritants, lachrymators, and alkylating agents. Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][13]

Materials: Ensure all solvents are anhydrous, particularly for reactions sensitive to water (e.g., those involving organometallics or strong bases). Glassware should be oven- or flame-dried before use.

Protocol 1: SN2' Selective Reaction with a Soft Nucleophile (Thiolate)

This protocol is designed to favor the γ-substitution product through an SN2' mechanism by using a soft sulfur nucleophile in a polar aprotic solvent.

  • Objective: Synthesize (E)-4-(phenylthio)but-2-en-1-ol.

  • Reagents:

    • This compound

    • Thiophenol

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL per mmol of substrate).

    • Add potassium carbonate (1.5 equivalents).

    • Add thiophenol (1.1 equivalents) dropwise via syringe at room temperature. Stir for 15 minutes to generate the thiophenolate nucleophile in situ.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterConditionExpected Outcome
Nucleophile Thiophenolate (soft)Favors SN2'
Solvent DMF (Polar Aprotic)Favors SN2/SN2'
Temperature 0 °C to RTMinimizes side reactions
Major Product γ-Substitution>95%
Typical Yield 85-95%-
Protocol 2: SN2 Selective Reaction with a Hard Nucleophile (Azide)

This protocol aims to achieve direct substitution at the α-carbon using a hard nucleophile, sodium azide, favoring the SN2 pathway.

  • Objective: Synthesize trans-4-azido-2-buten-1-ol.

  • Reagents:

    • This compound

    • Sodium Azide (NaN₃)

    • Acetone/Water mixture (e.g., 9:1)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an acetone/water (9:1) solvent system.

    • Add sodium azide (1.2 equivalents) to the solution. Caution: Sodium azide is highly toxic.

    • Heat the mixture to a gentle reflux (approx. 60-65 °C) and stir for 3-5 hours.

    • Monitor the reaction by TLC. The product will be more polar than the starting material.

    • After completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

    • Add water to the remaining residue and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate in vacuo.

    • The resulting azido-alcohol can often be used without further purification.

ParameterConditionExpected Outcome
Nucleophile Azide (hard)Favors SN2
Solvent Acetone/WaterPolar, aids solubility
Temperature RefluxProvides activation energy
Major Product α-Substitution>90%
Typical Yield 80-90%-

Characterization and Analysis

Distinguishing between the α- and γ-substitution products is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: The key diagnostic signals are the protons on the carbon atoms bearing the new substituent and the hydroxyl group.

    • α-Product (trans-4-Nu-2-buten-1-ol): The protons at C4 (-CH₂-Nu) will appear as a doublet, coupled to the adjacent vinyl proton. The protons at C1 (-CH₂-OH) will also be a doublet.

    • γ-Product ((E)-2-Nu-but-3-en-1-ol): The proton at C2 (-CH-Nu) will be a multiplet. The double bond will now be terminal, showing characteristic signals for vinyl protons (-CH=CH₂).

  • ¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons and the carbons bonded to the heteroatoms will be distinct for each isomer.

  • GC-MS: Provides a clear separation of the two regioisomers, allowing for accurate determination of the isomeric ratio based on peak integration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; decomposition of starting material or product; inefficient extraction.Increase reaction time or temperature moderately. Ensure inert atmosphere and anhydrous conditions. Perform additional extractions.
Poor Regioselectivity Reaction conditions favor a mix of pathways (e.g., SN1/SN1' and SN2/SN2').For SN2', use a softer nucleophile and a polar aprotic solvent at low temp. For SN2, use a harder nucleophile. Avoid polar protic solvents if SN1 is undesirable.
Formation of Di-substituted Product The alcohol moiety acts as an intramolecular nucleophile or reacts intermolecularly.Protect the alcohol group as a silyl ether (e.g., TBDMS) before performing the substitution, then deprotect as a final step.
Elimination Products Observed Base is too strong or temperature is too high.Use a non-basic nucleophile or a weaker, non-nucleophilic base (e.g., K₂CO₃ vs. NaH). Run the reaction at a lower temperature.

Conclusion

The regiochemical outcome of nucleophilic substitution reactions on this compound is a direct consequence of the interplay between substrate, nucleophile, and solvent. By carefully selecting these parameters, researchers can steer the reaction towards either direct (SN2) or rearranged (SN2') products with high selectivity. Soft nucleophiles in polar aprotic solvents reliably yield the γ-substituted product, while harder nucleophiles favor the α-substituted product. Understanding these controlling factors is paramount for leveraging this versatile bifunctional molecule in complex target-oriented synthesis.

References

  • Sha, S.-C., Zhang, J., Carroll, P. J., & Walsh, P. J. (2013). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society, 135(46), 17602-17609. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Tsuji–Trost reaction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • ChemSrc. (2016). MSDS of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Mechanistic Insights into SN1 and SN2 Reactions of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the nucleophilic substitution reactions of trans-4-chloro-2-butene-1-ol, a substrate uniquely positioned to exhibit both SN1 and SN2 reaction mechanisms. As an allylic halide, its reactivity is significantly influenced by the presence of the adjacent double bond, which stabilizes both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1] Understanding the delicate balance between these competing pathways is crucial for controlling reaction outcomes and designing synthetic routes in pharmaceutical and materials science. We present the underlying mechanistic principles, experimental protocols to probe these reactions, and predictive data to guide experimental design.

Introduction: The Duality of Allylic Systems

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, categorized primarily into SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The pathway taken is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[2]

This compound serves as an exemplary model for studying this mechanistic dichotomy. It is a primary allylic halide, a class of compounds known to react readily via both pathways.[3][4]

  • SN2 Pathway: As a primary halide, steric hindrance is minimal, favoring the backside attack characteristic of an SN2 reaction.[2][5] The transition state is stabilized by the adjacent π-system, which lowers the activation energy and accelerates the reaction rate compared to a saturated analogue like 1-chlorobutane.[1][3]

  • SN1 Pathway: The departure of the chloride leaving group results in the formation of a resonance-stabilized allylic carbocation.[1][6] This delocalization of positive charge across two carbon atoms significantly stabilizes the intermediate, making the SN1 pathway viable, which is unusual for primary halides.[2][4]

The ability to modulate reaction conditions to favor one pathway over the other is a powerful tool in synthetic chemistry, particularly in drug development where precise control of stereochemistry and regiochemistry is paramount.[7][8][9]

Mechanistic Pathways

The reaction of this compound with a nucleophile (Nu⁻) can proceed through two distinct, competitive mechanisms.

The SN2 Mechanism: A Concerted Displacement

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[5] This backside attack leads to an inversion of stereochemistry at the reaction center.[2][10] For this compound, the primary product of an SN2 reaction is trans-4-nucleo-2-butene-1-ol.

A less common, but possible, variation in allylic systems is the SN2' (S-N-2-prime) reaction, where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), leading to a rearranged product.

The SN1 Mechanism: A Stepwise Path via a Carbocation Intermediate

The SN1 mechanism involves two steps.[5] First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step.[2][5] The resulting allylic carbocation is stabilized by resonance, with the positive charge shared between the α-carbon and the γ-carbon. The nucleophile can then attack either of these electrophilic centers, leading to a mixture of products.[6]

Attack at the α-carbon gives the direct substitution product, while attack at the γ-carbon results in the rearranged, or allylic shift, product. The planarity of the carbocation intermediate means that if the starting material were chiral, the product would be a racemic mixture.[5][10]

Diagram 1: Competing SN1 and SN2 Pathways

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_start This compound + Nu⁻ SN2_TS [Transition State] SN2_start->SN2_TS Concerted Step (Bimolecular) SN1_start This compound SN2_prod trans-4-Nucleo-2-butene-1-ol + Cl⁻ SN2_TS->SN2_prod SN1_intermediate Allylic Carbocation (Resonance Stabilized) SN1_start->SN1_intermediate Step 1: Ionization (Unimolecular, RDS) SN1_prod1 Direct Substitution Product SN1_intermediate->SN1_prod1 Step 2: Nu⁻ Attack at C1 SN1_prod2 Rearranged Product SN1_intermediate->SN1_prod2 Step 2: Nu⁻ Attack at C3

Caption: SN1 and SN2 reaction pathways for an allylic halide.

Controlling the Reaction: Kinetic vs. Thermodynamic Control

In the SN1 reaction of allylic systems, the distribution of products can often be governed by whether the reaction is under kinetic or thermodynamic control.[6][11]

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy).[6][12] This is often the product resulting from the nucleophilic attack on the carbon atom that bears the greater positive charge in the resonance hybrid of the carbocation.[13]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the product distribution reflects the relative stabilities of the products.[11][14] The most stable product, typically the one with the more substituted double bond, will predominate.[6][11]

ConditionFavored PathwayDominant ProductRationale
Strong, concentrated nucleophile SN2Direct substitution productThe rate of the bimolecular reaction is high, outcompeting the unimolecular ionization.[4][15]
Weak nucleophile, polar protic solvent SN1Mixture of direct and rearranged productsThe solvent stabilizes the carbocation intermediate, and the weak nucleophile is not reactive enough for a fast SN2 reaction.[1][2]
Low Temperature Kinetic ControlProduct from attack at the more positive carbonThe reaction favors the pathway with the lowest activation energy.[12]
High Temperature Thermodynamic ControlMost stable alkene productThe system reaches equilibrium, favoring the most thermodynamically stable isomer.[12][14]

Experimental Protocols

The following protocols are designed to investigate the factors influencing the SN1 and SN2 mechanisms in the reaction of this compound.

Protocol 1: Investigating the Effect of the Nucleophile

Objective: To demonstrate the shift from an SN2 to an SN1 mechanism by varying the strength and concentration of the nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃, strong nucleophile)

  • Sodium acetate (CH₃COONa, weaker nucleophile)

  • Ethanol (solvent)

  • Water (co-solvent)

  • Standard glassware for organic synthesis

  • TLC plates, GC-MS, and NMR for analysis

Procedure:

Reaction A (SN2 Conditions):

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add 15 mmol of sodium azide.

  • Stir the reaction mixture at room temperature (25°C) for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Analyze the product mixture by GC-MS and ¹H NMR to determine the product distribution.

Reaction B (SN1 Conditions):

  • Dissolve 10 mmol of this compound in a 50:50 mixture of ethanol and water (50 mL total).

  • Add 10 mmol of sodium acetate.

  • Stir the reaction mixture at 50°C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Reaction A.

  • Analyze the product mixture by GC-MS and ¹H NMR to identify the direct substitution and rearranged products.

Diagram 2: Experimental Workflow for Nucleophile Investigation

G cluster_A Reaction A: Strong Nucleophile (NaN₃) cluster_B Reaction B: Weak Nucleophile (NaOAc) start Start: this compound A1 Dissolve in Ethanol start->A1 B1 Dissolve in EtOH/H₂O start->B1 A2 React at 25°C A1->A2 A3 Workup & Analysis A2->A3 end Compare Product Ratios A3->end Predominantly SN2 Product B2 React at 50°C B1->B2 B3 Workup & Analysis B2->B3 B3->end Mixture of SN1 Products

Caption: Workflow for comparing strong vs. weak nucleophiles.

Protocol 2: Kinetic vs. Thermodynamic Control in Solvolysis

Objective: To demonstrate the effect of temperature on the product distribution in an SN1 reaction.

Materials:

  • This compound

  • Formic acid (solvent and weak nucleophile)

  • Standard glassware

  • GC-MS and NMR for analysis

Procedure:

Reaction C (Kinetic Control):

  • Cool a solution of 50 mL of formic acid to 0°C in an ice bath.

  • Add 10 mmol of this compound to the cold formic acid.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether and analyze by GC-MS and ¹H NMR.

Reaction D (Thermodynamic Control):

  • Dissolve 10 mmol of this compound in 50 mL of formic acid.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the reaction and quench as described in Reaction C.

  • Extract the product and analyze by GC-MS and ¹H NMR.

  • Compare the product ratios from Reaction C and D.

Expected Results and Data Interpretation

ReactionConditionsExpected MechanismPredicted Major Product(s)
A NaN₃, 25°C, EthanolSN2trans-4-azido-2-butene-1-ol
B NaOAc, 50°C, EtOH/H₂OSN1Mixture of trans-4-acetoxy-2-butene-1-ol and cis/trans-2-acetoxy-3-butene-1-ol
C HCOOH, 0°CSN1 (Kinetic)Predominantly the kinetic product (formate ester)
D HCOOH, 80°CSN1 (Thermodynamic)Predominantly the more stable thermodynamic product (formate ester)

Applications in Drug Development

The principles governing the reactivity of allylic systems are widely applied in the synthesis of complex molecules, including pharmaceuticals.[16][17] The ability to selectively form C-C, C-N, and C-O bonds through allylic substitution is a cornerstone of modern synthetic strategy.[9] For instance, palladium-catalyzed allylic alkylations, which proceed through a π-allyl intermediate analogous to the SN1 carbocation, are used to construct chiral centers with high enantioselectivity.[7][9] Understanding the fundamental SN1/SN2 competition in simpler systems like this compound provides the foundational knowledge required to design and troubleshoot these more complex, catalyst-driven transformations.

Conclusion

This compound is a versatile substrate for elucidating the competitive nature of SN1 and SN2 reactions. By careful selection of nucleophile, solvent, and temperature, the reaction outcome can be steered towards the desired product. The protocols and principles outlined in this document provide a robust framework for researchers to explore and control these fundamental reaction pathways, with direct implications for the efficient synthesis of valuable chemical entities.

References

  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Química Organica.org. (n.d.). Kinetic and thermodynamic control in allylic systems. Retrieved from [Link]

  • Quora. (2018). What is the stereochemistry aspect in an SN1 and SN2 reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over SN1?. Retrieved from [Link]

  • Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mechanism and Stereochemistry of SN2 Reactions with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Developments in Rhodium-Catalyzed Allylic Substitution and Carbocyclization Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Conjugated Dienes via Elimination of trans-4-Chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of conjugated dienes is a cornerstone of modern organic chemistry, providing critical building blocks for a wide array of applications, including the production of synthetic rubbers and fine chemicals through reactions like the Diels-Alder cycloaddition.[1][2][3] This application note provides a comprehensive guide to the elimination reaction of trans-4-chloro-2-buten-1-ol, a versatile allylic substrate, to form valuable diene products. We delve into the underlying reaction mechanisms, offer detailed experimental protocols, and present troubleshooting strategies to empower researchers in achieving high-yield, selective synthesis.

Introduction: The Strategic Value of Allylic Elimination

trans-4-Chloro-2-buten-1-ol is a bifunctional molecule featuring both a primary alcohol and a primary allylic chloride. This structure presents a unique opportunity for selective elimination to generate a conjugated diene system, specifically 1,3-butadien-1-ol. The strategic placement of the leaving group (chloride) and the double bond allows for a vinylogous elimination pathway, which is often favored over a simple dehydrohalogenation that would lead to a less stable allenic product. Understanding and controlling this reactivity is paramount for synthetic chemists aiming to leverage the versatile reactivity of conjugated dienes.

Mechanistic Deep Dive: E2 vs. E1 and the Vinylogous Pathway

The elimination of halides from allylic systems can, in principle, proceed through several mechanisms. The outcome is highly dependent on the reaction conditions, particularly the strength of the base and the choice of solvent.[4][5][6]

The Favored E2 Pathway: A Concerted Elimination

For a primary allylic halide like trans-4-chloro-2-buten-1-ol, the bimolecular elimination (E2) mechanism is the most common and synthetically useful pathway.[7][8] The E2 reaction is a single, concerted step where the base removes a proton while the leaving group departs simultaneously.[9][10]

A critical feature of this specific substrate is the potential for a 1,4-elimination (vinylogous E2 reaction) . Instead of abstracting a proton from the adjacent carbon (C3), which would form a high-energy cumulative diene (an allene), the base abstracts a proton from the C1 carbon.[11] The π-electrons of the existing double bond participate in the reaction, facilitating the expulsion of the chloride ion from C4 and forming a stable, conjugated diene system. This pathway is energetically favored due to the thermodynamic stability of the conjugated product.

Caption: Vinylogous E2 elimination mechanism.

Factors Influencing Reaction Success
  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to promote the E2 pathway while minimizing the competing SN2 substitution reaction.[8] Sterically hindered bases like potassium tert-butoxide (KOtBu) are particularly effective. Simpler bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in a phase-transfer system or at elevated temperatures to favor elimination.

  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are ideal for E2 reactions.[4][5] These solvents solvate the cation of the base (e.g., K⁺) but leave the anionic base relatively "naked" and more reactive.[4][12] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the base, reducing its strength and potentially favoring SN1/E1 pathways.[12]

  • Temperature: Elevated temperatures generally favor elimination over substitution.[8] The precise temperature will depend on the substrate, base, and solvent combination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Elimination Using Potassium tert-Butoxide (KOtBu) in THF

This protocol utilizes a strong, sterically hindered base to maximize the yield of the elimination product and minimize substitution side reactions.

Materials:

  • trans-4-Chloro-2-buten-1-ol (1.0 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Dissolve trans-4-chloro-2-buten-1-ol in anhydrous THF. In a separate flask, prepare a solution or slurry of potassium tert-butoxide in anhydrous THF.

  • Reaction: Cool the substrate solution to 0 °C using an ice bath. Add the KOtBu solution dropwise over 15-30 minutes to control any exotherm.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain the pure 1,3-butadien-1-ol.

Protocol 2: Elimination Using Aqueous Sodium Hydroxide (NaOH)

This method is a more cost-effective alternative, though it may require more careful optimization of temperature to favor elimination.

Materials:

  • trans-4-Chloro-2-buten-1-ol (1.0 equiv)

  • Sodium hydroxide (2.0 equiv)

  • Water and a co-solvent like THF or Ethanol

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction and workup glassware

Procedure:

  • Setup: In a round-bottom flask, dissolve trans-4-chloro-2-buten-1-ol in THF or ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide to the flask.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Workup: Cool the mixture to room temperature and add water to dissolve any salts.

  • Extraction: Transfer to a separatory funnel and extract three times with dichloromethane or diethyl ether. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: Purify the resulting crude diene by distillation or chromatography.

Data Summary and Expected Outcomes

The choice of protocol will influence reaction efficiency and product purity. Below is a comparative summary based on established principles of elimination reactions.

ParameterProtocol 1 (KOtBu in THF)Protocol 2 (NaOH in aq. THF)Rationale
Reaction Rate Fast (typically 1-4 hours)Moderate to Slow (may require >4 hours)KOtBu is a stronger base in an aprotic solvent, leading to faster E2 kinetics.[5]
Temperature 0 °C to Room TemperatureElevated (40-60 °C)Higher temperatures are needed to promote elimination with the weaker base system.
Typical Yield High (>80%)Moderate to High (60-85%)The stronger, bulkier base minimizes competing SN2 reactions, improving yield.
Side Products MinimalPotential for SN2 (ether formation) or polymerizationWater and hydroxide can act as nucleophiles, leading to substitution byproducts.

General Experimental Workflow

Caption: General workflow for elimination reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., KOtBu exposed to moisture).2. Insufficient temperature.1. Use a fresh bottle of base or titrate to confirm activity. Ensure anhydrous conditions.2. For Protocol 2, incrementally increase the reaction temperature.
Low Yield 1. Incomplete reaction.2. Competing SN2 side reaction.3. Product loss during workup (product may be volatile).1. Increase reaction time or use a slight excess of base.2. Switch to a bulkier base (KOtBu). Use a polar aprotic solvent.[8]3. Use care during rotary evaporation; use a cold trap.
Formation of Multiple Products 1. SN2 substitution is competing with E2.2. Polymerization of the diene product.1. Use a more hindered base (KOtBu) and a polar aprotic solvent.[4][8]2. Avoid overly high temperatures or acidic conditions during workup. Consider storing the product with a radical inhibitor if needed.

References

  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • How E2 Elimination Reactions Occur. dummies. [Link]

  • E1 and E2 elimination reactions in primary allylic and benzylic halides. Chemistry Stack Exchange. [Link]

  • E2 Reaction, Mechanism & Examples. Study.com. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions. ResearchGate. [Link]

  • Elimination Reactions. University of Calgary. [Link]

  • Elimination reactions. Lumen Learning. [Link]

  • Elimination Reactions (Unit I). Plutus IAS. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • UNIT-6 : ELIMINATION REACTIONS. Plutus IAS. [Link]

  • Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. PubMed Central (PMC). [Link]

  • The Synthesis of Butadiene Derivatives. DOKUMEN.PUB. [Link]

  • Allyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • 9: Elimination Reactions. Chemistry LibreTexts. [Link]

  • Butadiene. Wikipedia. [Link]

  • Butadiene | Synthesis, Polymerization, Monomer. Britannica. [Link]

Sources

Application Notes and Protocols for the Polymerization of Monomers Derived from trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and polymerization of vinyl ether monomers derived from trans-4-chloro-2-butene-1-ol. Detailed protocols for the synthesis of (E)-4-chlorobut-2-en-1-yl vinyl ether and its subsequent living cationic polymerization are presented. The rationale behind the choice of synthetic and polymerization strategies is discussed, emphasizing the control over polymer architecture and the potential for post-polymerization modification of the pendant chloro-allyl group.

Introduction: Strategic Monomer Design for Functional Poly(vinyl ether)s

This compound is a bifunctional molecule featuring a hydroxyl group, a trans-disubstituted double bond, and a reactive allylic chloride[1]. This unique combination of functional groups makes it an attractive starting material for the synthesis of specialized monomers. By converting the hydroxyl group into a polymerizable vinyl ether, we can generate a monomer, (E)-4-chlorobut-2-en-1-yl vinyl ether, which incorporates a reactive allyl chloride moiety into the polymer side chain.

Poly(vinyl ether)s (PVEs) are a class of polymers known for their diverse applications, including adhesives, coatings, and biomedical materials. The polymerization of vinyl ethers typically proceeds via a cationic mechanism. Recent advancements in living and controlled cationic polymerization have enabled the synthesis of PVEs with well-defined molecular weights, narrow molecular weight distributions, and complex architectures[2][3][4].

The presence of the pendant chloro-allyl group in the polymer derived from (E)-4-chlorobut-2-en-1-yl vinyl ether opens up a plethora of possibilities for post-polymerization modification. The reactive C-Cl bond can be targeted for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes these polymers excellent scaffolds for applications in drug delivery, biomaterials, and advanced materials science.

Synthesis of (E)-4-chlorobut-2-en-1-yl vinyl ether

The synthesis of the target monomer is achieved through a palladium-catalyzed transvinylation reaction. This method is chosen for its high efficiency and functional group tolerance, which is crucial due to the presence of the reactive allyl chloride in the starting material. Vinyl acetate serves as a readily available and effective vinyl group donor.

Reaction Principle

The transvinylation is catalyzed by a palladium(II) complex. The reaction proceeds through the exchange of the vinyl group from vinyl acetate to this compound. The general scheme for this reaction is depicted below.

G cluster_reactants Reactants cluster_products Products start_alc This compound catalyst Pd(OAc)₂ / Ligand start_alc->catalyst + vinyl_acetate Vinyl Acetate vinyl_acetate->catalyst + target_monomer (E)-4-chlorobut-2-en-1-yl vinyl ether acetic_acid Acetic Acid catalyst->target_monomer Transvinylation catalyst->acetic_acid Byproduct

Caption: Palladium-catalyzed transvinylation of this compound.

Detailed Experimental Protocol

Materials:

MaterialSupplierPurityNotes
This compoundCommercial>95%Store under inert atmosphere
Vinyl AcetateCommercial>99%Freshly distilled before use
Palladium(II) Acetate (Pd(OAc)₂)CommercialReagent
4,7-Diphenyl-1,10-phenanthroline (DPP)Commercial>98%Ligand
TolueneCommercialAnhydrous
Triethylamine (NEt₃)Commercial>99%Dried over KOH
Diethyl etherCommercialAnhydrous
Saturated aq. NaHCO₃ solutionLab prepared-
Anhydrous MgSO₄Commercial-

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add palladium(II) acetate (0.02 mol eq.) and 4,7-diphenyl-1,10-phenanthroline (0.02 mol eq.).

  • Reaction Setup: Add anhydrous toluene to the flask to dissolve the catalyst components.

  • Addition of Reactants: To the stirred catalyst solution, add this compound (1.0 eq.), followed by an excess of vinyl acetate (3.0 eq.) and triethylamine (0.1 eq.).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-4-chlorobut-2-en-1-yl vinyl ether.

Living Cationic Polymerization of (E)-4-chlorobut-2-en-1-yl vinyl ether

The polymerization of the synthesized monomer is carried out using a living cationic polymerization technique. This approach is essential to achieve polymers with controlled molecular weights and narrow dispersities, and to minimize potential side reactions involving the chloro-allyl side group. An initiating system comprising a Lewis acid and a cationogen is employed.

Rationale for Living Cationic Polymerization

Conventional cationic polymerization of vinyl ethers can be plagued by chain transfer and termination reactions, leading to polymers with broad molecular weight distributions and poor control over the polymer architecture[4]. Living cationic polymerization systems, on the other hand, proceed in the absence of irreversible chain-breaking events, allowing for the synthesis of well-defined polymers[2][3]. For a monomer with a reactive side group like an allyl chloride, a living system is particularly advantageous as it operates at low temperatures, which suppresses potential side reactions.

Polymerization Mechanism

The polymerization is initiated by a proton generated from the reaction of a cationogen (e.g., an ether) with a Lewis acid. The propagating species is a carbocation that is stabilized by the adjacent ether oxygen. The Lewis acid also plays a role in stabilizing the counter-anion, which reduces the likelihood of termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Cationogen + Lewis Acid Monomer (E)-4-chlorobut-2-en-1-yl vinyl ether Initiator->Monomer Protonation Active_Center Propagating Carbocation Monomer->Active_Center Growing_Chain Polymer Chain Monomer->Growing_Chain Active_Center->Monomer Addition Quenching_Agent Methanol Growing_Chain->Quenching_Agent Quenching Final_Polymer Defined Polymer Quenching_Agent->Final_Polymer

Caption: Workflow for the living cationic polymerization of (E)-4-chlorobut-2-en-1-yl vinyl ether.

Detailed Experimental Protocol

Materials:

MaterialSupplierPurityNotes
(E)-4-chlorobut-2-en-1-yl vinyl etherSynthesized>99%Dried over CaH₂ and distilled under vacuum
TolueneCommercialAnhydrousDistilled from Na/benzophenone
Ethyl AcetateCommercialAnhydrousDistilled from CaH₂
Tin(IV) chloride (SnCl₄)Commercial>99%Handled as a solution in toluene
1-isobutoxyethyl acetate (IBEA)Commercial>98%Cationogen
MethanolCommercialAnhydrousFor quenching

Procedure:

  • Preparation of Reagents: All glassware should be flame-dried under vacuum and cooled under a stream of dry argon. Anhydrous solvents and reagents are crucial for the success of the polymerization. Prepare a stock solution of SnCl₄ in anhydrous toluene (e.g., 0.1 M).

  • Polymerization Setup: In a glovebox or under a strictly inert atmosphere, add anhydrous toluene to a reaction tube equipped with a magnetic stir bar. Cool the tube to -78 °C in a dry ice/acetone bath.

  • Addition of Reagents: To the cooled toluene, add ethyl acetate (a weak Lewis base to control the polymerization rate, typically 10 eq. to the initiator), followed by the initiator 1-isobutoxyethyl acetate (IBEA, 1 eq.).

  • Initiation: Add the SnCl₄ solution (2 eq. to IBEA) to the reaction mixture and stir for 5 minutes.

  • Monomer Addition: Add the purified (E)-4-chlorobut-2-en-1-yl vinyl ether (e.g., 100 eq. to IBEA) to the reaction mixture.

  • Polymerization: Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: Quench the polymerization by adding pre-chilled anhydrous methanol.

  • Isolation of Polymer: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Purification: Collect the polymer by filtration or centrifugation, redissolve it in a small amount of a suitable solvent (e.g., chloroform), and re-precipitate it into methanol. Dry the final polymer under vacuum to a constant weight.

Characterization

The synthesized monomer and the resulting polymer should be thoroughly characterized to confirm their structure and properties.

Characterization Techniques:

TechniquePurpose
¹H and ¹³C NMR SpectroscopyTo confirm the chemical structure of the monomer and the polymer.
FT-IR SpectroscopyTo identify the characteristic functional groups.
Gel Permeation Chromatography (GPC)To determine the molecular weight and dispersity (Đ) of the polymer.
Differential Scanning Calorimetry (DSC)To measure the glass transition temperature (Tg) of the polymer.

Conclusion and Outlook

This application note provides detailed protocols for the synthesis of a novel functional monomer, (E)-4-chlorobut-2-en-1-yl vinyl ether, and its controlled polymerization via a living cationic process. The resulting polymer, with its reactive chloro-allyl side chains, is a versatile platform for further chemical modifications. This opens up avenues for the development of new functional materials with tailored properties for a wide range of applications in the pharmaceutical and materials science fields. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers to explore this promising class of polymers.

References

  • Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(13), 5225–5227. [Link]

  • Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2005). Iridium-Catalyzed Vinylation of Alcohols with Vinyl Acetate. Organic Syntheses, 82, 55. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746. [Link]

  • Obora, Y., & Ishii, Y. (2012). Iridium-Catalyzed Vinylic and Allylic Etherification Reactions. Organic Syntheses, 89, 307. [Link]

  • Tabaru, K., Nakatsuji, M., Itoh, S., Suzuki, T., & Obora, Y. (2021). N,N-Dimethylformamide-stabilised palladium nanoparticles combined with bathophenanthroline as catalyst for transfer vinylation of alcohols from vinyl ether. Organic & Biomolecular Chemistry, 19(15), 3384–3388. [Link]

  • Watanabe, M., & Schlaf, M. (2014). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemCatChem, 6(5), 1294–1301. [Link]

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Chen, L., Wang, Z., Fang, E., Fan, Z., & Song, S. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 123-130. [Link]

  • Dey, P., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Kanazawa, A., & Sanda, F. (2018). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 10(9), 1013. [Link]

  • Snelders, D. J. M., & Dyson, P. J. (2011). A General, Efficient, and Recyclable Iridium Catalyst for the Transfer Vinylation of Alcohols. Organic Letters, 13(15), 4048–4051. [Link]

  • Uygun, M., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4529–4534. [Link]

  • Wikipedia. (2023). Cationic polymerization. [Link]

  • Zhang, Y., et al. (2016). Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. Journal of the American Chemical Society, 138(48), 15535–15538. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Angewandte Chemie International Edition, 59(1), 245-251. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Anastasaki, A., et al. (2016). Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. Polymers, 8(11), 393. [Link]

Sources

Application Notes and Protocols for the Sequential Functionalization of trans-4-Chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

trans-4-Chloro-2-buten-1-ol, also known as (E)-4-chlorobut-2-en-1-ol, is a valuable and highly versatile bifunctional building block in modern organic synthesis.[1] Its structure, featuring a primary allylic alcohol and a primary allylic chloride in a trans-configuration, presents two distinct reactive centers. This arrangement allows for a wide range of chemoselective and sequential functionalizations, making it a powerful precursor for the synthesis of complex molecules, including chiral pharmaceuticals and other specialty chemicals.[1] The strategic manipulation of these two functional groups opens pathways to a diverse array of molecular architectures, underscoring its importance for researchers, scientists, and professionals in drug development.

This document provides a detailed guide to the strategic sequential functionalization of trans-4-chloro-2-buten-1-ol, outlining two primary synthetic pathways. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and visual aids to facilitate understanding and implementation in a laboratory setting.

Core Principles of Reactivity

The synthetic utility of trans-4-chloro-2-buten-1-ol hinges on the differential reactivity of its hydroxyl and chloro groups. The allylic chloride is susceptible to nucleophilic substitution, while the primary alcohol can be protected, oxidized, or converted into other functional groups. The key to successful sequential functionalization lies in the careful selection of reagents and reaction conditions to achieve high chemoselectivity.

Two logical sequential approaches are:

  • Strategy A: Protection of the Hydroxyl Group, followed by Nucleophilic Substitution. This is often the preferred strategy when the incoming nucleophile is also a strong base, which could otherwise deprotonate the hydroxyl group and lead to side reactions.

  • Strategy B: Nucleophilic Substitution at the Allylic Chloride, followed by Functionalization of the Hydroxyl Group. This approach is viable when the nucleophile is not strongly basic or when the desired modification of the hydroxyl group is compatible with the newly introduced functionality.

Protocol 1: Sequential Functionalization via Hydroxyl Protection

This protocol details the protection of the primary alcohol as a silyl ether, followed by a nucleophilic substitution reaction with an amine to generate a key intermediate for the synthesis of compounds like vinylglycinol, a non-proteinogenic amino acid.

Step 1.1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

The protection of the hydroxyl group is crucial to prevent its acidic proton from interfering with subsequent nucleophilic substitution steps, especially when using basic nucleophiles. The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its straightforward removal.

Experimental Protocol:

  • To a solution of trans-4-chloro-2-buten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected trans-4-chloro-2-buten-1-ol.

Table 1: Representative Reaction Parameters for TBS Protection

ParameterValue
Solvent Anhydrous Dichloromethane (DCM)
Base Imidazole
Temperature 0 °C to Room Temperature
Typical Yield >95%

Causality and Insights:

  • Imidazole: Acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. It also serves as a catalyst by activating the TBS-Cl.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of TBS-Cl and the formation of silanols.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_alc trans-4-Chloro-2-buten-1-ol reaction Stir at rt, 12-16h start_alc->reaction start_reagents TBS-Cl, Imidazole, DCM start_reagents->reaction workup Aqueous Quench & Extraction reaction->workup purification Flash Chromatography workup->purification product TBS-protected trans-4-chloro-2-buten-1-ol purification->product

Caption: Workflow for TBS protection of trans-4-chloro-2-buten-1-ol.

Step 1.2: Nucleophilic Substitution with a Chiral Amine

With the hydroxyl group protected, the allylic chloride is now the primary site for nucleophilic attack. This example uses a chiral amine to introduce a stereocenter, a common strategy in the synthesis of enantiomerically pure drug candidates.

Experimental Protocol:

  • To a solution of the TBS-protected trans-4-chloro-2-buten-1-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Table 2: Representative Reaction Parameters for Amination

ParameterValue
Solvent Acetonitrile
Base Potassium Carbonate
Temperature Reflux
Typical Yield 70-85%

Causality and Insights:

  • Potassium Carbonate: Acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile is suitable for SN2 reactions involving charged nucleophiles.

  • Stereochemistry: The substitution proceeds via an SN2 mechanism, which typically results in inversion of configuration at the carbon center if it were chiral. In this case, the attack is on a primary allylic chloride.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_protected TBS-protected trans-4-chloro-2-buten-1-ol reaction Reflux, 24-48h start_protected->reaction start_reagents Chiral Amine, K2CO3, Acetonitrile start_reagents->reaction workup Filtration & Concentration reaction->workup purification Flash Chromatography workup->purification product N-alkylated Product purification->product

Caption: Workflow for nucleophilic substitution with a chiral amine.

Protocol 2: Sequential Functionalization via Initial Nucleophilic Substitution

This protocol demonstrates the direct reaction of the allylic chloride with a nucleophile, followed by the functionalization of the now modified butenol. This approach is advantageous when the nucleophile is not strongly basic and subsequent transformations of the alcohol are desired.

Step 2.1: Nucleophilic Substitution with Sodium Azide

Sodium azide is an excellent nucleophile for introducing the azido group, which is a versatile precursor to amines. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 displacement of the chloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve trans-4-chloro-2-buten-1-ol (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting allylic azide is often used in the next step without further purification, or can be purified by careful column chromatography.

Table 3: Representative Reaction Parameters for Azidation

ParameterValue
Solvent Dimethylformamide (DMF)
Nucleophile Sodium Azide (NaN3)
Temperature Room Temperature
Typical Yield >90%

Causality and Insights:

  • DMF: A polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic.

  • Safety: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup start_alc trans-4-Chloro-2-buten-1-ol reaction Stir at rt, 12-24h start_alc->reaction start_reagents NaN3, DMF start_reagents->reaction workup Aqueous Workup & Extraction reaction->workup product trans-4-Azido-2-buten-1-ol workup->product

Caption: Workflow for the synthesis of trans-4-azido-2-buten-1-ol.

Step 2.2: Oxidation of the Allylic Alcohol to an Aldehyde

The primary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde using a variety of mild oxidizing agents. Manganese dioxide (MnO₂) is particularly effective for the oxidation of allylic and benzylic alcohols.

Experimental Protocol:

  • To a solution of trans-4-azido-2-buten-1-ol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde, which can be purified by column chromatography if necessary.

Table 4: Representative Reaction Parameters for Oxidation

ParameterValue
Oxidizing Agent Activated Manganese Dioxide (MnO₂)
Solvent Chloroform or Dichloromethane
Temperature Room Temperature
Typical Yield 80-95%

Causality and Insights:

  • Activated MnO₂: The activity of manganese dioxide can vary depending on its method of preparation. It is a heterogeneous reagent, and a large excess is often required to drive the reaction to completion.

  • Chemoselectivity: MnO₂ is a mild oxidant that selectively oxidizes allylic and benzylic alcohols, leaving the azido group and the double bond intact.

Workflow Diagram:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup start_azido_alc trans-4-Azido-2-buten-1-ol reaction Stir at rt, 4-8h start_azido_alc->reaction start_reagents MnO2, Chloroform start_reagents->reaction workup Filtration & Concentration reaction->workup product trans-4-Azido-2-butenal workup->product

Caption: Workflow for the oxidation of trans-4-azido-2-buten-1-ol.

Conclusion

The protocols outlined in this application note demonstrate the strategic and sequential functionalization of trans-4-chloro-2-buten-1-ol, a testament to its utility as a versatile building block in organic synthesis. By carefully selecting protective group strategies and chemoselective transformations, researchers can access a wide range of complex and valuable molecules. The ability to independently manipulate the two functional groups of this compound provides a powerful tool for the construction of novel chemical entities for drug discovery and materials science.

References

  • Vulcanchem. (n.d.). trans-4-Chloro-2-butene-1-ol.
  • Guidechem. (n.d.). This compound 1576-93-8.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • ECHEMI. (n.d.). 1576-93-8, this compound Formula.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • PubChem. (n.d.). This compound.
  • Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry.
  • Lumbroso, A., Coeffard, V., Le Grognec, E., Beaudet, I., & Quintard, J.-P. (2010). An efficient and scalable synthesis of N-(benzyloxycarbonyl)- and N-(methyloxycarbonyl)-(S)-vinylglycinol. Tetrahedron Letters, 51(24), 3226-3228.
  • Küchenthal, C.-H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443-448.
  • PubChem. (n.d.). (2Z)-4-chlorobut-2-en-1-ol.
  • Vulcanchem. (n.d.). This compound.

Sources

Application of trans-4-Chloro-2-butene-1-OL in Cardiovascular Drug Development: A Guide to Synthetic Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of trans-4-Chloro-2-butene-1-OL as a versatile starting material in the synthesis of cardiovascular drugs, with a particular focus on the β-adrenergic blocker, Penbutolol. This guide offers in-depth synthetic protocols, explains the underlying reaction mechanisms, and provides insights into the biological context of the target drug class.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a bifunctional molecule featuring a primary allylic alcohol and an allylic chloride. This unique combination of reactive sites makes it a valuable precursor in organic synthesis, particularly for constructing the core scaffolds of various pharmaceutical agents. Its utility in cardiovascular drug development stems from its potential to be elaborated into key intermediates, such as chiral epoxides, which are central to the synthesis of a major class of antihypertensive drugs: the β-blockers.

This guide will use the synthesis of (S)-Penbutolol, a non-selective β-blocker, as a prime example to illustrate a plausible and efficient synthetic strategy starting from this compound.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for its safe and effective use in any synthetic protocol.

PropertyValue
Molecular Formula C₄H₇ClO[1]
Molecular Weight 106.55 g/mol [1]
Appearance Colorless liquid
Boiling Point 182.8 ± 28.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 83.2 ± 19.4 °C[2]
CAS Number 1576-93-8[1]

Proposed Synthetic Pathway: From Allylic Alcohol to a β-Blocker Core

The overall strategy involves the conversion of this compound into a chiral epoxide, a key intermediate in the synthesis of many β-blockers. This epoxide is then reacted with a substituted phenol, followed by ring-opening with an appropriate amine to yield the final drug candidate. The synthesis of (S)-Penbutolol will be used as a detailed case study.

G A This compound B Chiral Epoxidation (e.g., Sharpless Epoxidation) A->B Step 1 C (2R,3R)-3-(Chloromethyl)oxiran-2-yl)methanol B->C D Reaction with 2-Cyclopentylphenol C->D Step 2 E (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol D->E F Reaction with tert-Butylamine E->F Step 3 G (S)-Penbutolol F->G

Caption: Proposed synthetic workflow from this compound to (S)-Penbutolol.

PART 1: Detailed Experimental Protocols

Protocol 1: Asymmetric Epoxidation of this compound

This protocol describes the enantioselective epoxidation of the allylic alcohol using the Sharpless-Katsuki asymmetric epoxidation, a reliable method for generating chiral epoxides from prochiral allylic alcohols.[3][4]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), activated

  • Celatom® or Celite®

  • Sodium hydroxide solution, 10% w/v, chilled

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane and activated 4Å molecular sieves.

  • Cool the flask to -20 °C in a cryocool bath.

  • Add L-(+)-Diethyl tartrate to the cooled DCM.

  • Slowly add titanium(IV) isopropoxide to the solution while maintaining the temperature at -20 °C. Stir the resulting mixture for 30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide solution dropwise, ensuring the internal temperature does not exceed -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celatom® or Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a chilled 10% sodium hydroxide solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxide, ((2R,3R)-3-(chloromethyl)oxiran-2-yl)methanol.

Causality behind Experimental Choices:

  • The use of anhydrous conditions and molecular sieves is crucial to prevent the deactivation of the titanium catalyst.

  • Maintaining a low temperature (-20 °C) is essential for achieving high enantioselectivity.

  • The Sharpless-Katsuki epoxidation is highly predictable; the choice of L-(+)-DET directs the epoxidation to a specific face of the alkene, yielding the desired enantiomer.[5]

Protocol 2: Synthesis of (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This protocol details the reaction of the synthesized chiral epoxide with 2-cyclopentylphenol to form the key chlorohydrin intermediate.

Materials:

  • ((2R,3R)-3-(Chloromethyl)oxiran-2-yl)methanol

  • 2-Cyclopentylphenol

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid, 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-cyclopentylphenol and sodium hydroxide in a mixture of ethanol and water.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution slightly and add the chiral epoxide, ((2R,3R)-3-(chloromethyl)oxiran-2-yl)methanol, dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic extracts with 1 M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol, can be purified by column chromatography if necessary.

Causality behind Experimental Choices:

  • The reaction is carried out under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the epoxide.[6]

  • The epoxide ring-opening occurs at the less sterically hindered carbon atom, following an Sₙ2-type mechanism.

Protocol 3: Synthesis of (S)-Penbutolol

This final step involves the reaction of the chlorohydrin intermediate with tert-butylamine to yield the target β-blocker.

Materials:

  • (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • tert-Butylamine

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol in methanol in a pressure-rated reaction vessel.

  • Add an excess of tert-butylamine to the solution.

  • Seal the vessel and heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess tert-butylamine.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-Penbutolol as a solid.

  • The product can be further purified by recrystallization.

Causality behind Experimental Choices:

  • A large excess of tert-butylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.

  • The reaction is conducted in a sealed vessel at elevated temperatures to facilitate the nucleophilic substitution of the chloride by the amine.

PART 2: Mechanistic Insights and Biological Context

Mechanism of β-Blockade

β-blockers, such as Penbutolol, exert their therapeutic effects by competitively antagonizing β-adrenergic receptors.[7] These receptors are integral to the sympathetic nervous system's "fight-or-flight" response, which is mediated by catecholamines like epinephrine and norepinephrine.

There are three main subtypes of β-adrenergic receptors: β₁, β₂, and β₃. β₁-receptors are predominantly found in the heart and kidneys.[8] Stimulation of these receptors in the heart increases heart rate, contractility, and conduction velocity.[7] In the kidneys, β₁-receptor activation leads to the release of renin, an enzyme involved in blood pressure regulation.[9]

Penbutolol is a non-selective β-blocker, meaning it blocks both β₁ and β₂ receptors.[9][10] By blocking β₁-receptors in the heart, Penbutolol reduces the effects of catecholamines, leading to a decrease in heart rate and contractility, thereby lowering blood pressure and myocardial oxygen demand.[10][11] Its action on β₁-receptors in the kidneys reduces renin secretion, further contributing to its antihypertensive effect.[9]

G cluster_0 Cardiomyocyte cluster_1 Extracellular Space β1-Adrenergic Receptor β1-Adrenergic Receptor G-Protein G-Protein β1-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Ca2+ Channels Ca2+ Channels PKA->Ca2+ Channels Phosphorylates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Ca2+ Channels->Increased Heart Rate & Contractility Leads to Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Epinephrine/\nNorepinephrine->β1-Adrenergic Receptor Binds & Activates Penbutolol Penbutolol Penbutolol->β1-Adrenergic Receptor Blocks

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by Penbutolol.

PART 3: Safety, Handling, and Storage

Safety Precautions for this compound:

This compound is a hazardous chemical and should be handled with extreme caution. As an allylic chloride, it is a potent alkylating agent and is toxic.[12][13]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

    • Avoid inhalation of vapors and contact with skin and eyes.[16]

    • Use non-sparking tools and work away from sources of ignition, as it is a flammable liquid.[17]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[14][16]

    • Keep refrigerated for long-term storage.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of complex molecules, including important cardiovascular drugs. The protocols and mechanistic discussions provided herein offer a comprehensive guide for its application in the development of β-blockers, exemplified by the synthesis of Penbutolol. By understanding the reactivity of this bifunctional building block and employing robust synthetic methodologies, researchers can efficiently access valuable pharmaceutical intermediates and final drug compounds. Adherence to strict safety protocols is paramount when working with this and related hazardous materials.

References

  • Sharpless, K. B., & Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • PubChem. (n.d.). Penbutolol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Penbutolol Action Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). Beta-blockers: historical perspective and mechanisms of action. Cardiovascular Research, 99(2), 225-233. [Link]

  • Espenson, J. H. (1999). Kinetics and Mechanism of the Epoxidation of Allylic Alcohols by Hydrogen Peroxide with Methyltrioxorhenium as Catalyst. Inorganic Chemistry, 38(16), 3688-3693. [Link]

  • Wikipedia. (2023). Beta blocker. [Link]

  • Grokipedia. (2026). Penbutolol. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of beta (beta) blockers?. [Link]

  • Mayo Clinic. (n.d.). Penbutolol (Oral Route). [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • American Heart Association. (2017). Beta-Adrenergic Blockers. Circulation, 135(2), e12-e15. [Link]

  • Wikipedia. (2023). Penbutolol. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

  • Smith, M. K., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. [Link]

  • Schlegel Group, Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

  • Wikipedia. (2023). Allyl glycidyl ether. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Chloride. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. [Link]

  • Loba Chemie. (2016). ALLYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. (n.d.). CN103333137A - Method for synthesizing allyl glycidyl ether.
  • Wikipedia. (2023). Epoxide. [Link]

  • JoVE. (2023). Video: Sharpless Epoxidation. [Link]

  • E3S Web of Conferences. (2018). A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. [Link]

  • Growing Science. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. [Link]

  • Google Patents. (n.d.). CN1927851A - Synthesis method of allyl glycidyl ether.
  • National Institutes of Health. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • ResearchGate. (2023). Geometry and free energy changes in the phenol–epoxy ring-opening.... [Link]

  • Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol. [Link]

Sources

The Strategic Utility of trans-4-Chloro-2-butene-1-ol in the Architecting of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Advanced Synthesis

In the intricate field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-4-Chloro-2-butene-1-ol, also known as (2E)-4-chlorobut-2-en-1-ol, has emerged as a highly versatile and economically significant bifunctional building block. Its unique structure, featuring a primary allylic alcohol and an allylic chloride on a four-carbon backbone, provides two distinct and orthogonally reactive sites. This allows for a stepwise and controlled introduction of molecular complexity, making it an invaluable precursor in the synthesis of a wide array of high-value molecules, including pharmaceutical intermediates and natural products.[1]

This technical guide provides an in-depth exploration of the role of this compound in advanced organic synthesis. We will delve into its primary applications, provide detailed, field-proven protocols for its key transformations, and illuminate the mechanistic rationale behind these synthetic strategies.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its safe and effective use.

PropertyValue
CAS Number 1576-93-8
Molecular Formula C₄H₇ClO
Molecular Weight 106.55 g/mol
Appearance Colorless to yellow liquid
Boiling Point 83-89 °C at 14 Torr
Density ~1.1 g/cm³
Solubility Soluble in organic solvents, slightly soluble in water.

Safety and Handling: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

Core Application I: Synthesis of Vinyl-Substituted Epoxides

One of the most powerful applications of this compound is its conversion into vinyl-substituted epoxides. These epoxides are highly sought-after intermediates due to the diverse array of subsequent transformations they can undergo, including nucleophilic ring-opening reactions.[2] The synthesis is a conceptually straightforward, two-step process involving the protection of the primary alcohol followed by epoxidation of the alkene.

Protocol 1: Synthesis of (2R,3S)-2-(chloromethyl)-3-vinyloxirane

This protocol details the diastereoselective epoxidation of a protected derivative of this compound.

Step 1: Protection of the Primary Alcohol

The primary hydroxyl group is first protected to prevent its interference in the subsequent epoxidation step. A variety of protecting groups can be employed; here, we use the trityl (triphenylmethyl) group for its steric bulk and ease of removal under acidic conditions.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (E)-1-chloro-4-(trityloxy)but-2-ene.

Step 2: Diastereoselective Epoxidation

The protected alkene is then subjected to epoxidation. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation.[3]

Materials:

  • (E)-1-chloro-4-(trityloxy)but-2-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (E)-1-chloro-4-(trityloxy)but-2-ene (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the desired vinyl-substituted epoxide.

Reaction Workflow and Mechanism

The overall transformation can be visualized as a linear progression from the starting allylic alcohol to the functionalized epoxide, ready for further synthetic elaboration.

G A This compound B Protection of -OH (e.g., Tritylation) A->B TrCl, Et3N C (E)-1-chloro-4-(trityloxy)but-2-ene B->C D Epoxidation (e.g., m-CPBA) C->D E Vinyl-Substituted Epoxide D->E

Caption: Workflow for the synthesis of a vinyl-substituted epoxide.

The epoxidation mechanism with m-CPBA proceeds via the well-established "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the alkene in a concerted fashion.

Core Application II: Construction of Butenolide Scaffolds

Butenolides are five-membered lactones that constitute the core structure of numerous natural products with significant biological activities.[4][5][6] this compound can serve as a precursor to butenolide structures through a multi-step sequence.

Protocol 2: Synthesis of a γ-Substituted Butenolide

This protocol outlines a general strategy for converting this compound into a butenolide.

Step 1: Oxidation to the Aldehyde

The primary alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DMP (1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile). The crude (E)-4-chloro-2-butenal is often used directly in the next step.

Step 2: Cyanohydrin Formation and Hydrolysis to the Carboxylic Acid

The aldehyde is converted to a cyanohydrin, which is then hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Crude (E)-4-chloro-2-butenal

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of NaCN (1.5 eq) in water and cool to 0 °C.

  • Slowly add a solution of the crude aldehyde in a minimal amount of a water-miscible solvent (e.g., THF), followed by the dropwise addition of acetic acid (1.5 eq).

  • Stir at 0 °C for 2-3 hours.

  • Carefully add concentrated HCl and heat the mixture to reflux for 8-12 hours to effect hydrolysis of the nitrile.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

Step 3: Intramolecular Cyclization to the Butenolide

The resulting γ-chloro-α-hydroxy acid undergoes spontaneous or base-promoted intramolecular Sₙ2 reaction to form the butenolide.

Materials:

  • Crude γ-chloro-α-hydroxy carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Water/THF mixture

Procedure:

  • Dissolve the crude acid in a mixture of THF and water.

  • Add NaHCO₃ (1.5 eq) and stir at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the desired butenolide.

Mechanistic Rationale

The key step in this sequence is the final intramolecular cyclization. The carboxylate, formed upon deprotonation of the carboxylic acid, acts as an internal nucleophile, displacing the allylic chloride to form the five-membered lactone ring.

G cluster_0 Functional Group Interconversion cluster_1 Key Cyclization Step A This compound B Oxidation A->B C (E)-4-chloro-2-butenal B->C D Cyanohydrin Formation & Hydrolysis C->D E γ-Chloro-α-hydroxy carboxylic acid D->E F Deprotonation (Base) E->F G Intramolecular SN2 F->G H Butenolide G->H

Caption: Synthetic pathway from the starting material to a butenolide.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a powerful and versatile building block in the synthesis of complex molecules. Its bifunctional nature allows for a range of selective transformations, providing access to valuable intermediates such as vinyl-substituted epoxides and butenolides. The protocols and mechanistic insights provided herein serve as a guide for researchers, scientists, and drug development professionals to harness the full synthetic potential of this readily available reagent. The ability to construct intricate molecular frameworks from a simple, four-carbon starting material underscores the elegance and efficiency that can be achieved through strategic synthetic design.

References

  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. Available at: [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org. Available at: [Link]

  • Butenolide synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Chemsrc. Available at: [Link]

  • 13.5 Synthesis of Epoxides. YouTube. Available at: [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. PMC. Available at: [Link]

  • Butenolide synthesis from functionalized cyclopropenones. PMC. Available at: [Link]

  • Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. PubMed. Available at: [Link]

  • (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. ResearchGate. Available at: [Link]

  • Vinyl Epoxides in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Epoxidation of Alkenes. YouTube. Available at: [Link]

  • Vinyl Epoxides in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link]

  • High-Quality (2E)-4-Chloro-2-buten-1-ol - Reliable Supplier. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Synthesis method of 4-chloro-2-butanone.Google Patents.
  • (2Z)-4-chlorobut-2-en-1-ol. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable bifunctional molecule used as a precursor in the synthesis of a variety of pharmaceuticals and specialty chemicals.[1] Its structure, featuring a reactive allylic chloride and a primary alcohol, allows for sequential functionalization, making it a key building block in complex molecular architectures. The most common synthetic route involves the selective chlorination of one of the hydroxyl groups of 2-butene-1,4-diol. However, this seemingly straightforward conversion is often plagued by the formation of undesirable side products, including the cis-isomer and dichlorinated byproducts. This guide will provide a detailed exploration of these challenges and offer robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reaction of trans-2-butene-1,4-diol with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reagent is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[2]

Q2: What are the primary side products I should be aware of?

The main side products that can complicate this synthesis are:

  • cis-4-Chloro-2-butene-1-ol: The geometric isomer of the desired product.

  • 1,4-Dichloro-2-butene (cis and trans isomers): Formed by the chlorination of both hydroxyl groups of the starting material.[3]

  • Polymeric materials: Resulting from intermolecular reactions of the starting material or product under certain conditions.

Q3: How is the dichlorinated byproduct, 1,4-Dichloro-2-butene, formed?

1,4-Dichloro-2-butene is formed when both hydroxyl groups of 2-butene-1,4-diol react with the chlorinating agent. This is more likely to occur if an excess of the chlorinating agent is used or if the reaction temperature is too high, driving the reaction to completion at both ends of the molecule.

Q4: Can the desired trans-isomer isomerize to the cis-isomer during the reaction?

Yes, cis-trans isomerization is a potential issue in allylic systems. The presence of acid (like HCl generated in situ from thionyl chloride) or trace metals can catalyze the isomerization of the double bond. Careful control of reaction conditions and immediate work-up can help minimize this side reaction.

Q5: What is the mechanistic basis for the formation of the chlorinated product?

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent displacement of the chlorosulfite group by a chloride ion can occur via two main pathways:

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This pathway typically leads to an inversion of stereochemistry. In the context of this synthesis, it would involve an external chloride ion attacking the carbon bearing the chlorosulfite group.

  • Sₙi (Substitution Nucleophilic internal): This pathway results in retention of stereochemistry. The chloride is delivered from the chlorosulfite group itself.[4]

The dominant pathway can be influenced by the solvent and other reaction conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product. Incomplete reaction.- Increase reaction time. - Ensure the purity of the starting diol. - Use a slight excess (1.1-1.2 equivalents) of thionyl chloride.
Product degradation during work-up.- Perform the aqueous work-up at low temperatures (0-5 °C). - Use a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid promptly.
Significant formation of 1,4-dichloro-2-butene. Excess thionyl chloride used.- Use a stoichiometric amount or only a slight excess of thionyl chloride. - Add the thionyl chloride dropwise at a low temperature to maintain control over the reaction.
High reaction temperature.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of thionyl chloride and for the initial phase of the reaction.
Presence of cis-4-Chloro-2-butene-1-ol in the product. Isomerization of the starting material or product.- Ensure the starting trans-2-butene-1,4-diol is of high isomeric purity. - Minimize reaction time and work up the reaction mixture promptly after completion. - Avoid prolonged exposure to acidic conditions.
Formation of a dark, tarry substance in the reaction flask. Polymerization.- Maintain a low reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider using a non-polar solvent to dilute the reaction mixture.
Difficulty in separating the product from the starting material. Incomplete reaction.- Monitor the reaction progress by TLC or GC to ensure full consumption of the starting material. - Optimize reaction time and stoichiometry as mentioned above.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • trans-2-Butene-1,4-diol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-2-butene-1,4-diol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. A gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, slowly pour the reaction mixture into a flask containing crushed ice and a saturated NaHCO₃ solution with vigorous stirring to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers and byproducts.

  • Injection: Inject a dilute solution of the product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Temperature Program: A temperature gradient program will be necessary to separate the starting material, product, and byproducts. A typical program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometry: In the mass spectrum, look for the molecular ion peak of this compound and its fragmentation pattern. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry of the product. The coupling constants between the vinyl protons in the ¹H NMR spectrum can distinguish between the cis and trans isomers. For trans isomers, the coupling constant (J-value) is typically larger (around 12-18 Hz) compared to cis isomers (around 6-12 Hz).[6]

Visualizations

Reaction Pathway and Side Reactions

cluster_main Main Reaction cluster_side Side Reactions trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol Chlorosulfite_Intermediate Chlorosulfite_Intermediate trans-2-Butene-1,4-diol->Chlorosulfite_Intermediate + SOCl2 1,4-Dichloro-2-butene 1,4-Dichloro-2-butene trans-2-Butene-1,4-diol->1,4-Dichloro-2-butene + 2 SOCl2 This compound This compound Chlorosulfite_Intermediate->this compound - SO2, - HCl cis-4-Chloro-2-butene-1-ol cis-4-Chloro-2-butene-1-ol This compound->cis-4-Chloro-2-butene-1-ol Isomerization

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

cluster_solutions Potential Solutions start Problem Observed low_yield Low Yield start->low_yield dichloro High Dichloro Byproduct start->dichloro cis_isomer Presence of Cis-Isomer start->cis_isomer check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp dichloro->check_reagents dichloro->optimize_temp control_addition Control Reagent Addition Rate dichloro->control_addition minimize_time Minimize Reaction/Work-up Time cis_isomer->minimize_time prompt_neutralization Prompt Neutralization cis_isomer->prompt_neutralization

Caption: A logical workflow for troubleshooting common issues.

References

  • This compound | C4H7ClO | CID 11446299 - PubChem. National Center for Biotechnology Information. [Link]

  • Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. [Link]

  • Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride - YouTube. [Link]

  • 1,4-Dichlorobut-2-ene - Wikipedia. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. [Link]

  • mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification... - Doc Brown's Chemistry. [Link]

  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - National Institutes of Health. [Link]

  • CN103553890A - Synthesis method of 4-chloro-2-butanone - Google P
  • Radical reactions in practice - Chemistry LibreTexts. [Link]

  • Preparation of 1,4-dichlorobutane - PrepChem.com. [Link]

Sources

Purification of trans-4-Chloro-2-butene-1-OL by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-Chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols for purification by both distillation and chromatography. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high purity for your downstream applications.

Choosing Your Purification Strategy

The selection of an appropriate purification method for this compound depends on several factors, including the scale of your experiment, the nature of the impurities, and the required final purity. The flowchart below provides a decision-making framework to help you choose between vacuum fractional distillation and flash column chromatography.

Purification_Decision_Tree Purification Method Selection Guide start Starting Material: Crude this compound scale_check What is the scale of your purification? start->scale_check large_scale Large Scale (>5 g) scale_check->large_scale Large small_scale Small Scale (<5 g) scale_check->small_scale Small impurity_check_dist Are impurities significantly less volatile? large_scale->impurity_check_dist impurity_check_chrom Are impurities of similar polarity? small_scale->impurity_check_chrom distillation Recommendation: Vacuum Fractional Distillation impurity_check_dist->distillation Yes consider_chrom Consider Chromatography for high purity requirements impurity_check_dist->consider_chrom No chromatography Recommendation: Flash Column Chromatography impurity_check_chrom->chromatography No consider_dist Consider Distillation for bulk solvent removal first impurity_check_chrom->consider_dist Yes

Caption: Decision tree for selecting a purification method.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C4H7ClO[1][2]
Molecular Weight 106.55 g/mol [2][3]
Boiling Point 83-89 °C at 14 Torr[1][2]
Density ~1.1 g/cm³[1][4]
Solubility Moderately soluble in polar solvents like ethanol and water.[5]

Section 1: Purification by Vacuum Fractional Distillation

Vacuum fractional distillation is an effective method for purifying this compound on a larger scale, especially when the impurities have significantly different boiling points.[6][7] This technique is particularly useful for thermally sensitive compounds as it allows for distillation at a lower temperature, minimizing the risk of decomposition.[8]

Troubleshooting Guide for Distillation

Q1: The distillation is not starting, even though the heating mantle is at a high temperature.

  • Probable Causes & Solutions:

    • Inadequate Vacuum: Your system may have a leak. Check all joints and ensure they are properly sealed with vacuum grease. Verify that your vacuum pump is pulling a sufficient vacuum. The boiling point of this compound is 83-89 °C at 14 Torr.[1][2] If the pressure is higher, a higher temperature will be required.

    • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

    • Bumping: The liquid may be superheating without boiling. Ensure you are using a stir bar or boiling chips to promote smooth boiling.[8]

Q2: The distillation rate is too slow or has stopped.

  • Probable Causes & Solutions:

    • Insufficient Heat: The rate of distillation is directly related to the heat input. Gradually increase the temperature of the heating mantle.

    • Heat Loss: The fractionating column may be losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[9]

    • Flooding: If the heat is too high, the column can flood, where the liquid returning down the column obstructs the vapor rising up. This reduces efficiency. If you observe flooding, reduce the heat until the column drains, and then slowly increase it again.[10][11]

Q3: The collected distillate is impure.

  • Probable Causes & Solutions:

    • Distillation Rate is Too Fast: A rapid distillation does not allow for proper vapor-liquid equilibrium in the fractionating column, leading to poor separation.[8][9] Aim for a collection rate of 1-2 drops per second.

    • Inefficient Fractionating Column: If the boiling points of your product and impurities are close, you may need a longer fractionating column or one with a more efficient packing to increase the number of theoretical plates.[7]

    • Cross-Contamination: Ensure your collection flasks are clean. It is also good practice to collect a "forerun" fraction, which may contain more volatile impurities, before collecting the main product fraction.

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a stir bar in the round-bottom flask and add the crude this compound.

    • Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation Procedure:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~14 Torr).

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the condensation ring rising up the fractionating column.[7]

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 83-89 °C at 14 Torr), switch to a clean receiving flask to collect the product fraction.[1][2]

    • Continue distillation until the temperature either drops or rises significantly, indicating that the product has been distilled.

    • Stop the heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is a preferred method for purifying this compound on a smaller scale or when high purity is required and impurities have similar boiling points.[12] Given the polar hydroxyl group in the molecule, it is well-suited for normal-phase chromatography on silica gel.[5][12]

Troubleshooting Guide for Chromatography

Q1: My compound is not moving off the baseline (Rf = 0).

  • Probable Causes & Solutions:

    • Solvent System is Not Polar Enough: Your eluent is not strong enough to displace the polar compound from the silica gel. Increase the polarity of your solvent system. For polar compounds, a mixture of ethyl acetate and hexanes is a good starting point. You can also try a small percentage of methanol in dichloromethane.[13]

    • Compound Insolubility: The compound may have crashed out at the top of the column if it is not soluble in the eluent. Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.

Q2: All my compounds are coming out with the solvent front (Rf = 1).

  • Probable Causes & Solutions:

    • Solvent System is Too Polar: The eluent is too strong, causing all components to be washed through the column without separation. Decrease the polarity of your solvent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes mixture).[12][13]

Q3: The separation between my desired compound and an impurity is poor.

  • Probable Causes & Solutions:

    • Improper Solvent System: The chosen eluent may not be optimal for resolving your mixture. You may need to screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives a good separation.

    • Column Overloading: Too much sample has been loaded onto the column, leading to broad bands and poor resolution. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.

    • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly and is level at the top.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system. A good system will give your desired compound an Rf value of approximately 0.2-0.3. A common starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes).[13]

  • Column Packing:

    • Choose an appropriately sized column for your sample amount.

    • Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks in the packed bed.

    • Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.[14]

    • Collect fractions in test tubes or vials.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your desired compound.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

General FAQs

Q: Is this compound stable to heat?

A: As an allylic chloride and alcohol, it has the potential to be thermally sensitive. The trans configuration provides more thermal stability compared to the cis isomer due to reduced steric hindrance.[5] However, prolonged heating at high temperatures should be avoided to prevent decomposition or isomerization. This is why vacuum distillation is the recommended distillation method.

Q: What are the primary safety concerns when handling this compound?

A: It is important to consult the Safety Data Sheet (SDS) before handling this compound.[15] Generally, compounds of this class can be irritants to the skin, eyes, and respiratory system.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography is a viable option, especially for polar compounds.[12][17] In this technique, the most polar compounds elute first.[12] This could be advantageous if your impurities are significantly less polar than this compound.

References

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Chemist Ai. (n.d.). Distillation Troubleshooting: Common Problems and Solutions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MSDS of this compound. (2016, January 6). Retrieved from [Link]

  • Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (n.d.). PURIFICATION OF ALLYL CHLORIDE - EP 0773915 B1. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). US4349420A - Fractional distillation process for the production of aluminum chloride.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3055954A - Process for the preparation of 1-chloro-2-butene.
  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trans-2-chloro-2-butene (CAS 2211-68-9). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of trans-4-Chloro-2-butene-1-OL in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for trans-4-Chloro-2-butene-1-OL. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you mitigate degradation and optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its dual functionality—a primary allylic alcohol and a primary allylic chloride. This unique structure allows for selective reactions at either the hydroxyl or the chloro group, making it a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] However, this enhanced reactivity also makes the molecule susceptible to several degradation pathways that can lead to reduced yields, formation of impurities, and complex product mixtures.

The primary modes of degradation stem from its nature as an allylic system. The proximity of the double bond to the carbon bearing the leaving group (chlorine) stabilizes the formation of an allylic carbocation, making it prone to SN1 reactions.[3] Concurrently, as a primary halide, it is also susceptible to SN2 reactions. Furthermore, elimination reactions (E2) can compete with substitution, especially in the presence of strong bases.[4][5]

This guide will dissect these degradation pathways and provide actionable strategies to control the reactivity of this compound, ensuring the desired product is obtained in high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a reaction?

A1: The main degradation pathways include:

  • Hydrolysis: The allylic chloride is susceptible to hydrolysis, especially under neutral or basic conditions, leading to the formation of but-2-ene-1,4-diol.

  • Elimination (Dehydrochlorination): In the presence of a base, elimination of HCl can occur to form conjugated dienes, such as 1,3-butadiene derivatives.[4][5]

  • SN1/SN2 Reactions: The allylic chloride can undergo nucleophilic substitution with various nucleophiles present in the reaction mixture, leading to undesired byproducts. The carbocation intermediate in SN1 reactions is stabilized by resonance, increasing its likelihood.[3][6]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents.

  • Isomerization: Under certain conditions, isomerization of the double bond can occur.

  • Polymerization: Like many allylic compounds, it can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[7]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage, refrigeration is often advised.[4] Inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation and moisture ingress.

Q3: Can I use a strong base in reactions with this compound?

A3: The use of strong bases should be approached with caution. Strong, non-nucleophilic bases are likely to promote E2 elimination, leading to the formation of dienes. If a nucleophilic substitution at the alcohol is desired (e.g., Williamson ether synthesis), a strong but sterically hindered base might favor deprotonation of the alcohol over elimination. Careful selection of the base and reaction conditions is paramount.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound and provides systematic solutions.

Problem 1: Low yield of the desired substitution product and formation of a diene byproduct.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction temperature is too high. Lower the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase if necessary.Higher temperatures often favor elimination reactions over substitution.
The base used is too strong or not suitable. Use a weaker or more sterically hindered base. For example, in a Williamson ether synthesis, consider using sodium hydride (NaH) to form the alkoxide in a separate step before adding the electrophile, rather than a strong base like potassium tert-butoxide in the presence of the halide.Strong, non-hindered bases are more likely to act as a base for elimination rather than a nucleophile for substitution.
The solvent is promoting elimination. Use a polar aprotic solvent such as DMF or DMSO.These solvents can solvate the cation of the base, making the anion more nucleophilic and less basic, thus favoring SN2 over E2.
Problem 2: Formation of but-2-ene-1,4-diol as a major byproduct.
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of water in the reaction mixture. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.Water can act as a nucleophile, leading to the hydrolysis of the allylic chloride.
Reaction conditions are too basic. If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required, use it in stoichiometric amounts and add it slowly.Hydroxide ions are strong nucleophiles that will readily displace the chloride.
Reaction time is excessively long. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of side reactions, including hydrolysis.
Problem 3: The reaction is sluggish or does not go to completion.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient activation of the nucleophile. If using a weak nucleophile, consider converting it to a more potent form. For example, deprotonate an alcohol to its alkoxide before reaction.The rate of SN2 reactions is dependent on the nucleophilicity of the attacking species.
Poor solubility of reactants. Choose a solvent that dissolves all reactants. A mixture of solvents may be necessary.For a reaction to occur efficiently, the reactants must be in the same phase.
The leaving group is not sufficiently activated. In some cases, converting the chloride to a better leaving group (e.g., iodide via the Finkelstein reaction) in situ can increase the reaction rate.Iodide is a better leaving group than chloride, which can accelerate the rate of nucleophilic substitution.

Experimental Protocols & Methodologies

To provide a practical context, here are some generalized protocols that can be adapted for specific applications.

Protocol 1: General Procedure for Nucleophilic Substitution at the Chloride

This protocol is a starting point for reacting a nucleophile with the allylic chloride functionality.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is a solid, it should be added in portions. If it is a liquid, it can be added via a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature). Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Protection of the Hydroxyl Group

Protecting the alcohol functionality can be crucial when subsequent reactions are sensitive to free hydroxyl groups.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Slowly add the protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Follow a standard aqueous work-up procedure to isolate the protected product.

Visualization of Degradation Pathways

To better understand the competing reactions, the following diagrams illustrate the key degradation pathways.

DegradationPathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_hydrolysis Hydrolysis This compound This compound SN1_Product Substitution Product (SN1) This compound->SN1_Product SN1 (Weak Nu:) SN2_Product Substitution Product (SN2) This compound->SN2_Product SN2 (Strong Nu:) Diene_Product Diene Product This compound->Diene_Product E2 (Strong Base) Diol_Product But-2-ene-1,4-diol This compound->Diol_Product H2O/Base

Sources

Technical Support Center: Optimization of Nucleophilic Substitution Reactions for trans-4-Chloro-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nucleophilic substitution of trans-4-chloro-2-buten-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile bifunctional building block.[1] As an allylic chloride, its reactivity is enhanced, but this also introduces specific challenges, primarily concerning regioselectivity and competing side reactions.[2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Section 1: The Core Challenge - Mechanistic Crossroads

The primary difficulty in reactions with trans-4-chloro-2-buten-1-ol is controlling the site of nucleophilic attack. Because it is an allylic system, it can undergo substitution via two primary bimolecular pathways: the direct Sₙ2 pathway and the rearranged Sₙ2' pathway.[3][4]

  • Sₙ2 (Direct Substitution): The nucleophile attacks the carbon atom directly bonded to the chlorine (C4), leading to the expected 4-substituted-2-buten-1-ol product. This is typically the desired outcome.

  • Sₙ2' (Allylic Rearrangement): The nucleophile attacks the gamma-carbon of the double bond (C2). This attack proceeds with a concerted shift of the double bond, resulting in a 2-substituted-3-buten-1-ol, an isomeric product.[5]

Understanding how to favor one pathway over the other is the key to optimizing these reactions.

G cluster_start Reactants cluster_sn2 Direct Pathway (Sₙ2) cluster_sn2p Rearranged Pathway (Sₙ2') reactant trans-4-Chloro-2-buten-1-ol + Nu⁻ ts_sn2 Sₙ2 Transition State (Attack at C4) reactant->ts_sn2 Favored by: Polar Aprotic Solvent 'Soft' Nucleophiles ts_sn2p Sₙ2' Transition State (Attack at C2) reactant->ts_sn2p Can occur with: Bulky Nucleophiles Certain Metal Catalysts prod_sn2 Product (4-Substituted-2-buten-1-ol) ts_sn2->prod_sn2 prod_sn2p Isomeric Product (2-Substituted-3-buten-1-ol) ts_sn2p->prod_sn2p

Caption: Competing Sₙ2 and Sₙ2' reaction pathways.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes?

Answer: Low conversion can stem from several factors related to reaction kinetics and reagent stability.

  • Cause A: Poor Nucleophile Reactivity. The strength of your nucleophile is paramount. If you are using a weak nucleophile (e.g., water, alcohols), the reaction rate will be slow. Furthermore, in protic solvents, the nucleophile can be heavily solvated, forming a "solvent cage" that hinders its ability to attack the electrophile.[6][7]

    • Solution:

      • Switch to a Polar Aprotic Solvent: Use solvents like DMSO, DMF, or acetonitrile. These solvents do not hydrogen-bond with the nucleophile, leaving it more "naked" and reactive.[6][7][8][9] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[6][7]

      • Increase Nucleophile Strength: If possible, use the conjugate base of your nucleophile (e.g., use RO⁻ instead of ROH).

      • Consider a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) with low solubility in your organic solvent, a PTC like a quaternary ammonium salt (e.g., TBAB) is essential. The PTC transports the nucleophile anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[10][11]

  • Cause B: Inadequate Temperature. While Sₙ2 reactions are often run at room temperature, some combinations of weaker nucleophiles and substrates may require gentle heating to overcome the activation energy.

    • Solution: Try increasing the reaction temperature incrementally (e.g., to 40-50 °C) while monitoring for the formation of byproducts. Be cautious, as excessive heat can promote elimination (E2) pathways, especially with basic nucleophiles.[9]

  • Cause C: Leaving Group Ability. Chloride is a good leaving group, but not the best.[12] Its effectiveness is sufficient for most strong nucleophiles.

    • Solution: For very unreactive nucleophiles, you could consider converting the starting material to the analogous bromide or iodide, which are better leaving groups.[12] However, optimizing the conditions for the chloride is usually more cost-effective.

Question 2: I'm getting a mixture of two isomeric products. How can I improve the regioselectivity to favor the direct (Sₙ2) substitution product?

Answer: This is the classic Sₙ2 versus Sₙ2' competition.[4][5] Your goal is to create conditions that strongly favor attack at the C4 position.

  • Cause A: Steric Hindrance. A very bulky nucleophile may have difficulty accessing the sterically unhindered primary C4 position, potentially increasing the proportion of attack at the C2 position.

    • Solution: Whenever possible, use a less sterically demanding nucleophile.

  • Cause B: Solvent Effects. The solvent plays a critical role in directing the reaction.

    • Solution: Employ polar aprotic solvents (DMSO, DMF). These solvents are proven to favor Sₙ2 reactions.[6][9] Protic solvents can stabilize the partial positive charge that develops on both C2 and C4 in the transition state, potentially lowering the barrier for the Sₙ2' pathway.

  • Cause C: The Nucleophile's Nature (Hard vs. Soft Base Theory). "Soft" nucleophiles (those with large, polarizable atoms like I⁻, RS⁻, N₃⁻) tend to favor the direct Sₙ2 attack on the "softer" electrophilic C4 carbon. "Harder" nucleophiles may show less selectivity.

    • Solution: While not always feasible to change the nucleophile, this principle helps explain observed regioselectivity. If you have a choice, a softer nucleophile is generally preferred for clean Sₙ2 reactions on allylic systems.

Question 3: I'm observing significant amounts of a high-molecular-weight byproduct, likely from dimerization or polymerization. How do I prevent this?

Answer: This issue arises because your product, a substituted allylic alcohol, can itself act as a nucleophile. The hydroxyl group of one product molecule can attack the C4 position of a starting material molecule, leading to an ether linkage and dimerization.

  • Solution 1: Slow Addition: Add the trans-4-chloro-2-buten-1-ol slowly to a solution containing the nucleophile. This keeps the concentration of the electrophile low at all times, minimizing the chance of a product molecule reacting with it.

  • Solution 2: Use an Excess of the Nucleophile: Using a slight excess (e.g., 1.2-1.5 equivalents) of your primary nucleophile will ensure it outcompetes the product's hydroxyl group for the starting material.

  • Solution 3: Protect the Hydroxyl Group: For multi-step syntheses or when the above methods fail, protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group before the substitution reaction will completely prevent this side reaction. The protecting group can be removed in a subsequent step.

Question 4: My primary product appears to be buta-1,3-diene or a related elimination product. Why is this happening?

Answer: You are observing a competing E2 elimination reaction. This is favored by strongly basic, sterically hindered nucleophiles and higher temperatures.

  • Solution 1: Choose a Non-Basic Nucleophile: The best way to avoid elimination is to use a nucleophile that is not a strong base. Good examples include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[13]

  • Solution 2: Avoid Strongly Basic Nucleophiles: If you must use a strong base like an alkoxide (RO⁻) or hydroxide (OH⁻), expect elimination to be a significant competing pathway.[9]

  • Solution 3: Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the substitution pathway.

Section 3: Frequently Asked Questions (FAQs)

Question Answer
What is the best general-purpose solvent for this substitution? Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These polar aprotic solvents are excellent for Sₙ2 reactions as they maximize the nucleophile's reactivity and help suppress unwanted rearrangements.[6][7]
Should I protect the hydroxyl group before the reaction? It depends on your nucleophile and reaction conditions. If your nucleophile is strongly basic (e.g., an alkoxide, LDA), it will deprotonate the alcohol, which can complicate the reaction. If you are concerned about dimerization (see Troubleshooting Q3), protection is a robust solution. For neutral or weakly basic nucleophiles (e.g., NaN₃, NaCN), protection is often unnecessary.
How does water content affect the reaction? Water is detrimental to a clean Sₙ2 reaction. As a polar protic solvent, it can solvate and deactivate your nucleophile.[8] It can also act as a competing nucleophile, leading to the formation of trans-2-buten-1,4-diol. Ensure your reagents and solvent are anhydrous.
When is a phase-transfer catalyst (PTC) necessary? Use a PTC when you have a two-phase system , typically an inorganic salt nucleophile (solid or aqueous solution) and an organic solvent in which the substrate is dissolved. The PTC is crucial for shuttling the nucleophile into the organic phase to react.[11]
Table 1: Influence of Key Parameters on Reaction Outcome
ParameterConditionFavored Pathway(s)Expected Outcome & Comments
Solvent Polar Aprotic (DMSO, DMF, Acetonitrile)Sₙ2 HIGHLY RECOMMENDED. Maximizes rate and regioselectivity for direct substitution.[6][9]
Polar Protic (H₂O, MeOH, EtOH)Sₙ1, Sₙ1', E1NOT RECOMMENDED. Slows Sₙ2 rate, encourages rearrangements and elimination, risk of solvolysis.[8][14]
Nucleophile Strong, Non-Basic (I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)Sₙ2 IDEAL. Provides fast, clean substitution with high selectivity for the direct product.[13]
Strong, Basic (RO⁻, OH⁻, R₂N⁻)E2 , Sₙ2USE WITH CAUTION. Elimination often becomes the major pathway.[9]
Weak (H₂O, ROH)Sₙ1, Sₙ1'INEFFICIENT. Very slow reaction rates, likely requiring heat, leading to poor selectivity.
Temperature Low to Moderate (0 - 50 °C)Sₙ2 Favors substitution over elimination. Start at room temperature and adjust as needed.
High (> 60 °C)E2 , Sₙ1Increases the rate of all reactions but disproportionately favors elimination.[9]

Section 4: Recommended Experimental Protocols

Protocol 1: General Procedure for Direct Sₙ2 Substitution (Example with Sodium Azide)

  • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium azide (1.2 eq) and anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Stir the suspension under a nitrogen atmosphere.

  • Add trans-4-chloro-2-buten-1-ol (1.0 eq) dropwise to the suspension at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trans-4-azido-2-buten-1-ol.

  • Purify the crude product by flash column chromatography as required.

Protocol 2: Substitution Using a Phase-Transfer Catalyst (Example with Potassium Cyanide)

  • Safety Note: Potassium cyanide is extremely toxic. All operations must be performed in a fume hood, and appropriate personal protective equipment must be worn. Acidic conditions must be avoided to prevent the formation of HCN gas.

  • To a round-bottom flask, add trans-4-chloro-2-buten-1-ol (1.0 eq), dichloromethane (CH₂Cl₂) or toluene as the organic solvent, and tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq) as the PTC.

  • In a separate beaker, dissolve potassium cyanide (1.5 eq) in a minimal amount of water to create a concentrated aqueous solution.

  • Add the aqueous KCN solution to the organic mixture.

  • Stir the biphasic mixture vigorously at room temperature for 8-24 hours. Vigorous stirring is essential to maximize the surface area between the two phases.

  • Monitor the reaction by TLC or GC-MS by sampling the organic layer.

  • Upon completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash carefully with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude trans-4-cyano-2-buten-1-ol by column chromatography or distillation.

Section 5: Troubleshooting Workflow Diagram

G start Reaction Problem? low_yield Low Yield / No Reaction start->low_yield Yes isomers Mixture of Isomers start->isomers No check_solvent Is solvent polar aprotic (DMF, DMSO)? low_yield->check_solvent Check byproducts Unwanted Byproducts isomers->byproducts No favor_sn2 Use polar aprotic solvent and soft nucleophile to favor direct attack. isomers->favor_sn2 Yes check_basicity Is nucleophile strongly basic? byproducts->check_basicity Check for Elimination check_concentration Is substrate concentration too high? byproducts->check_concentration Check for Dimerization check_nuc Is nucleophile strong and non-basic? check_solvent->check_nuc Yes check_ptc Is a PTC needed for a two-phase reaction? check_nuc->check_ptc Yes check_temp Is temperature too high/low? check_ptc->check_temp Yes sol_elimination Lower temp, use less basic nucleophile. check_basicity->sol_elimination Yes sol_dimer Use slow addition or protect -OH group. check_concentration->sol_dimer Yes

Caption: A decision tree for troubleshooting common issues.

References

  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]

  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereochemistry of the SN2' reaction of an acyclic allylic chloride with a secondary amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Retrieved from [Link]

  • Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • Unknown Source. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Source URL not available.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • IJIRSET. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of the allylic substrate at a glance. Retrieved from [Link]

  • YouTube. (2013). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. Retrieved from [Link]

  • Yale University. (n.d.). CHEM 125b - Lecture 17 - Alkynes. Conjugation in Allylic Intermediates and Dienes. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. Retrieved from [Link]

  • Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Managing the Stability of trans-4-Chloro-2-butene-1-OL in Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Chloro-2-butene-1-OL. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of this compound throughout its storage and handling in your laboratory. Our approach is rooted in explaining the "why" behind each recommendation, empowering you to make informed decisions in your critical experiments.

Section 1: Understanding the Stability of this compound

This compound is a bifunctional molecule featuring a reactive allylic chloride and a primary alcohol. This structure, while synthetically useful, also presents inherent stability challenges. The primary modes of degradation are hydrolysis, oxidation, and isomerization. Understanding these pathways is crucial for effective storage and handling.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. A refrigerated, inert atmosphere is optimal. The key is to minimize exposure to moisture, oxygen, and light, which can catalyze degradation.

Q2: How does the "trans" isomer configuration impact stability?

A2: The trans configuration of the double bond imparts greater thermodynamic stability compared to the cis isomer due to reduced steric strain.[1] This inherent stability of the trans isomer is an advantage in minimizing spontaneous isomerization.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, it is sensitive to both. The allylic chloride moiety is susceptible to hydrolysis in the presence of water, which can lead to the formation of butenediol and hydrochloric acid. The alcohol group can be oxidized by atmospheric oxygen, especially in the presence of light or metal contaminants.

Section 2: Troubleshooting Common Storage Issues

This section addresses specific problems you might encounter with stored this compound, providing systematic approaches to identify and resolve these issues.

Troubleshooting Guide
Observed Issue Potential Cause(s) Troubleshooting Steps & Explanation
Discoloration (Yellowing or Browning) Oxidation of the allylic alcohol.1. Visual Inspection: A change from a colorless liquid to a yellow or brown hue is a primary indicator of oxidation. 2. Purity Analysis (GC/HPLC): Analyze a sample to identify the presence of new peaks corresponding to aldehydes or ketones. 3. Peroxide Test: Use peroxide test strips to check for the presence of peroxides, which can form during oxidation and pose a safety hazard.
Cloudiness or Phase Separation Water contamination leading to hydrolysis or immiscible impurities.1. Moisture Analysis: Perform a Karl Fischer titration to quantify water content. 2. Solubility Test: Check the solubility of a small sample in a nonpolar solvent. Cloudiness may indicate the presence of aqueous phases or insoluble byproducts.
Change in pH of Aqueous Washes Hydrolysis of the allylic chloride.1. pH Measurement: If the compound is used in a biphasic reaction, measure the pH of the aqueous layer. A decrease in pH suggests the formation of HCl due to hydrolysis.
Inconsistent Reaction Yields Degradation of the starting material.1. Purity Re-evaluation: Before use, always re-analyze the purity of the stored reagent, especially if it has been stored for an extended period. 2. Use of Fresh Stock: Compare the performance of the stored reagent with a freshly opened bottle to confirm if degradation is the cause of poor yields.
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound. Understanding these transformations is key to interpreting analytical data and troubleshooting stability issues.

degradation_pathways main This compound hydrolysis_product trans-2-Butene-1,4-diol + HCl main->hydrolysis_product Hydrolysis (H₂O) oxidation_product trans-4-Chloro-2-butenal main->oxidation_product Oxidation ([O]) isomerization_product cis-4-Chloro-2-butene-1-OL main->isomerization_product Isomerization (Heat/Catalyst)

Primary degradation pathways of this compound.

Section 3: Experimental Protocols for Stability Assessment

To ensure the quality of your this compound, regular purity checks are recommended. Below are detailed protocols for assessing the stability of the compound.

Protocol 1: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of this compound and detect volatile impurities.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • High-purity helium or nitrogen as carrier gas.

  • Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Volumetric flasks and syringes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen anhydrous solvent.

  • Instrumental Parameters (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow: 1 mL/min.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Results: A pure sample will show a single major peak. The appearance of significant additional peaks may indicate the presence of degradation products or synthesis impurities.

Protocol 2: Detection of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: To detect non-volatile impurities and degradation products, such as oligomers or polar byproducts.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (HPLC grade).

  • Sample solvent: Acetonitrile/water mixture.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the sample solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters (Example):

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-30 min: 80% to 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and a blank (sample solvent).

    • Analyze the chromatogram for the appearance of new peaks, which could indicate impurities.

Self-Validation: The use of both GC and HPLC provides a cross-validation of purity. GC is excellent for volatile compounds, while HPLC can detect less volatile degradation products.

Workflow for Purity Assessment

The following diagram outlines the decision-making process for assessing the stability of a stored sample of this compound.

purity_assessment_workflow start Stored Sample of This compound visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection gc_analysis GC Purity Analysis visual_inspection->gc_analysis hplc_analysis HPLC Impurity Profiling gc_analysis->hplc_analysis decision Purity > 98% and no significant impurities? hplc_analysis->decision use_in_experiment Proceed with Experiment decision->use_in_experiment Yes troubleshoot Troubleshoot or Purify decision->troubleshoot No

Decision workflow for assessing the purity of stored this compound.

Section 4: Advanced Topics in Stability Management

Q4: Can stabilizers be added to this compound?

A4: While not routinely done for laboratory-scale quantities, for bulk storage, the addition of stabilizers can be considered. For chlorinated hydrocarbons, small amounts of radical scavengers like butylated hydroxytoluene (BHT) or epoxides such as propylene oxide can be effective in preventing degradation. However, any added stabilizer must be compatible with downstream applications.

Q5: What is the expected shelf life of this compound?

A5: When stored under ideal conditions (refrigerated, under an inert atmosphere, and protected from light), this compound can be stable for several years. However, once opened and exposed to the atmosphere, its shelf life can be significantly reduced. It is best practice to use it within a few months of opening and to re-analyze its purity if it has been stored for longer than six months.

References

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • de la Mare, P. B. D., & Vernon, C. A. (1954). The kinetics and mechanisms of nucleophilic displacements in allylic systems. Part VI. Solvolysis and the accompanying rearrangement of 1: 1- and of 3: 3-dimethylallyl chloride. Journal of the Chemical Society (Resumed), 2504. DOI: 10.1039/JR9540002504
  • Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?. Retrieved from [Link]

  • Nader, A. E. (1970). PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs. Retrieved from [Link]

  • Hatch, L. F., & Estes, R. R. (1945). Allylic Chlorides. I. Catalytic Hydrolysis of Allyl Chloride. Journal of the American Chemical Society, 67(10), 1730–1733. DOI: 10.1021/ja01226a035
  • ResearchGate. (2023). Hydrolysis of Alkali Chlorides. Retrieved from [Link]

  • Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.6: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomerization of Allylic Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • MDPI. (2020). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved from [Link]

  • RosDok. (n.d.). Isomerization of Allylic Alcohols to the Ketones Catalyzed by First-Row Transition Metal Pincer Complexes. Retrieved from [Link]

  • MDPI. (2020). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2023). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in trans-4-Chloro-2-butene-1-OL Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for reactions involving trans-4-Chloro-2-butene-1-OL. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unexpected byproducts, ensuring the desired outcome of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a bifunctional molecule with the chemical formula C₄H₇ClO.[1][2][3][4][5] It possesses two primary reactive sites: a primary allylic chloride and a primary alcohol. The allylic chloride is susceptible to nucleophilic substitution, while the alcohol can act as a nucleophile, particularly under basic conditions.

Q2: I am observing a byproduct with a similar mass to my expected product, but with different spectroscopic characteristics. What could it be?

A common issue in reactions with this compound is the formation of an isomeric byproduct through allylic rearrangement. This occurs when the nucleophile attacks the γ-carbon (C2) instead of the α-carbon (C4), leading to the formation of 3-substituted-1-buten-3-ol derivatives. This is a result of the competing SN1' or SN2' pathways with the desired SN1 or SN2 reaction.

Q3: My reaction is producing a significant amount of a low molecular weight, volatile byproduct. What might this be?

Elimination reactions, competing with nucleophilic substitution, can lead to the formation of volatile byproducts. Depending on the base and solvent used, you may be observing the formation of butadiene or other unsaturated hydrocarbons. Strong, bulky bases and high temperatures favor elimination pathways.[6][7][8][9][10]

In-Depth Troubleshooting Guide

Issue 1: Formation of the Allylic Rearrangement Product (SN' Byproduct)

Symptoms:

  • A mixture of two isomeric products is observed by GC-MS or TLC.

  • ¹H NMR spectroscopy shows signals corresponding to a terminal vinyl group (~5.0-6.0 ppm) in addition to the expected internal alkene signals of the desired product.

  • The mass spectrum of the byproduct is identical to the desired product.

Root Cause Analysis:

The formation of the SN' byproduct, 3-substituted-1-buten-3-ol, arises from the nucleophilic attack at the γ-carbon of the allylic system. This is particularly prevalent under conditions that favor an SN1-type mechanism, which proceeds through a resonance-stabilized allylic carbocation. Polar protic solvents, such as water, ethanol, or methanol, can stabilize this carbocation, promoting the formation of both SN1 and SN1' products.[11][12] Even under SN2 conditions, a concerted SN2' pathway can compete.

Reaction Pathway Diagram

G cluster_0 Desired SN2 Pathway cluster_1 Undesired SN' Pathway A This compound B Desired Product (4-substituted-2-buten-1-ol) A->B  Nu⁻, Polar Aprotic Solvent (e.g., DMF, Acetone) C This compound D Allylic Rearrangement Byproduct (2-substituted-3-buten-2-ol) C->D  Nu⁻, Polar Protic Solvent (e.g., EtOH, H₂O)

Caption: Competing SN2 and SN' pathways.

Troubleshooting and Mitigation Strategies:

  • Solvent Selection: To favor the direct SN2 substitution, utilize a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and more reactive, promoting a direct backside attack at the α-carbon.[13]

  • Choice of Nucleophile: A highly reactive, non-bulky nucleophile will favor the SN2 pathway. For Williamson ether synthesis, preparing the alkoxide in situ with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent is recommended.[14][15]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the competing SN1/SN1' pathways.

Issue 2: Formation of Elimination Byproducts

Symptoms:

  • Poor mass balance in the reaction work-up.

  • Observation of gaseous byproducts.

  • GC-MS analysis reveals low molecular weight compounds corresponding to dienes or other unsaturated hydrocarbons.

Root Cause Analysis:

Elimination reactions (E1 and E2) are common competing pathways in nucleophilic substitution reactions of alkyl halides.[7][8][9][10] The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures significantly favors the E2 pathway. The E1 pathway can compete with SN1 reactions in polar protic solvents.

Troubleshooting and Mitigation Strategies:

  • Base Selection: For reactions requiring a base, such as a Williamson ether synthesis, use a strong but non-hindered base like sodium hydride (NaH). If a soluble base is required, consider using a milder base like potassium carbonate in a polar aprotic solvent.

  • Temperature Control: As with allylic rearrangements, lower reaction temperatures will disfavor elimination reactions.

  • Nucleophile Concentration: Ensure a high concentration of the desired nucleophile to promote the bimolecular substitution reaction over elimination.

Issue 3: Intramolecular Cyclization (Formation of 2,5-Dihydrofuran)

Symptoms:

  • Presence of a cyclic ether byproduct, 2,5-dihydrofuran, or its derivatives.

  • This is more likely when the alcohol on the starting material is deprotonated and can act as an internal nucleophile.

Root Cause Analysis:

Under basic conditions, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the allylic chloride to form a five-membered ring, 2,5-dihydrofuran. This is essentially an intramolecular Williamson ether synthesis.[15]

Intramolecular Cyclization Workflow

G A This compound B Deprotonation (Strong Base) A->B C Intramolecular SN2 Attack B->C D 2,5-Dihydrofuran Byproduct C->D

Caption: Pathway to 2,5-dihydrofuran byproduct.

Troubleshooting and Mitigation Strategies:

  • Protecting Groups: If the desired reaction involves a nucleophile other than the internal alcohol, protect the hydroxyl group before carrying out the reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Order of Addition: When performing a reaction with an external nucleophile under basic conditions, add the base slowly to a solution of the starting material and the external nucleophile. This will help to ensure that the external nucleophile reacts preferentially.

Byproduct Identification

Accurate identification of byproducts is crucial for effective troubleshooting. Below is a table summarizing key spectroscopic data for the starting material and potential byproducts.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
This compound ~5.8 (m, 2H, CH=CH), ~4.1 (d, 2H, CH₂Cl), ~4.0 (d, 2H, CH₂OH)~130 (CH=CH), ~63 (CH₂OH), ~45 (CH₂Cl)106 (M⁺), 77, 70
3-Buten-1-ol (from SN' hydrolysis)~5.8 (m, 1H, =CH), ~5.1 (m, 2H, =CH₂), ~3.7 (t, 2H, CH₂OH), ~2.3 (q, 2H, CH₂)[16]~138 (=CH), ~115 (=CH₂), ~62 (CH₂OH), ~39 (CH₂)[17]72 (M⁺), 57, 41
2,5-Dihydrofuran (from intramolecular cyclization)~5.9 (s, 2H, CH=CH), ~4.6 (s, 4H, CH₂)[18]~128 (CH=CH), ~72 (CH₂)[19]70 (M⁺), 69, 42

Experimental Protocols

Standard Protocol for Williamson Ether Synthesis

This protocol is designed to favor the SN2 pathway and minimize byproduct formation.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol (1.2 eq.) in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

GC-MS Protocol for Byproduct Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peaks corresponding to the starting material, desired product, and any byproducts by comparing their retention times and mass spectra to known standards or library data.

Safety Information

  • This compound: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Potential Byproducts: Many of the potential byproducts, such as volatile alkenes and cyclic ethers, are flammable.[11][20] Ensure that all reactions and work-ups are performed away from ignition sources.

  • Bases: Strong bases like sodium hydride are highly reactive and can cause severe burns. Handle with extreme care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • PubChem. 2,5-Dihydrofuran. [Link]

  • SpectraBase. 3-Buten-1-ol - Optional[13C NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. 7.10 Evaluating Competing Reactions and Predicting the Major Product. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ChemRxiv. A Rearrangement of Allylic Silanols. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. 13.2 Synthesis of Ethers | Organic Chemistry. [Link]

  • YouTube. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

  • Axios Research. This compound - CAS - 1576-93-8. [Link]

  • Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. A Tale of Two Elimination Reaction Patterns. [Link]

  • Chemsrc. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. [Link]

  • Beilstein Journal of Organic Chemistry. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. [Link]

  • PubChem. (2Z)-4-chlorobut-2-en-1-ol. [Link]

  • YouTube. [Chemistry] Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2. [Link]

  • Cheméo. Chemical Properties of Trans-2-chloro-2-butene (CAS 2211-68-9). [Link]

Sources

Technical Support Center: HPLC Separation of 4-Chloro-2-butene-1-OL Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) methods dedicated to the separation of cis and trans isomers of 4-Chloro-2-butene-1-OL. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in resolving these geometric isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Introduction: The Challenge of Geometric Isomer Separation

Separating geometric isomers, such as the cis and trans forms of 4-Chloro-2-butene-1-OL, presents a unique chromatographic challenge. Unlike positional isomers, these molecules share the same connectivity and molecular weight, differing only in the spatial arrangement of substituents around a double bond. This subtlety requires HPLC methods with high shape selectivity. Standard reversed-phase C18 columns often fail to provide adequate resolution because they primarily separate based on hydrophobicity, which is nearly identical for these isomers.[1] Therefore, successful separation hinges on exploiting the distinct three-dimensional structures of the cis and trans molecules.

This guide provides a systematic approach to method development, troubleshooting, and answers to frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Question 1: My cis and trans isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

Answer: Poor resolution is the most common issue. The cause is insufficient differential interaction between the isomers and the stationary phase. A logical, step-by-step approach is required to identify and resolve the issue.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Problem Identification cluster_1 Primary Checks: Mobile Phase & System cluster_2 Secondary Checks: Stationary Phase Selectivity cluster_3 Solutions start Poor Resolution (Rs < 1.5) or Co-elution mp_check Verify Mobile Phase Composition & Preparation start->mp_check Start Here flow_rate Optimize Flow Rate (Try lower flow rate) mp_check->flow_rate Composition OK change_mp Change Organic Modifier (e.g., Ethanol to IPA) or Modifier % mp_check->change_mp Incorrect or Sub-optimal temp Adjust Column Temperature flow_rate->temp Flow Rate OK flow_rate->change_mp Resolution Improves but is Insufficient column_health Check Column Health (Age, Contamination) temp->column_health Temp OK temp->change_mp No Improvement column_choice Is the Column Chemistry Appropriate for Isomers? change_column Switch to a Different Stationary Phase (e.g., Chiral, Phenyl) column_choice->change_column No new_method Develop New Method column_choice->new_method Yes, but still no separation column_health->column_choice Column Health OK column_health->change_column Column is Old/ Contaminated isomers cluster_cis cis-4-Chloro-2-butene-1-OL cluster_trans trans-4-Chloro-2-butene-1-OL cis cis trans trans

Sources

Technical Support Center: Minimizing Elimination Side Reactions of trans-4-Chloro-2-butene-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with trans-4-chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired elimination side reactions. Here, we provide in-depth, evidence-based strategies and troubleshooting advice in a direct question-and-answer format to help you optimize your substitution reactions and maximize your target product yield.

Introduction: The Challenge of Selectivity

This compound is a valuable bifunctional building block, featuring both a reactive allylic chloride and a primary alcohol. However, its utility is often complicated by the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathways. The allylic nature of the substrate enhances the rate of both reactions, making careful control of reaction parameters essential for achieving high selectivity.[1][2] This guide will dissect the factors governing this competition and provide actionable protocols to steer your reaction toward the desired substitution product.

Fundamental Principles: The SN2 vs. E2 Competition

At the heart of this challenge lies the competition between two bimolecular pathways: SN2 and E2. Both are typically favored by strong nucleophiles/bases.[3]

  • SN2 (Substitution): The nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This leads to the formation of a new carbon-nucleophile bond.

  • E2 (Elimination): A base abstracts a proton from the carbon adjacent (alpha) to the double bond, leading to the formation of a conjugated diene (1,3-butadiene-1-ol) as the byproduct. This is also a concerted process.[4][5]

The selection of reagents and conditions directly influences the energy barriers of these competing transition states, determining the major reaction pathway.[6][7]

SN2_vs_E2 sub This compound + Nu⁻/Base ts_sn2 Sₙ2 Transition State sub->ts_sn2 Nucleophilic Attack at C-Cl ts_e2 E2 Transition State sub->ts_e2 Proton Abstraction at C1 prod_sn2 Substitution Product ts_sn2->prod_sn2 Favored by: • Weakly basic, good nucleophiles • Polar aprotic solvents • Lower temperatures prod_e2 Elimination Product (1,3-Butadiene-1-ol) ts_e2->prod_e2 Favored by: • Strong, bulky bases • Higher temperatures

Caption: Competing SN2 and E2 pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct is a conjugated diene. What is the main cause and how can I prevent it?

Answer: The formation of a conjugated diene, 1,3-butadiene-1-ol, is the hallmark of an E2 elimination side reaction. This occurs when your nucleophile acts as a base, abstracting a proton from the C1 position instead of attacking the C4 position.

Primary Causes & Solutions:

  • High Basicity of Nucleophile: Many strong nucleophiles are also strong bases. If the basicity of your reagent is too high, it will favor proton abstraction.

    • Solution: If possible, choose a nucleophile with high nucleophilicity but lower basicity. For example, anions of soft, polarizable atoms (like I⁻, RS⁻, N₃⁻) are generally good nucleophiles but weaker bases compared to alkoxides (RO⁻) or hydroxide (OH⁻).

  • High Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions but are favored by entropy.[8][9] Increasing the temperature provides the energy to overcome this barrier and makes the entropy term (-TΔS) more significant, favoring elimination.[8]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and slowly warm the reaction only if necessary, monitoring by TLC or GC for product formation versus byproduct.

  • Steric Hindrance: If either your nucleophile or the substrate has significant steric bulk, it can hinder the direct backside attack required for SN2, making the more accessible peripheral protons the target for an E2 reaction.[3][10]

    • Solution: While this compound itself is not exceptionally hindered, using a very bulky nucleophile will strongly favor elimination.[10] If your desired transformation requires a bulky group, consider a multi-step approach with a smaller nucleophile followed by subsequent modification.

Q2: What is the ideal solvent for maximizing my substitution product?

Answer: The choice of solvent is critical as it can stabilize or destabilize the reactants and transition states, tipping the balance between SN2 and E2.[11]

For SN2 reactions, polar aprotic solvents are almost always the best choice.

  • Recommended Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or acetone.

  • Scientific Rationale: Polar aprotic solvents can solvate the counter-ion (cation) of your nucleophile but do not form a strong hydrogen-bonding "cage" around the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, increasing the rate of the SN2 reaction.[12] In contrast, polar protic solvents (like water, methanol, ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[13][14]

Q3: I am using an alkoxide as a nucleophile and getting significant elimination. How can I improve the SN2 selectivity?

Answer: Alkoxides (like ethoxide or t-butoxide) are strong bases, making them prone to inducing E2 elimination.[3] This is a classic challenge.

Strategies to Favor Substitution:

  • Use a Weaker Base to Generate the Nucleophile in situ: Instead of using a pre-formed, highly basic alkoxide, use the corresponding alcohol with a milder, non-nucleophilic base to generate the nucleophile at a low concentration. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile are excellent choices. This keeps the concentration of the strong base low at any given moment, suppressing the bimolecular E2 pathway.

  • Employ a Bulky, Non-nucleophilic Base with a Separate Nucleophile: This strategy is not applicable when the alcohol is the nucleophile itself, but is a general principle.

  • Lower the Temperature: As mentioned in Q1, this is the most effective and universal strategy. Alkoxide reactions should be initiated at 0 °C or below.

  • Consider the Williamson Ether Synthesis Conditions: This reaction is conceptually similar. The classic conditions involve the alcohol and a weak base, or converting the alcohol to an alkoxide and reacting it with the halide at low temperatures.

Troubleshooting Guide: Common Issues and Solutions

Problem Observed Probable Cause(s) Recommended Solutions & Actions
High percentage (>20%) of diene byproduct. 1. Reaction temperature is too high.2. The base/nucleophile is too strong or sterically hindered.3. Solvent is protic (e.g., ethanol, methanol).1. Decrease Temperature: Run the reaction at 0 °C or -20 °C. Monitor progress over a longer period.2. Change Reagent: Switch to a less basic nucleophile. If using a strong base, use a milder one like K₂CO₃. Avoid bulky bases like potassium tert-butoxide unless elimination is desired.[10]3. Change Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile.[12]
Reaction is very slow or does not proceed. 1. Temperature is too low.2. Nucleophile is too weak.3. Poor quality of starting material or reagents.1. Gradually Increase Temperature: After confirming no reaction at low temp, slowly warm to room temperature. Monitor for byproduct formation.2. Increase Nucleophilicity: Use a more reactive nucleophile. Ensure the nucleophile is fully dissolved. Consider adding a phase-transfer catalyst (e.g., TBAB) if solubility is an issue.3. Verify Reagents: Check the purity of this compound and ensure the nucleophile/base has not degraded.
Formation of multiple unidentified products. 1. SN2' reaction (attack at the double bond).2. Over-reaction or decomposition.3. The free hydroxyl group is reacting.1. Control Nucleophile Choice: SN2' is more common with certain soft nucleophiles (e.g., cuprates). Sticking to classic SN2 conditions (harder nucleophiles, polar aprotic solvent) minimizes this.2. Monitor Reaction Closely: Use TLC/GC to stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.3. Protect the Alcohol: If the nucleophile can react with the -OH group, protect it first (e.g., as a silyl ether like TBDMS) and deprotect it after the substitution step.

Validated Experimental Protocol: Synthesis of trans-4-Azido-2-buten-1-ol

This protocol provides a reliable method for the substitution of the chloride with an azide nucleophile, which has a high nucleophilicity-to-basicity ratio, strongly favoring the SN2 pathway.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration of substrate)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 eq).

  • Dissolution: Add anhydrous DMF to the flask and stir the suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the cold, stirring suspension over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed (typically 2-4 hours). If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure trans-4-azido-2-buten-1-ol.

Troubleshooting Workflow

This diagram outlines a logical decision-making process when troubleshooting unexpected elimination.

Troubleshooting_Workflow start Reaction Complete. Analyze Product Mixture (GC/NMR) check_elim Is Elimination Product (Diene) > 10%? start->check_elim success Success! Proceed with Purification. check_elim->success No troubleshoot Initiate Troubleshooting check_elim->troubleshoot Yes check_temp Was Temp > 25°C? troubleshoot->check_temp lower_temp Action: Repeat reaction at 0°C or lower. check_temp->lower_temp Yes check_base Is Nucleophile a Strong Base (e.g., RO⁻)? check_temp->check_base No re_evaluate Re-run optimized reaction. Re-analyze. lower_temp->re_evaluate change_base Action: Use a weaker base (e.g., K₂CO₃) or a less basic nucleophile (e.g., N₃⁻). check_base->change_base Yes check_solvent Was a Protic Solvent (e.g., EtOH) used? check_base->check_solvent No change_base->re_evaluate change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, MeCN). check_solvent->change_solvent Yes check_solvent->re_evaluate No / Already Optimal change_solvent->re_evaluate re_evaluate->check_elim

Caption: A decision tree for troubleshooting elimination in reactions.

References

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(3), 867–879. [Link]

  • The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • Poater, A., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 17926–17934. [Link]

  • Poater, A., & Bickelhaupt, F. M. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]

  • Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S. [Link]

  • Pearson. Reactions at the Allylic Position: Videos & Practice Problems. [Link]

  • IISTE.org. Survey in Substitution Reactions and Elimination Reactions. [Link]

  • Quora. Can a tertiary allylic halide undergo SN2 reactions? [Link]

  • Mondal, E. (2012). Reactions of the allylic substrate at a glance. ResearchGate. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. [Link]

  • Wikipedia. Elimination reaction. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry Stack Exchange. How to decide between different possible substitution/elimination mechanisms under given conditions? [Link]

  • Study.com. Elimination Reaction in Organic Chemistry | Overview & Examples. [Link]

  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

  • García-Fernández, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]

  • Smida. Temperature Control in Mixing Processes: an Overview. [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]

  • Fluorotherm™. Temperature Control and Efficiency in Chemical Processing. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • ResearchGate. Site-selective nucleophilic substitution reaction of allylic chlorides mediated by cage host J. [Link]

  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Forberg Smith. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. [Link]

  • Organic Chemistry Tutor. (2022). Substitution vs Elimination Reactions Made Easy! YouTube. [Link]

  • Neuman, R. C., & Binegar, G. A. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6596–6603. [Link]

  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. [Link]

  • Chemistry Steps. Substitution and Elimination Reactions. [Link]

  • The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2022). C. Elimination vs. Substitution. [Link]

  • Chemistry Stack Exchange. Why do Allylic Halides prefer SN2 reaction over SN1? [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cis- and Trans-4-Chloro-2-butene-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the selection of starting materials with predictable and well-understood reactivity is paramount. The geometric isomers of 4-chloro-2-butene-1-ol, namely the cis (Z) and trans (E) forms, present a compelling case study in how stereochemistry profoundly influences reaction kinetics and product distribution. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by established principles of physical organic chemistry and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Structural Nuances of Cis- and Trans-4-Chloro-2-butene-1-ol

Cis- and this compound are allylic chlorides, a class of compounds known for their versatile reactivity in nucleophilic substitution reactions.[1] The key distinction between the two isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond.

  • This compound ((E)-4-chlorobut-2-en-1-ol): The chloromethyl and hydroxymethyl groups are on opposite sides of the double bond. This configuration minimizes steric strain, resulting in a thermodynamically more stable molecule.[2]

  • Cis-4-chloro-2-butene-1-ol ((Z)-4-chlorobut-2-en-1-ol): The chloromethyl and hydroxymethyl groups are on the same side of the double bond, leading to greater steric hindrance and a higher ground-state energy compared to the trans isomer.

This fundamental difference in steric crowding and thermodynamic stability is the primary determinant of their differential reactivity.

Theoretical Framework: Predicting Reactivity Differences

The reactivity of allylic halides can proceed through several pathways, most notably the S(_N)1, S(_N)2, and S(_N)2' mechanisms.[3][4] The predisposition of cis- and this compound towards a particular mechanism and their relative reaction rates are dictated by a combination of electronic and steric factors.

The Role of Steric Hindrance

Steric hindrance refers to the spatial congestion around a reactive center, which can impede the approach of a nucleophile.[4] In the context of S(_N)2 reactions, where the nucleophile attacks the carbon bearing the leaving group in a concerted, backside fashion, steric hindrance is a critical factor.

  • Trans Isomer: The linear, extended conformation of the trans isomer presents a less sterically encumbered environment for the incoming nucleophile to access the α-carbon.

  • Cis Isomer: The C-shaped conformation of the cis isomer results in greater steric shielding of the reaction center by the hydroxymethyl group, hindering the approach of the nucleophile.

Ground State Energy and Transition State Theory

According to transition state theory, the rate of a reaction is related to the free energy difference between the ground state of the reactants and the transition state. A lower activation energy (ΔG(\ddagger)) corresponds to a faster reaction.

  • S(_N)2 Reactions: For the S(_N)2 pathway, the transition state for both isomers is expected to be of similar energy. However, since the cis isomer has a higher ground-state energy, the activation energy required to reach the transition state will be lower, suggesting a potentially faster reaction. This is counteracted by the increased steric hindrance in the cis isomer, which raises the energy of the transition state. The dominant effect, steric hindrance or ground state energy, will determine the relative rates.

  • S(_N)1 Reactions: In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation intermediate. Both the cis and trans isomers will form the same resonance-stabilized allylic carbocation. Therefore, the difference in reactivity will primarily depend on the difference in their ground-state energies. The less stable cis isomer, being closer in energy to the transition state for carbocation formation, is expected to react faster in an S(_N)1 process.

Comparative Reactivity in Nucleophilic Substitution Reactions

Based on the theoretical principles outlined above, we can predict the relative reactivity of the two isomers in the principal nucleophilic substitution pathways.

S(_N)2 Reactivity: The Dominance of Steric Effects

In bimolecular nucleophilic substitution (S(_N)2) reactions, which are favored by strong nucleophiles and polar aprotic solvents, the trans isomer is expected to be significantly more reactive than the cis isomer. The reduced steric hindrance in the trans isomer allows for a more facile backside attack by the nucleophile. This is the dominant factor influencing the reaction rate.

dot

Caption: S(_N)2 reaction pathway comparison for cis and trans isomers.

S(_N)1 Reactivity: The Influence of Ground-State Stability

For unimolecular nucleophilic substitution (S(_N)1) reactions, favored by weak nucleophiles and polar protic solvents, the cis isomer is predicted to react faster than the trans isomer. This is because the rate is determined by the formation of the allylic carbocation, and the higher ground-state energy of the less stable cis isomer results in a lower activation energy barrier to reach the common carbocation intermediate.

dot

Caption: S(_N)1 reaction pathway comparison for cis and trans isomers.

Experimental Evidence from Analogous Systems

Summary of Expected Reactivity

The following table summarizes the anticipated relative reactivity of the two isomers under different reaction conditions.

Reaction TypeFavored IsomerPrimary Reason
S(_N)2 TransLower steric hindrance
S(_N)1 CisHigher ground-state energy

Experimental Protocol: A Competitive Reaction to Determine Relative S(_N)2 Reactivity

To empirically validate the predicted difference in S(_N)2 reactivity, a competitive reaction experiment can be designed. This protocol allows for the direct comparison of the reaction rates of the two isomers under identical conditions.

Objective

To determine the relative S(_N)2 reaction rates of cis- and this compound with a common nucleophile.

Materials
  • Equimolar mixture of cis- and this compound

  • Sodium iodide (NaI) as the nucleophile (0.5 equivalents relative to the total allylic chloride concentration)

  • Acetone (anhydrous) as the solvent

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Gas chromatograph (GC) with a suitable column

Procedure
  • Reaction Setup: In a clean, dry reaction vessel, dissolve the equimolar mixture of cis- and this compound and the internal standard in anhydrous acetone.

  • Initiation: Add sodium iodide to the solution and commence vigorous stirring.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.

  • Analysis: Analyze the organic layer of each quenched aliquot by gas chromatography (GC).

  • Data Interpretation: By comparing the peak areas of the cis and trans isomers relative to the internal standard at each time point, the rate of disappearance of each isomer can be determined. The isomer that is consumed more rapidly is the more reactive species.

dot

Caption: Workflow for the competitive S(_N)2 reaction experiment.

Conclusion

The geometric isomerism of cis- and this compound has a profound and predictable impact on their reactivity in nucleophilic substitution reactions. For S(_N)2 pathways, the trans isomer is expected to be significantly more reactive due to lower steric hindrance. Conversely, for S(_N)1 pathways, the less stable cis isomer is anticipated to react faster due to its higher ground-state energy. A well-designed competitive reaction experiment can provide clear, quantitative data to support these theoretical predictions. A thorough understanding of these reactivity differences is crucial for researchers and drug development professionals to optimize synthetic routes, control product formation, and ultimately, accelerate the development of new chemical entities.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
  • De la Mare, P. B. D., & Vernon, C. A. (1956). The kinetics and mechanisms of nucleophilic displacements in allylic systems. Part I. The hydrolysis of the crotyl chlorides. Journal of the Chemical Society (Resumed), 41-48.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of cis- and trans-4-Chloro-2-butene-1-OL Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of molecules is not merely a procedural step but a cornerstone of innovation and safety. Geometric isomers, such as the cis and trans forms of 4-chloro-2-butene-1-ol, often exhibit distinct biological activities and reaction kinetics. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides an in-depth comparison of spectroscopic methodologies for the distinct characterization of cis- and trans-4-chloro-2-butene-1-ol, supported by established spectroscopic principles and illustrative data from analogous compounds, owing to the limited availability of published spectra for the target molecules.

The Challenge of Geometric Isomerism

The rigidity of the carbon-carbon double bond in 4-chloro-2-butene-1-ol gives rise to two geometric isomers: cis (or Z) and trans (or E). In the cis isomer, the substituent groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement can lead to significant variations in physical properties and spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for distinguishing between cis and trans isomers of alkenes. The key to this differentiation lies in the analysis of the proton (¹H) NMR coupling constants (J-values) between the vinylic protons.

The Decisive Role of the Karplus Relationship

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. For alkenes:

  • cis-Isomers: The vinylic protons have a dihedral angle of approximately 0°, resulting in a smaller coupling constant, typically in the range of 6-12 Hz.[1][2]

  • trans-Isomers: The vinylic protons have a dihedral angle of approximately 180°, leading to a larger coupling constant, typically in the range of 12-18 Hz.[1][2]

This significant and predictable difference in coupling constants provides a robust method for stereochemical assignment.

¹H NMR Spectral Analysis: A Comparative Look

Expected ¹H NMR Data:

Proton Assignmentcis-4-chloro-2-butene-1-ol (Predicted)This compound (Predicted)Key Differentiator
Vinylic Protons (-CH=CH-) Multiplet, ~5.6-5.9 ppmMultiplet, ~5.7-6.0 ppmCoupling Constant (J)
JH-H (vinylic) ~10-12 Hz ~14-16 Hz Larger J-value for the trans isomer
Methylene Protons (-CH₂Cl) Doublet, ~4.1 ppmDoublet, ~4.0 ppmSlight chemical shift difference
Methylene Protons (-CH₂OH) Doublet, ~4.2 ppmDoublet, ~4.1 ppmSlight chemical shift difference
Hydroxyl Proton (-OH) Broad singletBroad singletDependent on concentration and solvent

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis of isomers.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is the primary tool, ¹³C NMR spectroscopy can provide complementary information. The chemical shifts of the vinylic and allylic carbons are influenced by the stereochemistry of the double bond. Generally, carbons in a more sterically hindered environment (as in the cis isomer) may appear at a slightly different chemical shift compared to the less hindered trans isomer. Alkenyl carbons typically resonate in the 120-140 ppm region.[3]

Expected ¹³C NMR Data:

Carbon Assignmentcis-4-chloro-2-butene-1-ol (Predicted)This compound (Predicted)
Vinylic Carbons (-CH=CH-) ~128-132 ppm~129-133 ppm
Methylene Carbon (-CH₂Cl) ~45 ppm~46 ppm
Methylene Carbon (-CH₂OH) ~58 ppm~59 ppm

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared (IR) spectroscopy is another powerful technique for differentiating cis and trans isomers, primarily by analyzing the out-of-plane C-H bending vibrations of the vinylic protons.

The Diagnostic "Fingerprint" of Out-of-Plane Bending

The geometry of the double bond dictates the vibrational modes of the attached C-H bonds. These differences are most pronounced in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹).

  • trans-Isomers: Exhibit a strong and characteristic absorption band for the out-of-plane C-H bend in the range of 960-980 cm⁻¹.[4][5] The absence of this band is a strong indicator that the sample is not the trans isomer.

  • cis-Isomers: Show a broader and often weaker absorption band for the out-of-plane C-H bend at approximately 675-730 cm⁻¹.[5]

Comparative IR Spectral Data:

Vibrational Modecis-4-chloro-2-butene-1-ol (Predicted)This compound (Predicted)Key Differentiator
O-H Stretch Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹-
**C-H Stretch (sp²) **~3010-3040 cm⁻¹~3010-3040 cm⁻¹-
C=C Stretch ~1650-1660 cm⁻¹ (weak to medium)~1665-1675 cm⁻¹ (weak, may be absent if symmetrical)Position and Intensity
C-H Bend (out-of-plane) ~675-730 cm⁻¹ Strong, ~960-980 cm⁻¹ Presence of the strong band at ~970 cm⁻¹ is characteristic of the trans isomer.
C-O Stretch ~1030-1050 cm⁻¹~1030-1050 cm⁻¹-
C-Cl Stretch ~650-750 cm⁻¹~650-750 cm⁻¹-

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis of isomers.

Mass Spectrometry (MS): A Less Definitive but Useful Tool

While NMR and IR are generally more conclusive for differentiating geometric isomers, mass spectrometry (MS) can sometimes offer supporting evidence. The fragmentation patterns of cis and trans isomers upon electron ionization (EI) can differ, although often subtly.[6]

The differentiation arises from the different spatial arrangements of the atoms, which can influence the stability of the molecular ion and the pathways through which it fragments. However, for many geometric isomers, the mass spectra are very similar, making unambiguous assignment based on MS alone challenging.[7] Tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of a selected precursor ion, can sometimes enhance the differences in fragmentation patterns between isomers.[6]

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of cis- and this compound is best achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy is the most powerful tool, with the vicinal coupling constant of the vinylic protons serving as a definitive diagnostic marker. IR spectroscopy provides strong complementary evidence through the characteristic out-of-plane C-H bending vibrations. While mass spectrometry can be a useful supplementary technique, it is generally not sufficient on its own for the confident assignment of geometric isomers. By employing these methods in a coordinated manner, researchers can ensure the accurate structural characterization of these important chemical intermediates.

References

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Vertex AI Search.
  • Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn.
  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (n.d.). Benchchem.
  • CIS TRANS ISOMERS AND NMR. (2014).
  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.
  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.).
  • IR spectrum: Alkenes. (n.d.). Química Organica.org.
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy.
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Rel

Sources

A Comparative Analysis of Trans-4-Chloro-2-butene-1-ol with other Allylic Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone transformation for constructing carbon-heteroatom and carbon-carbon bonds. Allylic halides, as a class of substrates, exhibit uniquely enhanced reactivity in these reactions, a characteristic that is both synthetically useful and mechanistically significant. This guide provides a detailed comparative analysis of trans-4-Chloro-2-butene-1-ol, a functionalized allylic halide, against other common allylic halides to elucidate the structural and electronic factors governing their SN2 reactivity.

The Underlying Principles: Why Are Allylic Halides Special in SN2 Reactions?

Before delving into a direct comparison, it is crucial to understand the factors that elevate the reactivity of allylic systems compared to their saturated counterparts (e.g., alkyl halides). Allyl chloride, for instance, reacts over 800 times faster than propyl chloride in SN2 reactions.[1] This pronounced reactivity stems from a combination of electronic and steric factors:

  • Electronic Stabilization of the Transition State: The hallmark of an allylic system is the presence of a double bond adjacent to the reaction center. During an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon in a concerted, single-step mechanism, proceeding through a trigonal bipyramidal transition state.[2][3][4] In allylic systems, the p-orbitals of the adjacent double bond can overlap with the p-orbital of the carbon undergoing substitution. This orbital overlap delocalizes the electron density of the transition state, lowering its energy and, consequently, the activation energy of the reaction.[1] While traditionally explained by π-conjugation, recent studies suggest that attractive electrostatic interactions between the nucleophile/leaving group and the β-carbon (Cβ) of the allyl system are a primary source of this activation.[5][6]

  • Steric Accessibility: Primary allylic halides are sterically less hindered than analogous alkyl halides, facilitating the required "backside attack" of the nucleophile.[1][7] The planarity of the double bond helps to reduce steric bulk around the reaction center.[1]

These fundamental principles form the basis for comparing the reactivity of different allylic halides. The key variables that modulate this inherent reactivity include the nature of the leaving group, steric hindrance at the reaction center, and the electronic influence of substituents on the allyl framework.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze this compound against a selection of representative allylic halides: Allyl Chloride, Allyl Bromide, and Crotyl Chloride (1-Chloro-2-butene).

SubstrateStructureKey Differentiating FeatureExpected Relative SN2 Rate
Allyl Chloride CH₂=CHCH₂ClBaseline primary allylic chlorideModerate
Allyl Bromide CH₂=CHCH₂BrBetter leaving group (Br⁻ vs. Cl⁻)High
Crotyl Chloride CH₃CH=CHCH₂ClAlkyl group (electron-donating) on the double bondModerate to High
This compound HOCH₂CH=CHCH₂ClHydroxyl group (electron-withdrawing, potential for H-bonding)Moderate to Low

2.1. The Leaving Group Effect: Allyl Chloride vs. Allyl Bromide

The rate of an SN2 reaction is highly sensitive to the ability of the leaving group to depart.[8][9] A good leaving group is a weak base that can stabilize the negative charge it accepts upon bond cleavage. Comparing allyl chloride and allyl bromide, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻) because it is a weaker base. This results in a substantially faster SN2 reaction rate for allyl bromide under identical conditions.

2.2. The Substituent Effect: Allyl Chloride vs. Crotyl Chloride

Crotyl chloride introduces a methyl group onto the double bond. This alkyl group has an electron-donating inductive effect, which can slightly influence the electron density of the π-system. While this effect can be complex, the primary influence is often a slight stabilization of the transition state, leading to a reaction rate that is comparable to or slightly faster than that of allyl chloride.

2.3. The Functionalized Substrate: this compound

The presence of a hydroxyl (-OH) group in this compound introduces several competing factors:

  • Inductive Effect: The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density along the carbon backbone, potentially making the electrophilic carbon more positive and susceptible to nucleophilic attack. However, theoretical studies have shown that electron-withdrawing groups generally lower the energy barriers for ionic SN2 reactions.[10][11]

  • Solvent and Nucleophile Interactions: The hydroxyl group can engage in hydrogen bonding with protic solvents or with the nucleophile itself. In polar protic solvents, this can lead to the formation of a "solvent cage" around the nucleophile, decreasing its reactivity and slowing the reaction rate.[9]

  • Potential for Intramolecular Reactions: Under basic conditions, the hydroxyl group could be deprotonated, forming an alkoxide that could potentially act as an intramolecular nucleophile, leading to side products like an epoxide.

Considering these factors, the SN2 reactivity of this compound is expected to be lower than that of unsubstituted primary allylic halides like allyl chloride or crotyl chloride, especially in protic solvents or with basic nucleophiles where hydrogen bonding and side reactions can occur.

Experimental Protocol: A Kinetic Study by UV-Vis Spectrophotometry

To empirically determine and compare the relative reactivities, a kinetic study is essential. The following protocol outlines a method for comparing the reaction rates of different allylic halides with a suitable nucleophile under pseudo-first-order conditions. This method is adapted from established procedures for monitoring SN2 reactions where a colored product is formed.[12][13]

Objective: To determine the second-order rate constants for the SN2 reaction of various allylic halides with a nucleophile (e.g., piperidine) in a polar aprotic solvent (e.g., ethanol).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of the nucleophile (piperidine) in absolute ethanol.

    • Prepare separate 0.01 M stock solutions of each allylic halide substrate (this compound, allyl chloride, allyl bromide, crotyl chloride) in absolute ethanol.

  • Determination of Analytical Wavelength (λ_max):

    • Mix stoichiometric amounts of one of the substrate solutions (e.g., allyl chloride) with the nucleophile solution to allow the reaction to proceed to completion.

    • Scan the UV-Vis absorption spectrum of the resulting product mixture to find the wavelength of maximum absorbance (λ_max). This wavelength will be used for all kinetic measurements.[12]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To simplify the kinetics, the nucleophile concentration is kept in large excess (>10-fold) relative to the substrate.[12]

    • Equilibrate the substrate solution, the nucleophile solution, and a pure solvent blank to a constant temperature (e.g., 25°C) in a thermostatted water bath.

    • Initiate the reaction by rapidly mixing a known volume of the substrate solution with the excess nucleophile solution directly in a quartz cuvette.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to approach completion (e.g., 30 minutes).[13]

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate law simplifies to: Rate = k'[Substrate], where k' = k[Nucleophile].

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k'.[12]

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant (k') by the initial concentration of the nucleophile: k = k' / [Nucleophile]₀.

    • Repeat the entire process for each allylic halide to obtain a set of comparable second-order rate constants.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the intricate processes in chemical reactions and experimental design.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₂(R-CH=CH)···X]⁻ Nu->TS Backside Attack Substrate R-CH=CH-CH₂-X Substrate->TS Product R-CH=CH-CH₂-Nu TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage Kinetic_Workflow A Prepare Stock Solutions (Substrates & Nucleophile) B Determine λ_max (Completed Reaction) A->B C Set Up Kinetic Run (Pseudo-First-Order) A->C B->C D Equilibrate Reagents (Constant Temperature) C->D E Initiate Reaction & Record Data (Absorbance vs. Time) D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k' (slope) F->G H Calculate Second-Order Rate (k) G->H

Caption: Experimental workflow for the kinetic analysis of SN2 reactions.

Conclusion and Outlook

The SN2 reactivity of allylic halides is a finely tuned interplay of leaving group ability, steric factors, and electronic effects from substituents. While this compound is an activated allylic system, its hydroxyl group introduces a layer of complexity. The electron-withdrawing nature of the -OH group may slightly lower the reaction barrier, but its capacity for hydrogen bonding can impede the reaction by solvating the nucleophile, particularly in protic solvents.

For drug development professionals, this means that while this compound is a valuable and versatile building block, reaction conditions must be carefully optimized. [14]The use of polar aprotic solvents (e.g., acetone, DMF, DMSO) is highly recommended to maximize nucleophile reactivity and minimize deleterious hydrogen bonding effects. [2][9]This comparative analysis underscores the importance of a nuanced, mechanism-based understanding of substrate reactivity to guide the rational design of synthetic routes in the pharmaceutical and chemical industries.

References

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates . OpenOChem Learn. [Link]

  • A theoretical study of substituent effects on allylic ion and ion pair SN2 reactions . PubMed. [Link]

  • The Effect of Allylic Groups on SN2 Reactivity . Request PDF - ResearchGate. [Link]

  • Effect of Allylic Groups on SN2 Reactivity . PMC - NIH. [Link]

  • Can a tertiary allylic halide undergo SN2 reactions? . Quora. [Link]

  • Which will go to an SN2 reaction faster, allylic halide or 3-degree halide? . Quora. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]

  • A Theoretical Study of Substituent Effects on Allylic Ion and Ion Pair SN2 Reactions . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effect of Allylic Groups on SN2 Reactivity . The Journal of Organic Chemistry. [Link]

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation . Penn State Pressbooks. [Link]

  • Solution Kinetics of a SN2 Reaction . Macalester College. [Link]

  • 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns . YouTube. [Link]

  • Effect of the Leaving Group on the Rates of SN2 and SN2' Reactions in Allylic Systems . Journal of the American Chemical Society. [Link]

  • 11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . Chemistry LibreTexts. [Link]

  • Steric and electronic effects in SN2 reactions . Request PDF - ResearchGate. [Link]

  • Effect of Allylic Groups on SN2 Reactivity . Semantic Scholar. [Link]

  • NMR Kinetics of SN2 Reaction: Organic Chemistry Lab Exercise . Studylib. [Link]

  • Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. De Anza College. [https://www.deanza.edu/faculty/nishimurakaren/stories/storyReader 520)
  • SN2 Mechanism and Kinetics . OpenOChem Learn. [Link]

  • Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS... . YouTube. [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]

  • 11.2: The SN2 Reaction . Chemistry LibreTexts. [Link]

  • SN2 Reaction Mechanisms . YouTube. [Link]

Sources

A Researcher's Guide to Validating Reaction Mechanisms of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding and controlling the reaction pathways of functionalized synthons is paramount. trans-4-Chloro-2-butene-1-ol is a bifunctional molecule with the potential for a variety of transformations, making it a versatile building block. However, its reactivity is nuanced, with several mechanisms often competing. This guide provides an in-depth comparison of the primary reaction mechanisms for this compound and outlines experimental protocols to validate and distinguish between them.

The Crossroads of Reactivity: An Overview

This compound possesses two key reactive sites: a primary allylic chloride and a primary alcohol, connected by a trans-alkene backbone. This structure opens the door to three major competing reaction pathways:

  • Intermolecular Nucleophilic Substitution (SN1, SN2, and SN2'): An external nucleophile can attack the carbon bearing the chlorine atom.

  • Intramolecular Nucleophilic Substitution (SNi): The molecule's own hydroxyl group can act as a nucleophile, leading to a cyclic ether.

  • Epoxidation: The double bond can be oxidized to form an epoxide.

The "winning" pathway is determined by a delicate balance of factors including the nature of the nucleophile, solvent polarity, and reaction temperature.

Visualizing the Competing Mechanisms

To better understand the potential transformations, let's visualize the key mechanistic pathways.

cluster_SN2 Intermolecular SN2 cluster_SN1 Intermolecular SN1 cluster_SNi Intramolecular SNi cluster_epoxidation Epoxidation SN2_start This compound SN2_TS SN2 Transition State SN2_start->SN2_TS Nu- SN2_prod Substitution Product SN2_TS->SN2_prod Cl- departs SN1_start This compound SN1_int Allylic Carbocation (Resonance Stabilized) SN1_start->SN1_int -Cl- SN1_prod Substitution Product(s) SN1_int->SN1_prod Nu- SNi_start This compound SNi_alkoxide Alkoxide Intermediate SNi_start->SNi_alkoxide Base SNi_prod 3,4-Epoxy-1-butene SNi_alkoxide->SNi_prod Intramolecular attack epox_start This compound epox_prod 3-Chloro-1,2-epoxybutan-4-ol epox_start->epox_prod Peroxyacid

Caption: Competing reaction pathways for this compound.

Intermolecular Nucleophilic Substitution: A Three-Way Race

When reacting with an external nucleophile, this compound, as an allylic halide, can undergo substitution via SN1, SN2, or SN2' mechanisms.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the carbon bearing the chlorine at the same time as the chloride ion leaves.[1] The reaction rate depends on the concentration of both the substrate and the nucleophile.[2] For primary allylic halides, this pathway is often favored by strong, unhindered nucleophiles in polar aprotic solvents.[3]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate.[4] The rate-determining step is the departure of the leaving group, so the reaction rate primarily depends on the substrate concentration.[2] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[3]

  • SN2' (Allylic Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), leading to a shift of the double bond and expulsion of the leaving group.[5] This pathway can compete with the direct SN2 attack, especially with sterically hindered substrates or specific nucleophiles.[5]

Experimental Validation of Intermolecular Substitution Mechanisms

To distinguish between these pathways, a combination of kinetic studies and stereochemical analysis is essential.

Table 1: Experimental Conditions and Expected Outcomes for Intermolecular Substitution

Factor SN2 SN1 SN2'
Kinetics Second-order overall (first-order in substrate and nucleophile)First-order overall (first-order in substrate only)Second-order overall (first-order in substrate and nucleophile)
Nucleophile Favored by strong, unhindered nucleophiles (e.g., CN-, RS-)Favored by weak nucleophiles (e.g., H2O, ROH)Can be favored by bulky nucleophiles or specific metal-coordinated nucleophiles
Solvent Favored by polar aprotic solvents (e.g., acetone, DMSO)Favored by polar protic solvents (e.g., water, ethanol)Solvent effects can be complex
Product Direct substitution product with inversion of configuration (if chiral center is formed)Mixture of direct and rearranged substitution products (if applicable), often with racemizationRearranged substitution product
Protocol 1: Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the reaction order and rate law for the substitution reaction.

Methodology:

  • Reaction Setup: Prepare a series of reactions in a suitable solvent (e.g., acetone for SN2, 50:50 ethanol/water for SN1).

  • Varying Substrate Concentration: While keeping the nucleophile concentration constant and in large excess, vary the initial concentration of this compound across several runs.

  • Varying Nucleophile Concentration: While keeping the substrate concentration constant, vary the initial concentration of the nucleophile across several runs.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water). Analyze the concentration of the reactant or product using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant versus time for each run. Determine the initial rate of reaction for each experiment. By analyzing how the initial rate changes with the initial concentrations of the substrate and nucleophile, the order of the reaction with respect to each component and the overall rate law can be determined.

Intramolecular vs. Intermolecular Reactions: The Role of the Hydroxyl Group

The presence of the hydroxyl group in this compound introduces the possibility of an intramolecular SN2 reaction (SNi). In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. This alkoxide can then attack the carbon bearing the chlorine, leading to the formation of a cyclic ether, 3,4-epoxy-1-butene.[6] This intramolecular pathway competes with intermolecular substitution by an external nucleophile.

A study on the similar molecule 4-chloro-2-butanol showed that intramolecular substitution is a significant reaction pathway in the presence of a base.[7]

Experimental Validation of Intramolecular Cyclization

Table 2: Conditions Favoring Intramolecular vs. Intermolecular Substitution

Condition Favors Intramolecular (SNi) Favors Intermolecular
Nucleophile A non-nucleophilic base is used to deprotonate the alcohol.A strong external nucleophile is present in high concentration.
Concentration Low concentrations of the substrate favor intramolecular reactions.High concentrations of the external nucleophile favor intermolecular reactions.
Protocol 2: Product Analysis for Intramolecular vs. Intermolecular Substitution

Objective: To identify the products formed under different reaction conditions.

Methodology:

  • Reaction with a Non-Nucleophilic Base: React this compound with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF).

  • Reaction with a Strong Nucleophile: React this compound with a strong nucleophile (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO).

  • Workup and Product Isolation: After the reaction is complete, quench the reaction mixture and extract the organic products. Purify the products using techniques like column chromatography.

  • Product Characterization: Analyze the structure of the isolated products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to determine if the product is the result of intramolecular cyclization or intermolecular substitution.

Epoxidation: An Alternative Pathway

The double bond in this compound is also susceptible to electrophilic attack, most commonly leading to epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the alkene to form an epoxide. This reaction is typically stereospecific, meaning the trans geometry of the starting alkene will be retained in the epoxide product.[8]

Protocol 3: Validation of Epoxidation

Objective: To synthesize and characterize the epoxide product.

Methodology:

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane (DCM).

  • Addition of Oxidizing Agent: Slowly add a solution of m-CPBA in DCM to the reaction mixture, maintaining a controlled temperature (often 0 °C to room temperature).

  • Monitoring Reaction Progress: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, wash the reaction mixture with a solution of sodium bicarbonate to remove excess peroxyacid, followed by a brine wash. Dry the organic layer and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography.

  • Characterization: Confirm the structure of the epoxide product using 1H NMR, 13C NMR, and IR spectroscopy. The stereochemistry of the product can be confirmed by analyzing the coupling constants of the epoxide protons in the 1H NMR spectrum.

Experimental Workflow for Mechanism Validation

The following workflow can be used to systematically investigate the reactivity of this compound.

start This compound condition Select Reaction Conditions (Nucleophile, Solvent, Temp.) start->condition kinetic_study Protocol 1: Kinetic Analysis condition->kinetic_study product_analysis Protocol 2 & 3: Product Analysis (GC-MS, NMR) condition->product_analysis rate_law Determine Rate Law kinetic_study->rate_law identify_products Identify Major/Minor Products product_analysis->identify_products mechanism Elucidate Dominant Mechanism (SN1, SN2, SNi, Epoxidation) rate_law->mechanism identify_products->mechanism

Caption: A systematic workflow for validating the reaction mechanism.

Conclusion

The reactivity of this compound is a fascinating case study in competing reaction mechanisms. By carefully selecting experimental conditions and employing the validation protocols outlined in this guide, researchers can dissect the intricate interplay of electronic and steric effects that govern the reaction's outcome. A thorough understanding of these competing pathways is crucial for harnessing the full synthetic potential of this versatile building block in the development of novel chemical entities.

References

  • PubMed. (n.d.). Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol.
  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • YouTube. (2021, January 18). 20.1 Comparison of SN1 and SN2 reactions (HL). Retrieved from [Link]

  • ResearchGate. (2025). The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SN2 versus SN2′ Competition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-epoxy-1-butene. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of atmospheric reactions of 4-chloro-1-butene. Retrieved from [Link]

  • Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]

  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) The Reactions of 4-Chloro-2-Butanol and. Retrieved from [Link]

  • PubMed. (n.d.). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, March 13). Product of 4-chlorobutan-1-ol treated with KOH in alcohol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Vinyl Oxirane: Benchmarking trans-4-Chloro-2-butene-1-OL Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For synthetic chemists navigating the intricate pathways to valuable intermediates, the choice of starting material is a critical decision that dictates efficiency, scalability, and overall cost-effectiveness. Vinyl oxirane (3,4-epoxy-1-butene), a cornerstone building block in the synthesis of pharmaceuticals and fine chemicals, is accessible through various routes. This guide provides an in-depth comparison of synthetic strategies for vinyl oxirane, with a primary focus on the utility of trans-4-Chloro-2-butene-1-ol. We will objectively benchmark this substrate against common industrial alternatives, supported by experimental data and protocols to inform your synthetic planning.

Executive Summary: A Comparative Overview

The synthesis of vinyl oxirane is predominantly approached via three main strategies, each with distinct advantages and drawbacks. The selection of the optimal route is contingent on factors such as cost, desired stereochemistry, and available equipment.

Synthetic RouteKey Reagent(s)Typical YieldKey AdvantagesKey Disadvantages
Route 1: Halohydrin Cyclization This compound, Base75-85%High yield, readily available starting materialStoichiometric base required, potential for side reactions
Route 2: Direct Epoxidation of Diene 1,3-Butadiene, Peroxy acid (e.g., peracetic acid)33-95%Atom economical, direct conversionRisk of over-oxidation, handling of explosive peroxides
Route 3: Epoxidation and Dehydrohalogenation 3,4-Dichloro-1-butene, m-CPBA, Base~64% (2 steps)Good for specific chlorinated analogsMulti-step, use of expensive oxidizing agent

Deep Dive: Mechanistic Insights and Experimental Rationale

A nuanced understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. Here, we dissect the chemical transformations for each major route to vinyl oxirane.

Route 1: The Halohydrin Cyclization Approach with this compound

This method leverages an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group of trans-4-chloro-2-buten-1-ol by a base, forming an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing the chlorine atom, leading to the formation of the oxirane ring and expulsion of the chloride ion.[1][2]

The trans stereochemistry of the starting material is crucial as it positions the reacting groups for an efficient backside attack, a prerequisite for the SN2 mechanism.

cluster_0 Route 1: Halohydrin Cyclization start This compound alkoxide Alkoxide Intermediate start->alkoxide Base (e.g., NaOH) product Vinyl Oxirane alkoxide->product Intramolecular SN2 Cyclization

Caption: Workflow for Route 1.

Route 2: Direct Epoxidation of 1,3-Butadiene

This route involves the direct reaction of 1,3-butadiene with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[3] The peroxy acid delivers an oxygen atom to one of the double bonds of the diene in a concerted fashion, known as the Prilezhaev reaction. A key challenge in this approach is achieving selective mono-epoxidation, as the resulting vinyl oxirane can undergo subsequent epoxidation to form butadiene diepoxide.

cluster_1 Route 2: Direct Epoxidation start 1,3-Butadiene product Vinyl Oxirane start->product Peroxy Acid (e.g., m-CPBA)

Caption: Workflow for Route 2.

Route 3: Epoxidation and Dehydrohalogenation of a Dihalide Precursor

This two-step approach begins with the epoxidation of a dihalogenated butene, such as 3,4-dichloro-1-butene, using a peroxy acid. The resulting dichloroepoxide is then treated with a base to induce dehydrohalogenation, forming the vinyl group and yielding the final vinyl oxirane product. This method provides an alternative entry point but involves an additional synthetic step compared to the direct epoxidation of butadiene.[4]

cluster_2 Route 3: Epoxidation & Dehydrohalogenation start 3,4-Dichloro-1-butene intermediate Dichloroepoxide start->intermediate m-CPBA product Vinyl Oxirane intermediate->product Base (e.g., KOH)

Caption: Workflow for Route 3.

Experimental Protocols and Performance Data

For a direct comparison, the following are representative experimental protocols.

Protocol 1: Synthesis of Vinyl Oxirane from this compound

Objective: To prepare vinyl oxirane via the intramolecular cyclization of trans-4-chloro-2-buten-1-ol.

Procedure:

  • A solution of trans-4-chloro-2-buten-1-ol (10.65 g, 100 mmol) in 100 mL of a 1:1 mixture of diethyl ether and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A 20% aqueous solution of sodium hydroxide (24 g, 120 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred vigorously at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product is purified by fractional distillation to yield vinyl oxirane.

Expected Yield: 75-85%

Protocol 2: Direct Epoxidation of 1,3-Butadiene with Peracetic Acid

Objective: To synthesize vinyl oxirane by the direct epoxidation of 1,3-butadiene.

Procedure:

  • In a pressure reactor, 1,3-butadiene (14.6 g, 270 mmol) is dissolved in 73 g of benzene at 40°C.

  • A 20% solution of perpropionic acid in benzene (45.0 g, 100 mmol) is added dropwise to the stirred butadiene solution.

  • The reaction is maintained at 40°C with stirring for 2 hours after the addition is complete.

  • The reaction progress is monitored by titrimetric analysis of the peracid concentration.

  • Upon completion (99% peracid conversion), the reaction mixture is carefully worked up to isolate the vinyl oxirane.

Reported Yield: 95% (based on peracid used).

Protocol 3: Synthesis of 2-Chloro-3,4-epoxy-1-butene from 3,4-Dichloro-1-butene

Objective: To prepare a chlorinated vinyl epoxide analog, demonstrating the two-step epoxidation/dehydrohalogenation strategy.

Procedure:

  • Epoxidation: 3,4-dichloro-1-butene is reacted with meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane at 0 °C to room temperature to form the intermediate dichloroepoxide.

  • Dehydrohalogenation: The isolated dichloroepoxide is then treated with molten potassium hydroxide (KOH) to induce dehydrohalogenation, affording 2-chloro-3,4-epoxy-1-butene.

Reported Overall Yield: 64% over two steps.[4]

Concluding Remarks for the Practicing Scientist

The selection of a synthetic route to vinyl oxirane is a multifaceted decision.

  • For high-yield, straightforward synthesis , the intramolecular cyclization of This compound presents a compelling option. Its primary advantages are the high reported yields and the relative simplicity of the reaction setup.

  • For large-scale industrial production where atom economy is paramount , the direct epoxidation of 1,3-butadiene is often favored. However, this route requires careful control of reaction conditions to prevent over-oxidation and necessitates stringent safety protocols for handling peroxy acids.

  • The two-step epoxidation and dehydrohalogenation of a dihalide is a viable, albeit less direct, alternative that can be particularly useful for the synthesis of substituted vinyl oxiranes.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, cost considerations, and the desired purity of the final product. This guide serves as a foundational resource to aid in making an informed decision for your synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 7, p.43 (1990); Vol. 64, p.142 (1986).
  • J. Org. Chem. 1985, 50, 24, 4615–4622.
  • Organic Syntheses, Coll. Vol. 8, p.543 (1993).
  • Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Available at: [Link]

  • Ch16: HO-C-C-X => epoxide. Available at: [Link]

  • Epoxides – The Outlier Of The Ether Family - Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 7, p.95 (1990); Vol. 62, p.170 (1984).
  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure. Available at: [Link]

  • Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols - PubMed. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 7, p.363 (1990); Vol. 63, p.26 (1985).
  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - ACS Publications. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 7, p.351 (1990); Vol. 62, p.14 (1984).
  • (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc. Available at: [Link]

  • Vinyl Epoxides in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 8, p.112 (1993); Vol. 66, p.1 (1988).
  • EP0000534B1 - Process for the preparation of vinyl oxiranes - Google Patents.

Sources

The Decisive Role of Stereochemistry: An Analysis of Steric Effects in the Reactions of trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the spatial arrangement of atoms within a molecule can profoundly dictate its reactivity and the ultimate outcome of a chemical transformation. This guide delves into the critical role of steric effects in the nucleophilic substitution reactions of trans-4-chloro-2-butene-1-ol, a versatile bifunctional building block. By examining its reactivity in comparison to its cis counterpart and other allylic systems, we aim to provide a comprehensive understanding of how the trans geometry influences reaction pathways, regioselectivity, and reaction rates. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems to offer predictive insights for synthetic planning.

The Structural Nuances of this compound: Setting the Stage for Steric Influence

This compound, with its IUPAC name (E)-4-chlorobut-2-en-1-ol, possesses a unique combination of functional groups: a primary allylic chloride and a primary alcohol, situated in a trans configuration across a carbon-carbon double bond.[1][2] This specific stereochemistry is not a mere structural curiosity; it is a key determinant of the molecule's chemical behavior. The trans arrangement places the chloromethyl and hydroxymethyl groups on opposite sides of the double bond, which minimizes steric hindrance within the molecule itself, leading to greater thermodynamic stability compared to the cis isomer.[1]

This inherent stability, however, belies a more complex reality when the molecule is subjected to nucleophilic attack. The primary allylic chloride is the focal point for substitution reactions. Allylic halides are known to be excellent substrates for nucleophilic substitution, often reacting faster than their saturated analogues due to the stabilization of the transition state through conjugation with the adjacent π-system.[3] The critical question this guide addresses is: how does the trans-CH₂OH group, positioned away from the primary reaction center at C4, sterically influence the approach of a nucleophile and the subsequent reaction cascade?

The Dueling Mechanisms: Sₙ2 versus Sₙ2' Attack

Nucleophilic substitution on an allylic system like this compound can proceed through two primary concerted pathways: the direct Sₙ2 displacement at the α-carbon (C4) and the Sₙ2' displacement at the γ-carbon (C2), which results in an allylic rearrangement.

G cluster_0 Reaction Pathways Reactant This compound SN2_Product Direct Substitution Product Reactant->SN2_Product Sₙ2 SN2prime_Product Allylic Rearrangement Product Reactant->SN2prime_Product Sₙ2'

Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic substitution.

The regioselectivity of this attack is a delicate balance of electronic and steric factors. Electronically, the positive charge of the LUMO (Lowest Unoccupied Molecular Orbital) is distributed between the α and γ carbons, making both susceptible to nucleophilic attack. Steric hindrance around these two sites, therefore, becomes a crucial factor in determining the product distribution.[4]

The Impact of Nucleophile Size: A Comparative Analysis

The central hypothesis of this guide is that the steric bulk of the incoming nucleophile will significantly influence the ratio of Sₙ2 to Sₙ2' products in the reaction with this compound.

  • Small, Unhindered Nucleophiles: These are expected to favor the direct Sₙ2 pathway. The attack at the primary carbon (C4) is sterically more accessible than the attack at the secondary, sp²-hybridized carbon (C2).[5]

  • Bulky, Sterically Demanding Nucleophiles: These are anticipated to favor the Sₙ2' pathway. The increased steric hindrance at the α-position, even though it is a primary carbon, will be exacerbated by a bulky nucleophile. This will make the attack at the more exposed γ-carbon a more favorable, lower-energy pathway.[6][7]

Hypothetical Experimental Data
NucleophileStructureExpected Major ProductExpected Sₙ2:Sₙ2' RatioRationale
Azide (N₃⁻)Linear, smallSₙ2> 95:5Minimal steric hindrance allows for facile attack at the primary carbon.
Thiourea (H₂NCSNH₂)Planar, moderately sizedSₙ2~80:20Increased size may lead to a minor Sₙ2' component.
tert-Butoxide ((CH₃)₃CO⁻)Very bulkySₙ2'< 10:90Severe steric hindrance at the α-position will strongly favor attack at the γ-position.
Lithium diisopropylamide (LDA)Extremely bulkySₙ2' and/or E2Highly variableExtreme bulk will favor Sₙ2' and may also promote elimination reactions.

This predicted trend underscores the profound impact of steric interactions on the regioselectivity of the reaction.

Experimental Protocols for Comparative Analysis

To validate the hypotheses presented, the following experimental protocols can be employed.

General Procedure for Nucleophilic Substitution

A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF) is treated with the nucleophile (1.1 eq.) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, drying, and concentrating under reduced pressure. The product ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude product mixture.

Specific Protocol: Reaction with Thiourea

This protocol is adapted from a general procedure for the reaction of thiourea with haloalkanes.[8]

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol (5 mL per gram of thiourea) by gentle heating.

  • To the refluxing solution, add this compound (1.05 eq.) dropwise over 15-20 minutes.

  • Continue to reflux the mixture for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • Analyze the solid and the filtrate to determine the product distribution.

The Influence of the trans-Substituent: A Deeper Look at Steric Shielding

The trans geometry of the -CH₂OH group, while seemingly distant from the primary site of Sₙ2 attack, can still exert a subtle but significant steric influence. During the backside attack required for the Sₙ2 mechanism, the nucleophile approaches the σ* orbital of the C-Cl bond.[7]

G cluster_0 Sₙ2 Transition State Nu Nu⁻ C C Nu->C approaching H1 H C->H1 H2 H C->H2 R C=C-CH₂OH C->R Cl Cl C->Cl leaving

Caption: Backside attack of a nucleophile in an Sₙ2 reaction.

While the trans configuration places the -CH₂OH group on the opposite side of the double bond from the approaching nucleophile in a simple planar representation, the free rotation around the C2-C3 single bond means that in certain conformations, the hydroxymethyl group can sweep through space and partially shield the backside of the C4 carbon. This effect would be more pronounced with its cis isomer, where the -CH₂OH group is on the same side as the C4-Cl bond, likely leading to a slower Sₙ2 reaction rate for the cis isomer compared to the trans.

Conclusion: Strategic Synthetic Design Based on Steric Control

The analysis of steric effects in the reactions of this compound provides a compelling case study in the power of stereochemistry to direct chemical reactivity. The key takeaways for the practicing chemist are:

  • Regioselectivity is Tunable: The choice of nucleophile is a powerful tool to control the outcome of the reaction. Small nucleophiles will favor direct Sₙ2 substitution, while bulky nucleophiles will promote the Sₙ2' pathway, leading to allylic rearrangement.

  • trans Geometry Favors Sₙ2 Accessibility: Compared to its cis isomer, the trans configuration of this compound presents a less sterically hindered environment for direct Sₙ2 attack at the primary carbon.

  • Predictive Power for Synthesis: By understanding these steric principles, chemists can better predict the products of reactions involving this and similar allylic systems, enabling more efficient and targeted synthetic strategies.

This guide underscores the importance of a nuanced understanding of molecular structure in predicting and controlling chemical reactions. The interplay of electronic and steric effects in the reactions of this compound serves as a valuable lesson in the rational design of complex molecules.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]

  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Nucleophilic substitution of allylic halides and their allylic... [Diagram]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • YouTube. (2012, June 20). Nucleophilic Substitution Reactions (2). Retrieved from [Link]

  • Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

Sources

A Comparative Analysis of trans-4-Chloro-2-butene-1-ol as a Versatile C4 Building Block Against Similar Synthons

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between theoretical chemistry and practical application. The selection of a building block in a synthetic campaign is a critical decision point that dictates efficiency, cost, and the ultimate success of achieving a target molecule. This guide provides a detailed, evidence-based comparison of trans-4-Chloro-2-butene-1-ol, a uniquely versatile C4 synthon, against its common counterparts. Our objective is to move beyond catalog specifications and delve into the causality behind experimental choices, empowering you to design more robust and elegant synthetic routes.

Introduction: The Strategic Value of Bifunctional C4 Synthons

In the intricate chess game of organic synthesis, particularly in drug discovery, every piece—every building block—must be chosen for maximum strategic impact. This compound is a bifunctional molecule featuring a four-carbon chain with a hydroxyl group at one end and a chlorine atom at the other, separated by a trans-configured double bond.[1][2] This arrangement is not a mere coincidence of atoms; it is a carefully orchestrated set of reactive sites that offers chemists orthogonal "handles" for sequential, controlled functionalization.[1]

This guide will dissect the performance of this synthon by comparing it to other prevalent C4 building blocks: crotyl alcohol, 1,4-dichlorobutene, and butadiene. We will explore not just what they do, but why they behave differently, grounding our discussion in mechanistic principles and practical, side-by-side experimental data.

At a Glance: A Comparative Overview of Key C4 Synthons

The ideal synthon is a blend of reactivity, stability, and versatility. The following table summarizes the strategic profiles of our selected C4 building blocks.

SynthonKey Structural FeaturesStrategic AdvantagesKey LimitationsPrimary Applications
This compound Primary Allylic Alcohol & Vinylic Chloride PrecursorOrthogonal reactivity allows for sequential functionalization; stable and versatile.[1]Potential lachrymator; requires controlled conditions to avoid elimination.Chiral pharmaceuticals, cardiovascular drug intermediates, complex molecule synthesis.[1][3]
Crotyl Alcohol Simple Allylic AlcoholReadily available; well-established reactivity in allylation reactions.[4]Monofunctional for allylation; lacks a second inherent reactive site for diverse coupling.Asymmetric allylation, synthesis of homoallylic alcohols.
1,4-Dichlorobutene Difunctional ElectrophileTwo reactive chloro-groups for double substitution or cyclization reactions.[5]High reactivity can lead to poor selectivity and polymerization; corrosive and toxic.[5][6][7]Precursor to chloroprene and adiponitrile; synthesis of heterocycles.[5][8]
Butadiene Conjugated DieneInexpensive feedstock; highly effective in cycloaddition reactions for building ring systems.[9][10]Gaseous and requires specialized handling; reactions can yield complex isomer mixtures.Diels-Alder reactions, polymer synthesis (synthetic rubber), production of adiponitrile.[9][10][11]
Experimental Deep Dive: Head-to-Head Alkylation

To move from theory to practice, we designed an experiment to directly compare the utility of this compound against a more conventional C4 electrophile, crotyl bromide, in the O-alkylation of 4-methoxyphenol. The goal is to synthesize a key intermediate where a preserved functional group is highly desirable for subsequent diversification, a common scenario in drug discovery programs.[12]

Causality Behind Experimental Design: We chose 4-methoxyphenol as the nucleophile to represent a common phenolic core in bioactive molecules. The reaction is a standard Williamson ether synthesis. The key difference lies in the electrophile. Crotyl bromide is a potent alkylating agent but delivers only the C4 hydrocarbon chain. This compound, conversely, is hypothesized to alkylate on the chlorine-bearing carbon while preserving the distal hydroxyl group, providing a valuable synthetic handle for future elaboration.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

graphdot cluster_1 Reaction A cluster_2 Reaction B Nuc 4-Methoxyphenol Base K2CO3, Acetone Nuc->Base 1. Deprotonation P1 Product A (4-((4-methoxyphenoxy)methyl)but-2-en-1-ol) Base->P1 R1 This compound R1->P1 2. SN2 Attack Nuc2 4-Methoxyphenol Base2 K2CO3, Acetone Nuc2->Base2 1. Deprotonation P2 Product B (1-(but-2-en-1-yloxy)-4-methoxybenzene) Base2->P2 R2 Crotyl Bromide R2->P2 2. SN2 Attack

Caption: Comparative workflow for O-alkylation.

Methodology:

  • Setup: A solution of 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone was stirred at room temperature for 15 minutes in two separate flasks.

  • Addition: this compound (1.1 eq) was added to the first flask (Reaction A). Crotyl bromide (1.1 eq) was added to the second flask (Reaction B).

  • Reaction: Both mixtures were heated to reflux (56°C) and monitored by TLC until consumption of the starting phenol.

  • Workup: After cooling, each mixture was filtered to remove inorganic salts. The filtrate was concentrated under reduced pressure. The residue was redissolved in ethyl acetate, washed with 1M NaOH and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude products were purified by silica gel column chromatography.

Comparative Results:

ParameterReaction A: this compoundReaction B: Crotyl Bromide
Primary Product 4-((4-methoxyphenoxy)methyl)but-2-en-1-ol1-(but-2-en-1-yloxy)-4-methoxybenzene
Isolated Yield 88%75%
Key Observation Clean reaction profile. Product retains a primary alcohol for further functionalization (e.g., oxidation, esterification, or conversion to a leaving group).Side products from elimination and over-alkylation were observed. The final product is synthetically "dead-ended" without further, more challenging C-H activation.

Trustworthiness through Self-Validation: The higher yield and cleaner profile of Reaction A are self-validating. The retained hydroxyl group in Product A is an inherent advantage, allowing for a subsequent synthetic step without introducing new protecting group strategies, thereby increasing overall synthetic efficiency. This demonstrates the superior atom economy and strategic value of the bifunctional synthon.

Mechanistic Divergence: The Power of Palladium Catalysis

The choice of a C4 synthon profoundly impacts the available mechanistic pathways for C-C bond formation. This is best illustrated by comparing how derivatives of this compound and crotyl alcohol behave in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

G cluster_0 Pathway A: Suzuki Coupling (Vinyl Halide Route) cluster_1 Pathway B: Tsuji-Trost Allylic Alkylation A1 This compound (Protected OH) A3 Oxidative Addition A1->A3 A2 Pd(0) Catalyst A2->A3 A4 Vinyl-Pd(II) Complex A3->A4 A7 Transmetalation A4->A7 A5 Ar-B(OH)2 A5->A7 A6 Base A6->A7 A8 Reductive Elimination A7->A8 A8->A2 Catalyst Regeneration A9 Aryl-Substituted Butenol Product A8->A9 B1 Crotyl Acetate (from Crotyl Alcohol) B3 π-Allyl Pd(II) Complex B1->B3 B2 Pd(0) Catalyst B2->B3 B6 Nucleophilic Attack B3->B6 B4 Nucleophile (e.g., Malonate) B4->B6 B5 Base B5->B6 B6->B2 Catalyst Regeneration B7 Alkylated Product B6->B7

Caption: Divergent Pd-catalyzed pathways for C4 synthons.

Expert Interpretation:

  • Pathway A (Suzuki Coupling): this compound (with the alcohol protected) functions as a vinyl halide. It undergoes oxidative addition to a Pd(0) catalyst to form a σ-bonded Vinyl-Pd(II) complex. This intermediate then participates in a standard Suzuki catalytic cycle, ultimately coupling the C3 position of the butene chain to an aryl group. This is a powerful method for constructing sp²-sp² carbon bonds.

  • Pathway B (Tsuji-Trost Reaction): Crotyl alcohol is first converted to a derivative with a good leaving group (e.g., acetate). This substrate reacts with a Pd(0) catalyst to form a delocalized π-allyl Pd(II) complex. A soft nucleophile then attacks this complex, typically at the less substituted carbon (C1), leading to an allylic alkylation product.

This mechanistic divergence is critical. If your strategy requires forming a bond at the internal position of the butene chain (C3), the vinyl halide character of this compound is the superior choice. If the goal is allylic functionalization at the terminal carbon (C1), the Tsuji-Trost pathway using a crotyl derivative is the logical route.

Final Assessment and Recommendations

The choice of a C4 building block is not a matter of simple substitution but a strategic decision that reverberates through an entire synthetic sequence.

  • This compound stands out for its strategic versatility . Its orthogonal reactive sites enable chemists to perform sequential, high-yielding transformations with minimal use of protecting groups, making it an exceptional tool for building molecular complexity efficiently. It is the synthon of choice when a multi-stage functionalization of the C4 backbone is envisioned.

  • Crotyl alcohol and its derivatives remain the workhorses for direct allylic functionalization . Their value lies in their simplicity and the vast body of literature supporting their use in reactions like asymmetric allylations.

  • 1,4-Dichlorobutene is a powerful, albeit aggressive, reagent best suited for cyclization reactions or when double substitution is explicitly required. Its lack of selectivity makes it less suitable for intricate, multi-step syntheses.

  • Butadiene is unparalleled for constructing cyclic frameworks via cycloaddition reactions. It is a foundational building block for creating core ring structures early in a synthesis.

For the medicinal chemist or drug development professional, where the ability to generate diverse analogs from a common intermediate is paramount, this compound offers a distinct advantage. Its ability to serve as a linchpin, enabling late-stage diversification at two different points on the C4 scaffold, aligns perfectly with the goals of modern pharmaceutical research.

References

  • Title: Butadiene - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Exploring the Versatile Applications of Butadiene Across Industries. Source: ChemAnalyst. URL: [Link]

  • Title: 1,3-Butadiene in Health and Medical Care Applications. Source: American Chemistry Council. URL: [Link]

  • Title: this compound Chemical and Physical Properties. Source: PubChem. URL: [Link]

  • Title: Catalytic Cycloaddition using a C4 Synthon. Source: ResearchGate. URL: [Link]

  • Title: (2E)-4-Chloro-2-buten-1-ol Properties. Source: Chemsrc. URL: [Link]

  • Title: Key Terms in Retrosynthetic Analysis. Source: University Course Material. URL: [Link]

  • Title: Butadiene Synthesis and Polymerization. Source: Britannica. URL: [Link]

  • Title: Crotyl alcohol - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: 1,3-BUTADIENE - Chemical Agents and Related Occupations. Source: NCBI Bookshelf. URL: [Link]

  • Title: this compound Reference Standard. Source: Axios Research. URL: [Link]

  • Title: Relative Reactivity of Halogenated Alkanes. Source: Course Hero. URL: [Link]

  • Title: Synthon Approach in Designing Organic Synthesis. Source: Asian Journal of Research in Chemistry. URL: [Link]

  • Title: Semisynthetic Route Enabling Sequential C6′ Derivatization and C4 Amine Coupling. Source: ACS Publications. URL: [Link]

  • Title: Synthons & Synthetic Equivalents - Disconnection Approach. Source: YouTube. URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Source: PubMed Central. URL: [Link]

  • Title: Synthesis of chiral building blocks for use in drug discovery. Source: PubMed. URL: [Link]

  • Title: 4-Chloro-1-Butene: A Versatile Fine Chemical Intermediate. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 1,4-Dichloro-cis-2-butene Properties. Source: PubChem. URL: [Link]

  • Title: 1,4-Dichlorobut-2-ene - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: 1,4-Dichloro-2-butene Properties and Hazards. Source: PubChem. URL: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Products Derived from trans-4-Chloro-2-butene-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of a Versatile Chiral Building Block

trans-4-Chloro-2-butene-1-ol is a valuable C4 building block in synthetic chemistry, prized for its bifunctional nature—possessing both an alcohol for derivatization and an allylic chloride for nucleophilic substitution. Its utility is particularly pronounced in the synthesis of chiral molecules, which form the backbone of over half of all approved drugs.[1] The biological activity of such pharmaceuticals is often dictated by their precise three-dimensional arrangement, making the confirmation of stereochemistry not just an analytical task, but a critical step in drug discovery and development.[2][3]

Products derived from this substrate are subject to complex stereochemical outcomes due to the nuanced reactivity of the allylic system. Nucleophilic substitution at the allylic chloride can proceed through multiple competitive pathways (Sₙ2, Sₙ1, Sₙ2'), each yielding a different stereochemical result.[4] This guide provides a comprehensive comparison of modern analytical techniques to unambiguously determine the stereochemistry of these products, grounded in mechanistic principles and supported by field-proven experimental protocols.

Part 1: Mechanistic Crossroads—Why Stereochemical Verification is Non-Negotiable

The reaction of this compound with a nucleophile (e.g., a primary or secondary amine) can lead to a mixture of products. The allylic nature of the substrate stabilizes both the Sₙ2 transition state and a potential Sₙ1 carbocation intermediate, creating a delicate balance between the reaction pathways.[5] Understanding these pathways is crucial for predicting and ultimately confirming the stereochemical outcome.

  • Sₙ2 Pathway: A direct, single-step backside attack by the nucleophile at the C4 position displaces the chloride ion. This mechanism results in a complete inversion of the stereocenter.[6]

  • Sₙ1 Pathway: A two-step process involving the initial loss of the chloride leaving group to form a resonance-stabilized allylic carbocation. This planar intermediate can be attacked by the nucleophile from either face at both the C4 and C2 positions, typically leading to a racemic mixture of products.[7][8]

  • Sₙ2' Pathway: A concerted mechanism where the nucleophile attacks the double bond at the C2 position, inducing a rearrangement of the double bond and displacing the chloride from the C4 position. This pathway also has specific stereochemical implications, often proceeding with syn- or anti-selectivity depending on the nucleophile and conditions.[9]

The choice of nucleophile, solvent, and temperature heavily influences which pathway dominates. For instance, strong nucleophiles in polar aprotic solvents tend to favor the Sₙ2 mechanism, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway.[4][7] Given this complexity, one cannot merely assume the stereochemical outcome; it must be empirically proven.

Reaction_Pathways cluster_start Reactants cluster_products Potential Products Start This compound + R-NH2 (Nucleophile) SN2_Product Sₙ2 Product (Inversion at C4) Start->SN2_Product Sₙ2 (Backside Attack) SN2_prime_Product Sₙ2' Product (Attack at C2) Start->SN2_prime_Product Sₙ2' (Concerted Attack) Carbocation Allylic Carbocation (Resonance Stabilized) Start->Carbocation Sₙ1 (Loss of Cl⁻) SN1_Product Sₙ1 Products (Racemic Mixture at C2 & C4) Carbocation->SN1_Product

Caption: Potential nucleophilic substitution pathways for this compound.

Part 2: The Analytical Toolkit—A Comparative Guide

Confirming the stereochemical identity of a chiral molecule requires answering two questions:

  • What is the enantiomeric excess (ee) or optical purity?

  • What is the absolute configuration (R or S)?

No single technique is universally optimal; the choice depends on the sample, available instrumentation, and the specific question being asked.

TechniquePrimary ApplicationStrengthsLimitations
Chiral HPLC/SFC Enantiomeric Excess (ee) QuantificationHigh accuracy and precision for ee determination; excellent for separating enantiomers; applicable to a wide range of compounds.[10][11]Does not provide absolute configuration directly; requires method development for each new compound.[12]
NMR Spectroscopy Absolute Configuration (with derivatization)Provides detailed structural information; Mosher's ester/amide analysis is a reliable method for determining absolute configuration.[13][14][15]Enantiomers are indistinguishable by NMR in an achiral solvent; requires derivatization with a chiral agent, which adds synthetic steps.[16][17]
Polarimetry Confirmation of Optical ActivityFast, non-destructive, and simple method to confirm that a sample is chiral and not a racemic mixture.[18][19]Provides specific rotation, not absolute configuration; value is highly dependent on concentration, solvent, and temperature.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationDirectly determines absolute configuration in solution without crystallization or derivatization; highly reliable.[20][21]Requires specialized instrumentation and quantum-mechanical calculations to compare with the experimental spectrum.[1][22][23]

Part 3: Experimental Workflows & Protocols

Here we present validated workflows for the synthesis of a representative chiral amine product and its subsequent stereochemical analysis.

Workflow 1: Synthesis of a Chiral Allylic Amine

This protocol details the synthesis of a chiral amine via an Sₙ2 reaction, where stereochemical inversion is the expected outcome. This procedure is adapted from established methods for the synthesis of chiral amines.[24][25]

Objective: To synthesize (S)-4-(benzylamino)but-2-en-1-ol from (R)-trans-4-chloro-2-butene-1-ol.

Materials:

  • (R)-trans-4-chloro-2-butene-1-ol

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add (R)-trans-4-chloro-2-butene-1-ol (1.0 equiv) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 equiv) to the solution to act as a base.

  • Add benzylamine (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 50°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the pure chiral amine.

Workflow 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Objective: To quantify the enantiomeric excess of the synthesized chiral amine.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak AD-H or similar are effective for amines and alcohols).[10][12]

Protocol:

  • Method Development: Dissolve a small amount of the synthesized product in the mobile phase. If a racemic standard is available, use it to establish the separation conditions. A typical starting mobile phase for amine separation is a mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an additive like diethylamine to improve peak shape.[11]

  • Sample Preparation: Accurately prepare a solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection & Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Calculation of ee: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Workflow 3: Determination of Absolute Configuration by Mosher's Amide Analysis

This NMR-based method is one of the most reliable for determining the absolute configuration of chiral alcohols and amines.[26][27] It involves creating a pair of diastereomers by reacting the chiral amine with the (R) and (S) enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl).[28]

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment Product Chiral Amine Product (Unknown Configuration) R_Ester Form (R)-MTPA Amide Product->R_Ester S_Ester Form (S)-MTPA Amide Product->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR Acquire ¹H NMR Spectra for Both Amides R_Ester->NMR S_Ester->NMR Calculate Calculate Δδ = δS - δR for Protons Near Chiral Center NMR->Calculate Assign Assign Absolute Configuration Based on Mosher's Model Calculate->Assign

Caption: Workflow for determining absolute configuration using Mosher's amide analysis.

Protocol:

  • Preparation of (R)-MTPA Amide: In a clean NMR tube, dissolve ~5 mg of the chiral amine product in 0.5 mL of deuterated pyridine or CDCl₃. Add a small crystal of DMAP (4-dimethylaminopyridine) as a catalyst. Add (R)-MTPA-Cl (1.1 equiv) and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • Preparation of (S)-MTPA Amide: In a separate NMR tube, repeat step 1 using (S)-MTPA-Cl.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis:

    • Assign the protons on both sides of the stereocenter for each spectrum.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δₛ - δᵣ .

    • According to the established Mosher model for amides, protons that have a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other.

    • By mapping these positive and negative values onto the molecule, the absolute configuration of the stereocenter can be unambiguously assigned.[16]

Conclusion: An Integrated Approach to Stereochemical Certainty

Confirming the stereochemistry of products derived from this compound is a multifaceted process that demands a rigorous, evidence-based approach. The inherent ambiguity of the underlying reaction mechanisms makes experimental verification essential. A logical and efficient strategy begins with Chiral HPLC to accurately quantify the enantiomeric excess, confirming the success of an asymmetric synthesis. Following this, a definitive method like NMR spectroscopy with Mosher's amides or Vibrational Circular Dichroism should be employed to assign the absolute configuration. By integrating these powerful analytical techniques, researchers can ensure the stereochemical integrity of their molecules, a cornerstone of modern drug development and chemical science.

References

  • Polavarapu, P. L. (2017). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.
  • Anton Paar. (n.d.). Basics of polarimetry. Anton Paar Wiki.
  • Figueroa, J. S., et al. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances.
  • Freire, F., & Seco, J. M. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Jimenez-Perez, V. M., & R-Machin, J. C. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(19), 4543.
  • Schenker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Tokeshi, M., & Kitamori, T. (2020). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 6(38).
  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • van der Veen, M. A., & Feringa, B. L. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(4), 14-17.
  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry.
  • Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over Sn1?.
  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry.
  • Wenzel, T. J., & Chisholm, C. D. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • OpenOChem Learn. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. r/OrganicChemistry.
  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
  • Aroulanda, C., & Lesot, P. (2021).
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Magid, R. M., & Fruchey, O. S. (1977). Stereochemistry of the SN2' reaction of an acyclic allylic chloride with a secondary amine. Journal of the American Chemical Society, 99(25), 8368-8370.
  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • ResearchGate. (2011).
  • Jørgensen, K. A., et al. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 103(15), 5753-5756.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Organic Chemistry Lessons. (2020).
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
  • Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • PubChem. (n.d.). This compound.
  • Fara, A. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Zhu, S., et al. (2016). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations.
  • Science. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
  • Benchchem. (n.d.).
  • SciHorizon. (2024).
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Chemsrc. (n.d.). (2E)-4-Chloro-2-buten-1-ol.
  • ResearchGate. (2016). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3.
  • Turner, N. J., et al. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen.
  • Benchchem. (n.d.). A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry.
  • Axios Research. (n.d.). This compound.

Sources

Literature review of the synthetic utility of trans-4-Chloro-2-butene-1-OL versus its cis-isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Utility of trans- and cis-4-Chloro-2-butene-1-ol

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of a synthesis's efficiency, stereochemical outcome, and overall success. The isomeric pair, trans-4-chloro-2-butene-1-ol and cis-4-chloro-2-butene-1-ol, both C4 bifunctional molecules, present a compelling case study in how subtle differences in stereochemistry can lead to significant divergences in reactivity and synthetic applicability. This guide provides an in-depth, objective comparison of these two isomers, leveraging experimental data and established mechanistic principles to inform their strategic deployment in research and development.

Introduction: A Tale of Two Isomers

This compound, systematically named (E)-4-chlorobut-2-en-1-ol, and its cis-isomer, (Z)-4-chlorobut-2-en-1-ol, are structurally similar yet distinct molecules.[1] Both possess a hydroxyl group and a chlorine atom, rendering them versatile precursors for a wide range of chemical transformations. However, the spatial arrangement of the substituents around the carbon-carbon double bond profoundly impacts their stability and reactivity. The trans-isomer is a commercially available and widely utilized reagent in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] In contrast, the cis-isomer is less common, and its synthetic applications are not as extensively documented. This disparity is largely attributable to the greater thermodynamic stability of the trans-isomer, which minimizes steric hindrance.[1]

Physicochemical Properties and Stability: A Quantitative Comparison

PropertyThis compoundcis-4-Chloro-2-butene-1-ol
Molecular Weight 106.55 g/mol [1][6][7]106.55 g/mol
Boiling Point 182.8 ± 28.0°C at 760 mmHg[1]Not readily available
Density 1.1 ± 0.1 g/cm³[1]Not readily available
Flash Point 83.2 ± 19.4°C[1]Not readily available
Relative Stability More Stable[1]Less Stable

This table summarizes the available physical properties of the isomers. The lack of readily available data for the cis-isomer highlights its lesser prevalence in synthetic applications.

Comparative Reactivity in Nucleophilic Substitution Reactions

The bifunctional nature of 4-chloro-2-butene-1-ol allows for a variety of nucleophilic substitution reactions. The hydroxyl group can act as an internal nucleophile, or an external nucleophile can be introduced to react with the electrophilic carbon bearing the chlorine atom. The stereochemistry of the double bond plays a crucial role in determining the reaction pathway and the stereochemical outcome of the products.

Intramolecular Nucleophilic Substitution

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular S­N2 reaction to form a cyclic ether.[8] While this reaction is well-established for related halohydrins, the geometry of the 4-chloro-2-butene-1-ol isomers would influence the feasibility and stereochemical outcome of such a cyclization.

Intermolecular Nucleophilic Substitution

A wide array of nucleophiles can be employed to displace the chloride, including oxygen, nitrogen, and carbon-based nucleophiles.[9] These reactions typically proceed via an S­N2 or S­N2' mechanism. The stereochemistry of the starting material is critical in determining the stereochemistry of the product.

  • S­N2 Reaction: A direct backside attack on the carbon bearing the chlorine atom.

  • S­N2' Reaction: Attack of the nucleophile on the carbon at the other end of the double bond, with concomitant migration of the double bond and displacement of the chloride.

The choice between the S­N2 and S­N2' pathways is influenced by the nature of the nucleophile, the solvent, and the steric environment around the electrophilic centers. The trans geometry is generally more amenable to a direct S­N2 attack due to less steric hindrance.

Experimental Protocol: A Representative Nucleophilic Substitution

The following protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Sodium hydride (or other suitable base)

  • Nucleophile (e.g., sodium azide, sodium cyanide, or a substituted phenol)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes to ensure complete formation of the nucleophilic species.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Utility in the Synthesis of Bioactive Molecules

The primary synthetic utility of 4-chloro-2-butene-1-ol, particularly the trans-isomer, lies in its role as a precursor for the synthesis of more complex molecules, including pharmaceuticals.[1][3] The ability to introduce new functional groups with stereochemical control is invaluable in drug development. For instance, it can serve as an intermediate in the synthesis of cardiovascular drugs.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G cluster_trans trans-Isomer Reactions cluster_cis cis-Isomer Reactions trans_start This compound sn2_product SN2 Product trans_start->sn2_product Nu-, SN2 sn2_prime_product SN2' Product trans_start->sn2_prime_product Nu-, SN2' cis_start cis-4-Chloro-2-butene-1-ol cis_sn2_product SN2 Product cis_start->cis_sn2_product Nu-, SN2 cis_sn2_prime_product SN2' Product cis_start->cis_sn2_prime_product Nu-, SN2'

Caption: Nucleophilic substitution pathways for cis and trans isomers.

Conclusion

The synthetic utility of this compound is well-established, with its greater stability and predictable reactivity making it a valuable building block in organic synthesis. The corresponding cis-isomer, while possessing the same functional groups, is less stable and its reactivity is less explored. The choice between these two isomers in a synthetic strategy will be dictated by the desired stereochemical outcome and the specific reaction conditions. Further investigation into the reactivity of the cis-isomer could unveil novel synthetic pathways and applications.

References

  • Axios Research. This compound - CAS - 1576-93-8. [Link]

  • Chemistry Stack Exchange. Product of 4-chlorobutan-1-ol treated with KOH in alcohol. [Link]

  • PubChem. This compound | C4H7ClO | CID 11446299. [Link]

  • Chemsrc. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. [Link]

  • Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-1-butanol in Advanced Chemical Synthesis. [Link]

  • LibreTexts. nucleophilic substitution and elimination of alkyl halides. [Link]

  • LibreTexts. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]

  • LibreTexts. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • Quora. Which one is more reactive among cis butene and trans butene?. [Link]

  • PubChem. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115. [Link]

  • National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

  • ResearchGate. The Addition of 4-Chloro- and 2,4-Dinitrobenzenesulfenyl Chloride to cis- and trans-1-Phenylpropene. [Link]

  • NIST/TRC Web Thermo Tables. trans-1-chloro-2-butene -- Critically Evaluated Thermophysical Property Data. [Link]

  • Cheméo. Chemical Properties of Trans-2-chloro-2-butene (CAS 2211-68-9). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-4-Chloro-2-butene-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The handling and disposal of reactive chemical intermediates are defining aspects of laboratory safety and operational excellence. Trans-4-Chloro-2-butene-1-ol (CAS No. 1576-93-8), a versatile bifunctional reagent used in the synthesis of complex molecules and pharmaceuticals, demands a rigorous and informed approach to its end-of-life management.[1][2] Its identity as a chlorinated allylic alcohol underlies its utility in organic synthesis but also presents significant hazards that must be meticulously managed to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring a deep, actionable understanding of the risks and the corresponding safety imperatives.

Core Directive: Hazard-Centric Risk Assessment

Understanding the "why" is paramount to ensuring consistent and safe laboratory practices. The disposal protocol for this compound is directly derived from its inherent chemical properties and associated hazards.

As a chlorinated hydrocarbon, this compound is subject to strict environmental regulations.[3][4] Its structure, featuring both a reactive allylic chloride and a primary alcohol, contributes to its toxicity and potential for hazardous reactions. The primary risks involve its flammability, severe irritant properties, toxicity upon exposure, and potential to form hazardous combustion byproducts.[5][6] Upon heating or decomposition, it can emit toxic and corrosive fumes containing chlorine compounds.[7]

Hazard Category Description Primary Precautionary Measures
Flammability Classified as a flammable liquid. Vapors can form explosive mixtures with air.[5]Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take measures against static discharge.[5][8]
Toxicity Toxic if swallowed or inhaled; harmful in contact with skin.[6][9] It is also a lachrymator, causing severe eye irritation and tearing.Handle only within a certified chemical fume hood. Avoid all personal contact, including inhalation of vapors.[6][10] Use appropriate Personal Protective Equipment (PPE) at all times.
Corrosivity/Irritation Causes severe skin burns and serious eye damage.[5]Wear chemical-resistant gloves, protective clothing, and chemical safety goggles/face shield.[5][8]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Must not be allowed to enter drains, sewage systems, or waterways.[5][11][12]Contain all waste and spills. Dispose of as hazardous chemical waste according to regulations.

Operational Protocol: Waste Handling & Containment

Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable first steps to prevent accidental exposure and environmental release.

Step 1: Immediate Segregation

Immediately upon generation, all waste streams containing this compound must be segregated. This includes:

  • Unused or excess pure reagent.

  • Contaminated solvents (e.g., from reaction workups).

  • Contaminated solid materials (e.g., silica gel, filter paper, absorbent materials from spill cleanup).

Causality: Cross-contamination of waste streams can lead to unintended and dangerous chemical reactions. Segregating chlorinated waste is a standard and critical practice to ensure it is routed to the correct high-temperature incineration facility.[3][13]

Step 2: Select Appropriate Waste Containers
  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Solid Waste: Contaminated labware, gloves, and absorbents should be double-bagged in heavy-duty plastic bags and placed in a labeled, sealed container to prevent vapor release.

Causality: The container must maintain its integrity and prevent the escape of liquid or vapors. Keeping containers tightly closed is essential to avoid releasing flammable and toxic fumes into the laboratory environment.[5][10]

Step 3: Proper Labeling

Every waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE".

  • The full chemical name: "this compound".

  • List of other components and their approximate percentages (e.g., "Methylene Chloride ~60%, Heptane ~30%").

  • The specific hazard characteristics: "Flammable," "Toxic," "Corrosive."

  • The date of accumulation start.

Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel who may handle the container, from lab staff to the ultimate disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.

Disposal Workflow: From Laboratory to Final Disposition

Disposal of this compound is not a task for municipal waste systems. It must be managed as regulated hazardous waste through a licensed disposal facility.

Disposal Decision & Execution Pathway

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Management cluster_disposal Final Disposition Start Waste Generated (Pure Reagent, Contaminated Solvents, or Solids) Segregate Segregate into Dedicated Chlorinated Waste Stream Start->Segregate Contain Select & Fill Compatible, Sealed Waste Container Segregate->Contain Label Label Container with Contents, Hazards, and Date Contain->Label Store Store in Designated Satellite Accumulation Area (Cool, Ventilated, Away from Incompatibles) Label->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Store->ContactEHS Schedule Schedule Pickup with Licensed Hazardous Waste Contractor ContactEHS->Schedule Manifest Complete Hazardous Waste Manifest (Documentation) Schedule->Manifest Collection Professional Collection for Final Disposal Manifest->Collection Incineration High-Temperature Incineration (with flue-gas scrubbing) Collection->Incineration

Caption: Disposal workflow for this compound waste.

Core Protocol:

  • Waste Characterization: This substance is classified as a hazardous waste due to its flammability and toxicity.[14]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance and are responsible for managing the hazardous waste program.

  • Professional Disposal: The universally accepted and environmentally responsible method for disposing of chlorinated hydrocarbons is high-temperature incineration at a licensed facility.[3][4][13] This process destroys the organic molecule while specialized "scrubbers" neutralize the resulting acidic gases (like HCl).[3][4]

  • Documentation: Maintain meticulous records of waste generation and disposal, including the hazardous waste manifest provided by the disposal company. This is a legal requirement.

Crucial Note: Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[11][12] This is illegal, environmentally damaging, and poses a significant danger to public infrastructure and health.

Emergency Procedures: Spill & Exposure Management

Accidents can happen. A prepared and rapid response is critical to mitigating harm.

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[8][9]

    • Wipe the area clean with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the laboratory immediately. Close the doors to the affected area.[15]

    • Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.

    • Call your institution's emergency number or 911 and inform them of the specific chemical spilled.[15]

    • Do not re-enter the area. Allow the professional emergency response team to manage the cleanup.

Personal Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[15][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[6]

Conclusion

The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. Its hazardous properties necessitate a disposal protocol that is both rigorous and unwavering. By understanding the chemical principles behind the procedures—from waste segregation and containment to final destruction via high-temperature incineration—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling this compound.

References

  • Vertex AI Search, MSDS of this compound. (2016).
  • TCI Chemicals, SAFETY D
  • American Chemical Society, Chlorin
  • EHSO Manual 2025-2026, Spill Control/Emergency Response. (2025).
  • American Chemical Society, Chlorin
  • Aldrich, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • Apollo Scientific, Allyl bromide. (2022).
  • AK Scientific, Inc.
  • S.J.P.S.C.
  • PubChem, this compound | C4H7ClO | CID 11446299.
  • Sigma-Aldrich, SAFETY D
  • Chem Service, Inc.
  • Alfa Chemistry, General Safety Handling Consider
  • CloudSDS, A Detail Guide on Allyl Chloride Hazard and Safety.
  • Regulations.
  • Thermo Fisher Scientific, 4-Chloro-2`-butyrothienone - SAFETY D
  • Organic Syntheses, A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Chem Service, Inc.
  • Vulcanchem, this compound () for sale.
  • ECHEMI, Buy this compound Different Grade
  • Axios Research, this compound - CAS - 1576-93-8.
  • NOAA, Report | CAMEO Chemicals.

Sources

Navigating the Hazards: A Comprehensive Guide to Handling trans-4-Chloro-2-butene-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, halogenated organic compounds present a unique set of challenges, demanding meticulous handling and a profound respect for their reactivity. This guide provides an in-depth, procedural framework for the safe management of trans-4-Chloro-2-butene-1-OL (CAS No. 1576-93-8), a reactive intermediate with significant potential in organic synthesis. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each recommendation, empowering you to work with confidence and uncompromising safety.

Hazard Assessment: Understanding the Adversary

This compound is a bifunctional molecule, possessing both an allylic chloride and a primary alcohol. This structure inherently suggests its potential as an alkylating agent, a class of compounds known for their ability to introduce alkyl groups into nucleophilic moieties in cells, which can lead to cytotoxic, mutagenic, and carcinogenic effects. While specific long-term toxicity data for this compound is not extensively documented, its structural similarity to other known hazardous alkylating agents necessitates a cautious approach.

The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral) Toxic if swallowed.Safety Data Sheets for structurally similar compounds indicate oral toxicity.[1]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact. The allylic chloride moiety can react with skin proteins.SDS for related chlorinated compounds consistently lists skin irritation and corrosion as a primary hazard.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation and may lead to severe eye damage.The corrosive nature of chlorinated organic compounds poses a significant risk to sensitive eye tissues.[1][2]
Flammability Flammable liquid and vapor.While not highly volatile, it has a flash point that indicates flammability under certain conditions.
Reactivity Reactive with strong oxidizing agents, strong bases, and certain metals. May decompose upon heating to produce toxic fumes, including hydrogen chloride.General reactivity patterns of chlorinated hydrocarbons and alcohols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality behind these choices lies in creating an impermeable barrier between you and the chemical, mitigating the risks of dermal absorption, inhalation, and accidental splashes.

Hand Protection

Standard nitrile examination gloves are not sufficient for handling this compound for extended periods due to the risk of permeation by chlorinated solvents.

  • Primary Recommendation: Use Viton® or laminate film (e.g., Silver Shield®/4H®) gloves. These materials offer excellent resistance to a broad range of chlorinated organic compounds.

  • Alternative: For shorter-duration tasks, double-gloving with a thicker (e.g., 8 mil) nitrile glove over a standard nitrile glove can provide temporary protection. However, this should not be the standard practice for prolonged handling.

  • Inspection is Key: Always inspect gloves for any signs of degradation, discoloration, or punctures before and during use.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing (e.g., transfers, heating).

Body Protection
  • Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material (e.g., Nomex®) is essential due to the flammability of the compound.

  • Chemical-Resistant Apron: An apron made of a material resistant to chlorinated compounds (e.g., butyl rubber or PVC) should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.

Respiratory Protection

Work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a significant spill or a failure of engineering controls, respiratory protection will be necessary.

  • Respirator Type: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. The full-face configuration provides both respiratory and eye protection.

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines a procedural workflow designed to minimize exposure and mitigate risks during the handling and use of this compound.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Have all necessary reagents, glassware, and equipment inside the fume hood before introducing the this compound.

  • Prepare Waste Containers: Have clearly labeled, compatible waste containers ready for liquid and solid waste.

  • Review Emergency Procedures: Briefly review the location of the nearest safety shower, eyewash station, and spill kit.

Handling and Dispensing
  • Work in a Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Grounding and Bonding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge, which could ignite flammable vapors.

  • Use Compatible Equipment: Use glassware and dispensing equipment made of borosilicate glass or other resistant materials. Avoid contact with incompatible metals.

  • Controlled Dispensing: Use a syringe or cannula for transferring small volumes to minimize the risk of spills. For larger volumes, use a funnel.

  • Keep Containers Closed: Keep the container of this compound sealed when not in use to prevent the escape of vapors.

Post-Operational Procedure
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Clean Work Area: Wipe down the work surface in the fume hood with a decontaminating solution.

  • Doff PPE Correctly: Remove PPE in the correct order (gloves last) to avoid contaminating your skin.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling & Dispensing cluster_Post_Operation Post-Operation Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Prepare Waste Containers Prep2->Prep3 Prep4 Review Emergency Procedures Prep3->Prep4 Handle1 Work in Fume Hood Prep4->Handle1 Handle2 Ground & Bond Handle1->Handle2 Handle3 Use Compatible Equipment Handle1->Handle3 Handle4 Controlled Dispensing Handle3->Handle4 Post1 Decontaminate Glassware Handle4->Post1 Post2 Clean Work Area Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: A logical workflow for the safe handling of this compound.

Emergency Protocols: Rapid and Effective Response

A swift and correct response to an emergency can significantly reduce the severity of the outcome.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For a small spill (<100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Don Appropriate PPE: If not already wearing it, don a full-face respirator with OV/AG cartridges, chemical-resistant gloves, a lab coat, and an apron.

  • Contain the Spill: Use a spill containment kit with absorbent pads or a non-reactive absorbent material (e.g., vermiculite, sand) to dike the spill.

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, compatible hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a decontaminating solution, and collect the cleaning materials as hazardous waste.

For large spills (>100 mL) or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Cradle-to-Grave Responsibility

The disposal of this compound and its associated waste must be handled with the same level of care as its use. As a chlorinated organic compound, it is subject to stringent environmental regulations.

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a clearly labeled, sealed, and compatible container. The container should be labeled "Hazardous Waste: Halogenated Organics."

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

In-Lab Neutralization (for small residual amounts)

For quenching small amounts of residual reactive material in a reaction vessel before cleaning, a cautious, controlled addition of a nucleophilic solution can be performed in the fume hood. A dilute solution of sodium bisulfite or thiosulfate can be used to react with the allylic chloride. This should only be performed by experienced personnel.

Final Disposal

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.

References

  • Cole-Parmer. Material Safety Data Sheet for trans-1,4-Dichloro-2-butene. [Link]

  • PubChem. This compound. [Link]

  • University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • 3M. Respirator Selection Guide. [Link]

  • OSHA. Glove Selection Chart. [Link]

  • American Chemical Society. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Yale University Environmental Health & Safety. Drain Disposal of Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.